Product packaging for Vapreotide diacetate(Cat. No.:CAS No. 936560-75-7)

Vapreotide diacetate

Cat. No.: B611637
CAS No.: 936560-75-7
M. Wt: 1251.5 g/mol
InChI Key: NSSGLJZEFUPZRE-QJHAWANGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vapreotide diacetate is a synthetic analog of somatostatin, has analgesic activity most likely mediated through the blockade of neurokinin-1 receptor (NK1R), the substance P (SP)-preferring receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H78N12O13S2 B611637 Vapreotide diacetate CAS No. 936560-75-7

Properties

CAS No.

936560-75-7

Molecular Formula

C61H78N12O13S2

Molecular Weight

1251.5 g/mol

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C57H70N12O9S2.2C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;2*1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);2*1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;;/m1../s1

InChI Key

NSSGLJZEFUPZRE-QJHAWANGSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vapreotide diacetate; 

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Vapreotide Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide, a synthetic octapeptide analog of somatostatin, plays a significant role in pharmacological research and clinical applications due to its targeted binding to somatostatin receptors (SSTRs) and its resulting physiological effects. This technical guide provides a comprehensive overview of the chemical and physical properties of Vapreotide diacetate, its receptor binding characteristics, and the associated signaling pathways. Detailed experimental protocols for its analysis are also presented to support further research and development.

Chemical and Physical Properties

This compound is a salt form of the cyclic octapeptide Vapreotide. The diacetate counter-ions contribute to the overall stability and solubility of the compound.

Structure and Nomenclature
  • IUPAC Name: acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide[1]

  • Amino Acid Sequence: D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2 (Disulfide bridge between Cys residues)

  • Synonyms: Vapreotide (diacetate), RC-160, BMY-41606[2]

Table 1: Core Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C61H78N12O13S2[1]
Molecular Weight 1251.5 g/mol [1][3]
Exact Mass 1250.52527294 Da[1]
Appearance White to off-white solid[4]
Melting Point 176-180°C[4]
Solubility and Stability
  • Solubility: this compound is soluble in water and DMSO, slightly soluble in methanol and acetic acid, and practically insoluble in ether and acetone.[5][6][7] In acetic acid, the solubility of the peptide has been reported to be greater than 40 mg/mL, while in ethyl formate and dichloromethane, it is only slightly soluble (5.3 and 4.5 mg/mL, respectively).[5]

  • Stability and Storage: this compound is hygroscopic.[4] For long-term storage, it is recommended to be kept at -20°C for months to years.[8] For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[6] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from freeze-thaw cycles.[8] Stability studies have shown that a formulation with a glutamate buffer is suitable for long-term storage of the freeze-dried product.[9]

Table 2: Physicochemical Parameters of this compound

ParameterValue/DescriptionReference
pKa Not explicitly found, but determination methods for peptides are available via capillary electrophoresis or NMR spectroscopy.[10][11][12][13]
logP Not explicitly found, but can be determined experimentally using RP-HPLC methods.[14][15][16]
Topological Polar Surface Area 476 Ų[3]

Receptor Binding and Signaling Pathways

Vapreotide exerts its biological effects primarily through its interaction with somatostatin receptors (SSTRs) and, to a lesser extent, neurokinin-1 receptors (NK1R).

Somatostatin Receptor (SSTR) Binding and Signaling

Vapreotide is a potent agonist for several SSTR subtypes, which are G-protein coupled receptors (GPCRs).[17][18] Its binding affinity varies across the different subtypes.

Table 3: Vapreotide Binding Affinities for Somatostatin Receptor Subtypes

Receptor SubtypeIC50 (nM)Reference
SSTR1200[8]
SSTR20.17[8]
SSTR30.1[8]
SSTR4620[8]
SSTR521[8]

Upon binding to SSTRs, particularly SSTR2, Vapreotide initiates a cascade of intracellular signaling events.[17][18] The receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[19] This signaling cascade ultimately results in the inhibition of hormone secretion and cell growth.[18] Vapreotide has also been shown to couple to the Gq/11 pathway through SSTR2 and SSTR5.[20][21]

Somatostatin_Receptor_Signaling Vapreotide Vapreotide SSTR2 SSTR2 Vapreotide->SSTR2 G_protein Gi/o Protein SSTR2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Inhibition of Hormone Secretion & Cell Growth PKA->Cellular_Response

Vapreotide activates SSTR2, leading to inhibition of adenylyl cyclase.
Neurokinin-1 Receptor (NK1R) Antagonism and Signaling

Vapreotide also acts as an antagonist at the neurokinin-1 receptor (NK1R), the primary receptor for Substance P (SP).[22][23][24] This interaction is implicated in some of Vapreotide's analgesic and anti-inflammatory effects.[9][23]

Table 4: Vapreotide Binding Affinity for Neurokinin-1 Receptor

ReceptorIC50Reference
NK1R330 nM[8]

By blocking the binding of Substance P to NK1R, Vapreotide can inhibit the downstream signaling cascade that leads to the activation of the transcription factor NF-κB.[23] The activation of NF-κB is a critical step in the inflammatory response, leading to the transcription of pro-inflammatory cytokines.[25][26][27] The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB dimer to translocate to the nucleus and initiate gene transcription.[4]

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P NK1R NK1R SP->NK1R Vapreotide Vapreotide Vapreotide->NK1R antagonizes IKK IKK Complex NK1R->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_IkB NF-κB / IκB (Inactive) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Vapreotide antagonizes SP-mediated NF-κB activation.

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for quality control and research purposes. The following sections outline representative protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

A stability-indicating HPLC method is essential for the quantification of this compound and the detection of any degradation products. The following is a representative reversed-phase HPLC (RP-HPLC) method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Diluent (e.g., Mobile Phase A) Sample->Dissolve Filter Filter through 0.22 µm filter Dissolve->Filter Injector Autosampler Injection Filter->Injector Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify Report Report Concentration Quantify->Report

A typical workflow for HPLC analysis of this compound.
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for peptide separations.[28]

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: Water with an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% v/v).

    • Mobile Phase B: Acetonitrile with the same concentration of TFA.

  • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide. A typical gradient might start at 10-20% B and increase to 60-70% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[28]

  • Detection Wavelength: 210 nm, where the peptide bond absorbs.[28]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

  • Injection Volume: 20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[28]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for confirming the identity and determining the exact mass of Vapreotide. A common approach for peptide analysis is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation: The sample is prepared similarly to HPLC analysis, often involving a desalting step to remove non-volatile salts that can interfere with ionization.

  • LC System: A nano- or micro-flow HPLC system is coupled to the mass spectrometer. The column and mobile phases are similar to those used for standard HPLC but are optimized for MS compatibility (e.g., using formic acid instead of TFA).

  • Ionization Source: Electrospray ionization (ESI) is typically used for peptides.[29]

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to determine the accurate mass of the peptide.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of Vapreotide. The exact mass can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.

Somatostatin Receptor (SSTR) Binding Assay (Competitive)

  • Objective: To determine the binding affinity (Ki) of this compound for a specific SSTR subtype (e.g., SSTR2).

  • Materials:

    • Cell membranes or whole cells expressing the SSTR of interest (e.g., CHO-K1 cells transfected with the human SSTR2 gene).

    • A radiolabeled somatostatin analog with high affinity for the receptor (e.g., [125I-Tyr11]-Somatostatin-14).

    • Unlabeled this compound as the competitor.

    • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).

    • Wash buffer (ice-cold binding buffer).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • Allow the binding to reach equilibrium (e.g., 30-60 minutes at 25°C).

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of Vapreotide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

Neurokinin-1 Receptor (NK1R) Binding Assay (Competitive)

  • Objective: To determine the binding affinity (Ki) of this compound for the NK1R.

  • Materials:

    • Cell membranes or whole cells expressing NK1R (e.g., U373MG astrocytoma cells).[24]

    • A radiolabeled NK1R ligand (e.g., [3H]-Substance P).[22]

    • Unlabeled this compound.

    • Appropriate binding and wash buffers.

  • Protocol and Data Analysis: The protocol is similar to the SSTR binding assay, with adjustments for the specific receptor and radioligand used. The IC50 and Ki values are determined in the same manner.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, offering valuable information for researchers and drug development professionals. The summarized data in tabular format allows for easy comparison of key parameters. The inclusion of detailed, albeit representative, experimental protocols and signaling pathway diagrams serves as a practical resource for further investigation and application of this important somatostatin analog. The comprehensive nature of this guide aims to facilitate a deeper understanding of this compound and its pharmacological profile.

References

Vapreotide Diacetate: A Technical Guide to its Mechanism of Action at SSTR2 and SSTR5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide diacetate is a synthetic octapeptide analog of somatostatin, exhibiting a distinct binding profile and mechanism of action at the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). As a member of the somatostatin analog class of drugs, vapreotide plays a significant role in the management of various neuroendocrine tumors and other hormonal disorders by exerting potent inhibitory effects on hormone secretion and cell proliferation. This technical guide provides an in-depth exploration of the molecular interactions and downstream signaling pathways initiated by vapreotide's engagement with SSTR2 and SSTR5, offering valuable insights for researchers and professionals in drug development.

Vapreotide demonstrates a higher affinity for SSTR2 compared to SSTR5, a characteristic that dictates its primary pharmacological effects.[1][2] This differential binding affinity translates into distinct downstream signaling cascades, ultimately leading to the modulation of cellular functions.

Quantitative Analysis of Vapreotide's Interaction with SSTR2 and SSTR5

The binding affinity and functional potency of vapreotide at SSTR2 and SSTR5 have been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of vapreotide's activity at these two receptor subtypes.

Receptor SubtypeLigandAssay TypeParameterValueCell LineReference
SSTR2Vapreotide (RC-160)Radioligand BindingIC500.17 nMCHO[3]
SSTR5Vapreotide (RC-160)Radioligand BindingIC5021 nMCHO[3]
SSTR2Vapreotide (RC-160)ProliferationEC5053 pMCHO[3]
SSTR5Vapreotide (RC-160)Proliferation (CCK-stimulated)EC501.1 nMCHO[3]

Signaling Pathways of Vapreotide at SSTR2 and SSTR5

Upon binding of vapreotide, both SSTR2 and SSTR5, as G-protein coupled receptors (GPCRs), primarily couple to inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular events that collectively contribute to the physiological effects of the drug.

SSTR2-Mediated Signaling

Activation of SSTR2 by vapreotide leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This reduction in cAMP has widespread consequences, including the modulation of protein kinase A (PKA) activity and downstream effects on ion channels and gene expression. Furthermore, SSTR2 activation can stimulate protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which play a crucial role in the anti-proliferative effects of vapreotide.[6] The activation of these phosphatases can lead to the dephosphorylation and inactivation of growth factor receptors and their downstream signaling components, including the Ras-Raf-MEK-ERK (MAPK) pathway.[6]

SSTR2_Signaling Vapreotide-SSTR2 Signaling Pathway Vapreotide Vapreotide SSTR2 SSTR2 Vapreotide->SSTR2 Binds Gi Gi Protein SSTR2->Gi Activates PTP SHP-1/SHP-2 SSTR2->PTP Activates AC Adenylyl Cyclase Gi->AC Inhibits HormoneSecretion Inhibition of Hormone Secretion Gi->HormoneSecretion cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PKA->HormoneSecretion GrowthFactorPathways Growth Factor Signaling Pathways PTP->GrowthFactorPathways Inhibits MAPK MAPK (ERK1/2) Pathway GrowthFactorPathways->MAPK CellProliferation Inhibition of Cell Proliferation MAPK->CellProliferation

Vapreotide-SSTR2 Signaling Pathway
SSTR5-Mediated Signaling

Similar to SSTR2, vapreotide binding to SSTR5 also leads to the inhibition of adenylyl cyclase via Gi protein activation.[7] While sharing this common pathway, the downstream consequences and the overall potency of vapreotide at SSTR5 are generally lower due to its reduced binding affinity.[3] The anti-proliferative effects mediated by SSTR5 are also linked to the modulation of intracellular signaling cascades, including the MAPK pathway, although the specific effector proteins may differ from those activated by SSTR2.

SSTR5_Signaling Vapreotide-SSTR5 Signaling Pathway Vapreotide Vapreotide SSTR5 SSTR5 Vapreotide->SSTR5 Binds Gi Gi Protein SSTR5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits HormoneSecretion Inhibition of Hormone Secretion Gi->HormoneSecretion MAPK MAPK (ERK1/2) Pathway Gi->MAPK cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PKA->HormoneSecretion CellProliferation Inhibition of Cell Proliferation MAPK->CellProliferation

Vapreotide-SSTR5 Signaling Pathway

Experimental Protocols

The characterization of vapreotide's mechanism of action relies on a suite of key in vitro experiments. Below are detailed methodologies for these assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (IC50 or Ki) of vapreotide to SSTR2 and SSTR5.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing SSTR2 or SSTR5 Incubate Incubate membranes, radioligand, and Vapreotide Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF) Radioligand_Prep->Incubate Vapreotide_Prep Prepare serial dilutions of Vapreotide Vapreotide_Prep->Incubate Filter Separate bound from free radioligand by filtration Incubate->Filter Wash Wash filters to remove nonspecific binding Filter->Wash Count Measure radioactivity on filters Wash->Count Plot Plot % inhibition vs. Vapreotide concentration Count->Plot Calculate Calculate IC50 value Plot->Calculate ERK_Phosphorylation_Workflow ERK1/2 Phosphorylation Western Blot Workflow cluster_cell_treatment Cell Treatment cluster_western_blot Western Blotting cluster_analysis Data Analysis Seed_Cells Seed cells expressing SSTR2 or SSTR5 Starve_Cells Serum-starve cells Seed_Cells->Starve_Cells Treat_Cells Treat with Vapreotide Starve_Cells->Treat_Cells Lyse_Cells Lyse cells to extract proteins Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block Block non-specific binding sites Transfer->Block Primary_Ab Incubate with primary antibodies (anti-pERK1/2 and anti-total ERK1/2) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect Quantify Quantify band intensities Detect->Quantify Normalize Normalize pERK1/2 to total ERK1/2 Quantify->Normalize

References

Vapreotide Diacetate: A Technical Guide to Somatostatin Receptor Subtype Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of vapreotide diacetate, a synthetic octapeptide analog of somatostatin, for the five human somatostatin receptor subtypes (SSTR1-5). Vapreotide, also known as RC-160, is a critical tool in oncological and endocrinological research and therapeutics, exhibiting a distinct binding profile that dictates its biological activity. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support advanced research and drug development.

This compound Binding Affinity Profile

The binding affinity of vapreotide (RC-160) for the five human somatostatin receptor subtypes has been determined through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of vapreotide required to displace 50% of the radiolabeled ligand, are summarized in the table below. Lower IC50 values are indicative of higher binding affinity.

Receptor SubtypeIC50 (nM)Relative Affinity
SSTR1200Low
SSTR20.17High
SSTR30.1High
SSTR4620Low
SSTR521Moderate

Data sourced from: Saint-Laurent et al. (1995). Inhibition of cell proliferation by the somatostatin analogue RC-160 is mediated by somatostatin receptor subtypes SSTR2 and SSTR5 through different mechanisms. Proceedings of the National Academy of Sciences, 92(5), 1580-1584.[1]

The data clearly indicates that vapreotide is a potent ligand for SSTR2 and SSTR3, with moderate affinity for SSTR5 and significantly lower affinity for SSTR1 and SSTR4. This selective binding profile is fundamental to its mechanism of action in various physiological and pathological processes.

Experimental Protocols: Radioligand Binding Assay

The determination of vapreotide's binding affinity for somatostatin receptor subtypes was achieved through a competitive radioligand binding assay. The following protocol is based on the methodology described in the peer-reviewed literature.

Objective: To determine the IC50 values of vapreotide (RC-160) for each of the five human somatostatin receptor subtypes (SSTR1-5).

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected to express a single subtype of the human somatostatin receptors (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).

  • Radioligand: [125I-labeled Tyr11]somatostatin-14.

  • Competitor Ligand: Vapreotide (RC-160) diacetate.

  • Membrane Preparation: Crude membranes prepared from the transfected CHO cells.

  • Assay Buffer: Appropriate buffer for maintaining pH and ionic strength (e.g., Tris-HCl based buffer).

  • Instrumentation: Gamma counter for measuring radioactivity.

Methodology:

  • Cell Culture and Membrane Preparation:

    • CHO cells expressing individual human SSTR subtypes are cultured under standard conditions.

    • Cells are harvested and subjected to homogenization and centrifugation to isolate crude membrane fractions containing the receptors. The protein concentration of the membrane preparations is determined.

  • Competitive Binding Assay:

    • A constant concentration of the radioligand, [125I-labeled Tyr11]somatostatin-14, is incubated with the cell membrane preparations.

    • Increasing concentrations of unlabeled vapreotide (RC-160) are added to the incubation mixture to compete with the radioligand for binding to the receptors.

    • The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated, and the mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.

  • Quantification:

    • The radioactivity of the filters, representing the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the vapreotide concentration.

    • Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value for each receptor subtype.

G Experimental Workflow: Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cells CHO Cells Expressing SSTR Subtype start->cells membranes Crude Membrane Preparation cells->membranes incubation Incubation: - Membranes - [125I]Somatostatin-14 - Vapreotide (Varying Conc.) membranes->incubation filtration Rapid Filtration incubation->filtration counting Gamma Counting filtration->counting analysis Non-linear Regression (IC50 Calculation) counting->analysis end End analysis->end

Workflow for determining vapreotide binding affinity.

Signaling Pathways

Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like vapreotide, initiate a cascade of intracellular signaling events. The primary signaling pathway for all SSTRs involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, vapreotide's antiproliferative effects, particularly through SSTR2 and SSTR5, are mediated by distinct downstream pathways.

General SSTR Signaling: Adenylyl Cyclase Inhibition

The canonical signaling pathway for somatostatin receptors involves coupling to inhibitory G-proteins (Gi/o).

G General SSTR Signaling Pathway vapreotide Vapreotide sstr SSTR (1-5) vapreotide->sstr Binds gi Gi/o Protein sstr->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Inhibition of Hormone Secretion) pka->response Phosphorylates Vapreotide SSTR2 Antiproliferative Pathway vapreotide Vapreotide sstr2 SSTR2 vapreotide->sstr2 Binds gi Gi/o Protein sstr2->gi Activates ptp Tyrosine Phosphatase (e.g., SHP-1) gi->ptp Activates growth_pathway Growth Factor Signaling Pathway ptp->growth_pathway Dephosphorylates & Inhibits proliferation Cell Proliferation growth_pathway->proliferation Promotes Vapreotide SSTR5 Antiproliferative Pathway vapreotide Vapreotide sstr5 SSTR5 vapreotide->sstr5 Binds gi Gi/o Protein sstr5->gi Activates cgmp_pathway cGMP-Dependent Pathway gi->cgmp_pathway Inhibits mapk MAP Kinase (ERK) cgmp_pathway->mapk Activates proliferation Cell Proliferation mapk->proliferation Promotes

References

Early-stage in vitro evaluation of Vapreotide diacetate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Early-Stage In Vitro Evaluation of Vapreotide Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide (also known as RC-160) is a synthetic octapeptide analog of somatostatin, engineered for greater metabolic stability and a longer half-life compared to the endogenous hormone.[1] As a somatostatin analog, its primary mechanism of action involves the activation of somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs) widely expressed in various tissues, including many types of tumors.[2][3] This property underlies its investigation for anticancer chemotherapeutic activities.[2]

Beyond its role as a somatostatin agonist, Vapreotide exhibits a distinct and significant secondary mechanism: the antagonism of the neurokinin-1 receptor (NK1R), the preferred receptor for the neuropeptide Substance P (SP).[4][5] This dual activity provides a complex pharmacological profile, suggesting therapeutic potential in oncology as well as in inflammatory and neurogenic processes.

This technical guide provides a comprehensive overview of the core methodologies and data interpretation for the early-stage in vitro evaluation of this compound. It details the experimental protocols for assessing its receptor binding affinity, functional impact on key signaling pathways, and its effects on cellular viability and apoptosis.

Mechanism of Action

Vapreotide's biological effects are mediated through two primary, distinct receptor systems.

  • Somatostatin Receptor (SSTR) Agonism: Vapreotide binds with high affinity to SSTR subtypes 2 and 5 (SSTR2, SSTR5). Activation of these receptors, particularly SSTR2, is coupled to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels. This cascade ultimately inhibits the secretion of various hormones, such as growth hormone, and can suppress tumor cell proliferation.[1][3]

  • Neurokinin-1 Receptor (NK1R) Antagonism: Vapreotide acts as a competitive antagonist at the NK1R, blocking the activity of Substance P.[4][6] The SP-NK1R signaling pathway is implicated in neurogenic inflammation, pain transmission, and cell proliferation. By blocking this receptor, Vapreotide can attenuate SP-induced downstream effects, including intracellular calcium mobilization and the activation of the pro-inflammatory transcription factor NF-κB.[4][5]

Quantitative Data Presentation

The initial characterization of Vapreotide involves quantifying its interaction with its molecular targets and its functional impact. The data below is summarized from key in vitro studies.

Table 1: Receptor Binding Affinity of Vapreotide

Target ReceptorLigand DisplacedTissue/Cell SourceBinding ParameterValue (nM)Citations
SSTR2[¹²⁵I-Tyr¹¹] Somatostatin-14CHO CellsIC₅₀0.17
SSTR3[¹²⁵I-Tyr¹¹] Somatostatin-14CHO CellsIC₅₀0.1
SSTR5[¹²⁵I-Tyr¹¹] Somatostatin-14CHO CellsIC₅₀21
SSTR1[¹²⁵I-Tyr¹¹] Somatostatin-14CHO CellsIC₅₀200
SSTR4[¹²⁵I-Tyr¹¹] Somatostatin-14CHO CellsIC₅₀620
NK1R[³H] Substance PGuinea-Pig BronchiIC₅₀330 ± 180[4][6]
SSTR (unspecified)Not SpecifiedNot SpecifiedKᵢ5[1]

Table 2: Summary of Functional In Vitro Assays for Vapreotide

Assay TypeCell Line(s)Effect MeasuredResultCitations
Intracellular Calcium MobilizationU373MG (astrocytoma)Inhibition of Substance P-induced Ca²⁺ increaseDose-dependent attenuation of Ca²⁺ signal[5]
NF-κB ActivationHEK293-NK1R, U373MGInhibition of Substance P-induced NF-κB activationReduction in NF-κB activation[4][5]
Cytokine/Chemokine ProductionHEK293-NK1R, U373MGInhibition of Substance P-induced IL-8 & MCP-1Dose-dependent inhibition of cytokine production[4][5]
Apoptosis RegulationNot specifiedBAX/BCL2 Gene Expression RatioDecreased BAX/BCL2 ratio

Signaling Pathway and Workflow Visualizations

Diagrams are provided to illustrate the key signaling pathways targeted by Vapreotide and a typical experimental workflow for its evaluation.

SSTR2_Signaling_Pathway cluster_membrane Cell Membrane SSTR2 SSTR2 Gi Gi Protein SSTR2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Vapreotide Vapreotide Vapreotide->SSTR2 Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Secretion Hormone Secretion Inhibition PKA->Secretion Proliferation Cell Proliferation Inhibition PKA->Proliferation

Caption: Vapreotide agonism of the SSTR2 receptor.

NK1R_Antagonism_Pathway cluster_membrane Cell Membrane NK1R NK1R Gq Gq Protein NK1R->Gq Activates PLC PLC Gq->PLC Activates Ca_Flux ↑ Intracellular Ca²⁺ PLC->Ca_Flux Leads to NFkB_activation NF-κB Activation PLC->NFkB_activation Leads to SP Substance P SP->NK1R Binds Vapreotide Vapreotide Vapreotide->NK1R Blocks Cytokines IL-8, MCP-1 Production NFkB_activation->Cytokines Induces

Caption: Vapreotide antagonism of the NK1R receptor.

Experimental_Workflow cluster_functional Functional Assays cluster_phenotypic Phenotypic Assays start Start: Hypothesis Formulation culture Cell Line Selection & Culture (e.g., SSTR/NK1R expressing cells) start->culture binding_assay Primary Screen: Receptor Binding Assays culture->binding_assay Determine target affinity functional_assays Secondary Screen: Functional Assays binding_assay->functional_assays Confirm mechanism data_analysis Data Analysis (IC₅₀, EC₅₀ Determination) binding_assay->data_analysis viability_assays Tertiary Screen: Phenotypic Assays functional_assays->viability_assays Assess cellular impact ca_assay Ca²⁺ Mobilization nfkB_assay NF-κB Activation cyto_assay Cytokine Production prolif_assay Cell Viability (MTT) apoptosis_assay Apoptosis (Caspase) ca_assay->data_analysis nfkB_assay->data_analysis cyto_assay->data_analysis prolif_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion & Further Steps data_analysis->conclusion

Caption: General experimental workflow for Vapreotide.

Detailed Experimental Protocols

Radioligand Receptor Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of Vapreotide for a specific receptor (e.g., SSTR2) by measuring its ability to displace a known radiolabeled ligand.[7][8]

Methodology:

  • Preparation of Membranes: Culture cells expressing the target receptor (e.g., CHO-SSTR2) and harvest. Lyse the cells and isolate the cell membrane fraction through centrifugation. Resuspend the membrane preparation in a binding buffer.[9]

  • Assay Setup: In a 96-well filter plate, add the cell membrane preparation, a constant concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹] Somatostatin-14), and serial dilutions of unlabeled this compound.[7][9]

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Separate the bound from free radioligand by vacuum filtration through the filter plate. Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.[8]

  • Detection: After drying the filter plate, add scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.[8]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Vapreotide concentration. Determine the IC₅₀ value (the concentration of Vapreotide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This functional assay measures Vapreotide's ability to antagonize Gq-coupled receptor activation (like NK1R) by monitoring changes in intracellular calcium concentration.[4][10]

Methodology:

  • Cell Preparation: Seed cells expressing the target receptor (e.g., U373MG or HEK293-NK1R) into a black-wall, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.[11]

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate assay buffer. Incubate for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.[11][12]

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., a FlexStation). Add varying concentrations of Vapreotide (the antagonist) to the wells and incubate for a short period.

  • Agonist Stimulation: Add a fixed concentration of the cognate agonist (e.g., Substance P) to stimulate the receptor.

  • Detection: Measure the fluorescence intensity before and immediately after the addition of the agonist. The change in fluorescence is directly proportional to the change in intracellular calcium concentration.[10]

  • Data Analysis: The antagonist effect of Vapreotide is determined by its ability to reduce the calcium signal induced by the agonist in a dose-dependent manner.

NF-κB Activation Assay (Translocation)

This assay assesses Vapreotide's ability to block the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation cascade, often downstream of NK1R signaling.[4][13]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293-NK1R) on coverslips or in imaging-compatible plates. Pre-incubate the cells with various concentrations of Vapreotide. Subsequently, stimulate the cells with an NF-κB activator (e.g., Substance P or TNF-α).[14]

  • Fixation and Permeabilization: After stimulation, fix the cells with a fixative like 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100.

  • Immunofluorescence Staining: Block non-specific binding sites. Incubate the cells with a primary antibody specific for the NF-κB p65 subunit. After washing, incubate with a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also applied.[14]

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. Capture images of both the NF-κB p65 (e.g., green fluorescence) and nuclear (e.g., blue fluorescence) channels.[13]

  • Data Analysis: Use image analysis software to quantify the fluorescence intensity of p65 in both the nuclear and cytoplasmic compartments. The ratio of nuclear to cytoplasmic fluorescence provides a quantitative measure of NF-κB translocation.[15] An effective antagonist like Vapreotide will prevent the increase in this ratio upon agonist stimulation.[4]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the effect of Vapreotide on cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity.[16]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., pancreatic, breast) into a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][19]

  • Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of Vapreotide concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability/growth).[22]

Apoptosis (Caspase-3/7 Activity) Assay

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases-3 and -7, which are key mediators of programmed cell death.[23][24]

Methodology:

  • Cell Culture and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence readings. Treat the cells with various concentrations of Vapreotide for a desired time period.[17]

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate reagent (e.g., containing the DEVD peptide sequence coupled to a pro-luciferin) directly to the wells.[23][25]

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow active caspases in apoptotic cells to cleave the substrate, releasing a substrate for luciferase and generating a luminescent signal.[26][27]

  • Detection: Measure the luminescence using a plate-reading luminometer. The intensity of the light signal is directly proportional to the amount of caspase-3/7 activity.[24]

  • Data Analysis: Compare the luminescent signal from Vapreotide-treated cells to that of untreated control cells to determine the fold-increase in caspase activity, indicating the induction of apoptosis.

References

Vapreotide Diacetate: A Technical Guide to its Molecular Characteristics and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide, a synthetic octapeptide analogue of somatostatin, plays a significant role in various therapeutic areas due to its potent and selective binding to somatostatin receptors. This technical guide provides an in-depth overview of the molecular structure, chemical formula, and physicochemical properties of vapreotide diacetate. Furthermore, it delves into the intricate signaling pathways modulated by vapreotide and offers detailed protocols for key experimental assays used to characterize its activity.

Molecular Structure and Formula

This compound is the salt form of vapreotide, a cyclic octapeptide. The cyclic structure is formed by a disulfide bond between two cysteine residues.

Chemical Formula: C 61H 78N 12O 13S 2[1]

Structure:

The primary amino acid sequence of vapreotide is: D-Phenylalanyl-L-Cysteinyl-L-Tyrosyl-D-Tryptophyl-L-Lysyl-L-Valyl-L-Cysteinyl-L-Tryptophanamide.[2] The diacetate counter-ions are not typically depicted in the structural representation of the peptide itself.

Physicochemical Properties of this compound

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for formulation and experimental design.

PropertyValueSource
Molecular Weight 1251.5 g/mol [1]
Appearance White to off-white solid[3][4]
Melting Point 176-180°C[4]
Solubility Soluble in water and DMSO.[3][5]
pKa (Strongest Acidic) 9.43 (Predicted)[6]
pKa (Strongest Basic) 10.26 (Predicted)[6]
LogP 1.07 (Predicted)[6]

Mechanism of Action and Signaling Pathways

Vapreotide exerts its biological effects primarily through its interaction with two types of G-protein coupled receptors (GPCRs): somatostatin receptors (SSTRs) and, to a lesser extent, the neurokinin-1 receptor (NK1R).

Somatostatin Receptor (SSTR) Signaling

Vapreotide is a potent agonist for somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5). The binding of vapreotide to these receptors triggers a cascade of intracellular events, primarily mediated by inhibitory G-proteins (Gi/o) and Gq/11 proteins.

SSTR_signaling

Vapreotide's antagonistic effect on NK1R signaling.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of vapreotide's pharmacological profile.

Radioligand Binding Assay for SSTR2

This protocol is designed to determine the binding affinity of vapreotide for the somatostatin receptor subtype 2 (SSTR2).

Experimental Workflow

Binding_Assay_Workflow prep Prepare cell membranes expressing SSTR2 incubate Incubate membranes with radiolabeled ligand (e.g., [125I]Tyr11-SRIF-14) and varying concentrations of Vapreotide prep->incubate separate Separate bound from free radioligand (e.g., filtration over GF/C filters) incubate->separate quantify Quantify radioactivity of bound ligand using a gamma counter separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze

Workflow for SSTR2 radioligand binding assay.

Detailed Methodology:

  • Cell Membrane Preparation:

    • Culture cells stably expressing human SSTR2 (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (typically 10-20 µg of protein).

    • Add 50 µL of radioligand (e.g., [125I]Tyr11-Somatostatin-14) at a final concentration near its Kd.

    • Add 50 µL of varying concentrations of this compound (for competition binding) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM).

    • Incubate at 25°C for 60 minutes.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (vapreotide) concentration.

    • Determine the IC50 value (the concentration of vapreotide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for vapreotide using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of vapreotide to modulate intracellular calcium levels, a key second messenger in GPCR signaling.

Detailed Methodology:

  • Cell Preparation:

    • Plate cells expressing the target receptor (e.g., SSTR2, SSTR5, or NK1R) in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • After incubation, wash the cells gently with the assay buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Add varying concentrations of vapreotide (to test for agonistic activity) or a known agonist in the presence of vapreotide (to test for antagonistic activity).

    • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity or the area under the curve.

    • For agonist activity, plot the response against the logarithm of the vapreotide concentration to determine the EC50 value.

    • For antagonist activity, perform a dose-response curve for a known agonist in the presence of different concentrations of vapreotide to determine the IC50 value.

Conclusion

This technical guide provides a comprehensive overview of the molecular and functional characteristics of this compound. The detailed information on its structure, physicochemical properties, and intricate signaling pathways, coupled with robust experimental protocols, serves as a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental aspects is critical for the continued exploration of vapreotide's therapeutic potential.

References

Preclinical Pharmacodynamics of Vapreotide Diacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide diacetate is a synthetic octapeptide analog of somatostatin, developed to exhibit greater metabolic stability and a distinct receptor binding profile compared to the endogenous hormone. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways. The information presented herein is intended to support further research and development of this compound for its therapeutic applications, which have been explored in conditions such as esophageal variceal bleeding, acromegaly, and certain neuroendocrine tumors.

Core Pharmacodynamic Properties

Vapreotide exerts its pharmacological effects primarily through its interaction with somatostatin receptors (SSTRs), a family of G-protein coupled receptors. Its binding to these receptors initiates a cascade of intracellular events that lead to the inhibition of various hormonal and physiological processes. Additionally, evidence suggests an alternative mechanism of action through the tachykinin NK1 receptor, which may contribute to its analgesic properties.

Somatostatin Receptor Binding Affinity

Vapreotide demonstrates a distinct binding profile across the five somatostatin receptor subtypes. It exhibits high affinity for SSTR2 and SSTR3, moderate affinity for SSTR5, and lower affinity for SSTR1 and SSTR4. The binding affinities, expressed as IC50 values from competitive binding assays using [125I]-labeled Tyr11-somatostatin-14 in CHO cells, are summarized in the table below.[1]

Receptor SubtypeIC50 (nM)[1]
SSTR1200
SSTR20.17
SSTR30.1
SSTR4620
SSTR521

Table 1: this compound Binding Affinity (IC50) for Human Somatostatin Receptor Subtypes.

Tachykinin NK1 Receptor Antagonism

Beyond its interaction with SSTRs, Vapreotide has been shown to act as an antagonist at the tachykinin NK1 receptor, the preferred receptor for Substance P (SP). This interaction is thought to mediate, at least in part, the analgesic effects of Vapreotide.

ReceptorLigand DisplacedPreparationIC50 (M)
Tachykinin NK1[3H]Substance PGuinea-pig bronchial sites3.3 ± 1.8 x 10⁻⁷
Tachykinin NK2[125I]Neurokinin AGuinea-pig bronchial sites4.5 ± 0.6 x 10⁻⁶

Table 2: this compound Antagonist Activity at Tachykinin Receptors.

Downstream Signaling Pathways

The binding of Vapreotide to its target receptors triggers several downstream signaling cascades, leading to its diverse pharmacological effects.

Somatostatin Receptor-Mediated Signaling

Activation of SSTR2, the primary target of Vapreotide, is coupled to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA) and downstream cellular processes, including hormone secretion and cell proliferation. Furthermore, SSTR activation can lead to the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, as well as the stimulation of protein tyrosine phosphatases.

SSTR_Signaling Vapreotide Vapreotide SSTR2 SSTR2 Vapreotide->SSTR2 Binds Gi_protein Gi/o Protein SSTR2->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Hormone_Secretion ↓ Hormone Secretion PKA->Hormone_Secretion Cell_Proliferation ↓ Cell Proliferation PKA->Cell_Proliferation

Caption: Vapreotide-SSTR2 Signaling Pathway.

Tachykinin NK1 Receptor-Mediated Signaling

As an antagonist at the NK1 receptor, Vapreotide blocks the signaling cascade initiated by Substance P. The binding of Substance P to the NK1 receptor typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is implicated in neurotransmission, inflammation, and pain. Vapreotide's antagonism at this receptor inhibits these downstream events.

NK1R_Signaling SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Binds & Activates Vapreotide Vapreotide Vapreotide->NK1R Blocks Gq_protein Gq/11 Protein NK1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates

Caption: Vapreotide's Antagonism of NK1R Signaling.

In Vivo Pharmacodynamics

Preclinical in vivo studies have demonstrated the physiological effects of Vapreotide, corroborating its in vitro pharmacodynamic profile. Key effects include the inhibition of growth hormone secretion and the reduction of splanchnic blood flow.

Inhibition of Growth Hormone (GH) Secretion

As a potent SSTR2 agonist, Vapreotide effectively inhibits the release of growth hormone from the pituitary gland. Preclinical studies in animal models, such as rats, have shown a dose-dependent suppression of GH levels following Vapreotide administration.

Reduction of Splanchnic Blood Flow

Vapreotide's ability to reduce splanchnic blood flow is a critical component of its therapeutic efficacy in managing esophageal variceal bleeding. Studies in rat models of portal hypertension have provided quantitative evidence of this effect.

Animal ModelVapreotide DoseEffect on Splenorenal Shunt Blood FlowEffect on Portal Pressure
Cirrhotic Rats8 µg/kg/hr (acute infusion)Significant decrease[2]Significant decrease[2]

Table 3: Hemodynamic Effects of Vapreotide in a Rat Model of Cirrhosis.

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (IC50) of Vapreotide for somatostatin receptor subtypes.

Materials:

  • CHO-K1 cell membranes expressing human SSTR subtypes (SSTR1-SSTR5).

  • Radioligand: [125I-Tyr11]-Somatostatin-14.

  • This compound (unlabeled competitor).

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Allow the binding reaction to reach equilibrium (e.g., 30-60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the percentage of specific binding at each concentration of Vapreotide.

  • Determine the IC50 value by non-linear regression analysis of the competition binding curve.

Receptor_Binding_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Cell Membranes with SSTRs Incubation Incubate Membranes, Radioligand & Vapreotide Membranes->Incubation Radioligand [¹²⁵I]-Somatostatin-14 Radioligand->Incubation Vapreotide Vapreotide (unlabeled) Vapreotide->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Gamma Counting Washing->Counting Data_Analysis Calculate % Specific Binding Counting->Data_Analysis IC50_Determination Determine IC₅₀ Data_Analysis->IC50_Determination

Caption: Workflow for Receptor Binding Assay.

In Vivo Hemodynamic Measurement in a Rat Model of Portal Hypertension

Objective: To assess the effect of Vapreotide on splanchnic hemodynamics in vivo.

Animal Model: Male Sprague-Dawley rats with portal hypertension induced by common bile duct ligation or carbon tetrachloride administration.

Procedure:

  • Anesthetize the rat (e.g., with isoflurane).

  • Catheterize the femoral artery for continuous monitoring of mean arterial pressure (MAP) and heart rate (HR).

  • Perform a midline laparotomy to expose the portal vein and superior mesenteric artery.

  • Place a transit-time ultrasound flow probe around the portal vein or superior mesenteric artery to measure blood flow.

  • Insert a catheter into a branch of the superior mesenteric vein and advance it into the portal vein for portal pressure measurement.

  • Allow the animal to stabilize.

  • Administer this compound intravenously (e.g., as a bolus followed by continuous infusion).

  • Record hemodynamic parameters continuously before, during, and after Vapreotide administration.

  • Analyze the data to determine the percentage change in portal pressure and splanchnic blood flow.

Hemodynamic_Workflow cluster_0 Surgical Preparation cluster_1 Experiment cluster_2 Data Analysis Anesthesia Anesthetize Rat Artery_Catheter Catheterize Femoral Artery Anesthesia->Artery_Catheter Laparotomy Midline Laparotomy Artery_Catheter->Laparotomy Flow_Probe Place Flow Probe on Portal Vein/SMA Laparotomy->Flow_Probe Vein_Catheter Catheterize Portal Vein Flow_Probe->Vein_Catheter Stabilization Stabilization Period Vein_Catheter->Stabilization Vapreotide_Admin Administer Vapreotide Stabilization->Vapreotide_Admin Data_Recording Record Hemodynamic Data Vapreotide_Admin->Data_Recording Analysis Analyze Changes in Pressure and Flow Data_Recording->Analysis

Caption: In Vivo Hemodynamic Measurement Workflow.

Conclusion

The preclinical pharmacodynamic profile of this compound is characterized by its high affinity for somatostatin receptors SSTR2 and SSTR3, leading to the inhibition of hormone secretion and reduction of splanchnic blood flow. Additionally, its antagonist activity at the tachykinin NK1 receptor provides a basis for its potential analgesic effects. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for researchers and drug development professionals engaged in the further investigation and clinical application of this multifaceted therapeutic agent.

References

Vapreotide Diacetate: A Technical Guide on Peptide Structure, Receptor Affinity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapreotide is a synthetic octapeptide analog of the natural hormone somatostatin, developed for its enhanced stability and targeted receptor affinity. As a key therapeutic agent in conditions like esophageal variceal bleeding and in the investigation of neuroendocrine tumors, a thorough understanding of its molecular characteristics is crucial. This document provides a detailed overview of Vapreotide's amino acid sequence, cyclic structure, receptor binding profile, pharmacokinetics, and the intracellular signaling pathways it modulates. It is intended to serve as a technical resource, consolidating key quantitative data and experimental methodologies for professionals in the field of pharmacology and drug development.

Peptide Sequence and Structure

Vapreotide is a cyclic octapeptide, a structural analog of somatostatin. Its cyclization is achieved through a disulfide bond between two cysteine residues, which contributes to its increased metabolic stability compared to the native hormone.

Amino Acid Sequence: The primary sequence of Vapreotide is composed of eight amino acid residues, including D-amino acids to confer resistance to enzymatic degradation.

  • Full Sequence: H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2[1]

  • One-Letter Code: fCYwKVCW-NH2 (Note: Lowercase 'f' and 'w' denote the D-isomers of Phenylalanine and Tryptophan, respectively)

  • Key Structural Feature: A disulfide bridge is formed between the cysteine residues at position 2 and position 7 (Cys2-Cys7), creating the cyclic structure essential for its biological activity.

Chemical Properties:

  • Molecular Formula (Vapreotide): C₅₇H₇₀N₁₂O₉S₂

  • Molecular Weight (Vapreotide): ~1131.4 g/mol

  • Formulation: Vapreotide is typically supplied as a diacetate salt.

Quantitative Data

The biological activity of Vapreotide is defined by its binding affinity to specific receptors and its pharmacokinetic profile in vivo.

Receptor Binding Affinity

Vapreotide exhibits a distinct binding profile, acting as a high-affinity agonist for somatostatin receptor subtypes 2 and 5 (SSTR2, SSTR5). It also functions as an antagonist at the neurokinin-1 receptor (NK1R). The following table summarizes its binding affinities, presented as IC₅₀ values, which represent the concentration of the peptide required to inhibit 50% of the specific binding of a radiolabeled ligand.

Receptor TargetBinding Affinity (IC₅₀) in nMReference(s)
Somatostatin Receptor Subtype 1 (SSTR1)200[1]
Somatostatin Receptor Subtype 2 (SSTR2)0.17[1]
Somatostatin Receptor Subtype 3 (SSTR3)0.1[1]
Somatostatin Receptor Subtype 4 (SSTR4)620[1]
Somatostatin Receptor Subtype 5 (SSTR5)21[1]
Neurokinin-1 Receptor (NK1R)330[2]

Table 1: Vapreotide Receptor Binding Profile. Lower IC₅₀ values indicate higher binding affinity.

Pharmacokinetic Properties
ParameterValueReference(s)
Elimination Half-Life ~30 minutes[3]
Route of Elimination 76% Biliary, 24% Renal[3]
Protein Binding 65%
Peak Serum Concentration Occurs within 30 minutes after subcutaneous administration

Table 2: Summary of Vapreotide Pharmacokinetic Parameters.

Mechanism of Action and Signaling Pathways

Vapreotide exerts its effects by binding to cell surface G-protein coupled receptors (GPCRs), primarily SSTR2 and SSTR5. These receptors are coupled to inhibitory G-proteins (Gi/o), which initiate a cascade of intracellular events upon activation.

Somatostatin Receptor (SSTR) Signaling

Upon binding of Vapreotide to SSTR2 or SSTR5, the associated Gi protein is activated. This leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channel activity (e.g., activation of K+ channels and inhibition of Ca2+ channels) and the stimulation of protein phosphatases, such as tyrosine phosphatase, which can interfere with growth factor signaling pathways and lead to cell cycle arrest and apoptosis.[1]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Vap Vapreotide SSTR SSTR2 / SSTR5 Vap->SSTR Binds Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel Gi->K_channel Activates Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits PTP Protein Tyrosine Phosphatase (PTP) Gi->PTP Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Growth Cell Growth & Proliferation cAMP->Growth Inhibits PTP->Growth Inhibits

Vapreotide signaling via SSTR2/SSTR5 receptors.
Neurokinin-1 Receptor (NK1R) Antagonism

In addition to its somatostatin-like activity, Vapreotide can act as an antagonist at the NK1R.[2] By blocking the binding of the endogenous ligand, Substance P, Vapreotide can inhibit downstream signaling pathways associated with NK1R, such as the mobilization of intracellular calcium and the activation of the pro-inflammatory transcription factor NF-κB.[2]

Experimental Protocols

The characterization of Vapreotide's binding affinity is typically performed using a competitive radioligand binding assay. The following is a representative protocol for determining the IC₅₀ value of Vapreotide at a specific somatostatin receptor subtype expressed in a recombinant cell line.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of Vapreotide for a human somatostatin receptor subtype (e.g., SSTR2) expressed in cultured cells.

Materials:

  • Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably transfected with the human SSTR2 gene.

  • Radioligand: A high-affinity SSTR2 ligand labeled with a radioisotope, e.g., [¹²⁵I-Tyr¹¹]Somatostatin-14.

  • Competitor (Test Compound): Vapreotide diacetate, serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled somatostatin-14.

  • Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Apparatus: 96-well microplates, filtration manifold, glass fiber filters, gamma counter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of Vapreotide A1 Add to 96-well plate: 1. Assay Buffer 2. Vapreotide (or control) 3. Radioligand 4. Cell Membranes P1->A1 P2 Prepare cell membrane homogenate in assay buffer P2->A1 P3 Prepare radioligand solution (e.g., [125I]-SS-14) P3->A1 A2 Incubate at specified temperature and time (e.g., 30 min at 30°C) A1->A2 S1 Rapidly filter plate contents through glass fiber filters A2->S1 S2 Wash filters with ice-cold buffer to remove unbound ligand S1->S2 S3 Measure radioactivity of filters using a gamma counter S2->S3 D1 Plot % Inhibition vs. Vapreotide Concentration S3->D1 D2 Perform non-linear regression to determine IC50 value D1->D2

Workflow for a competitive radioligand binding assay.

Methodology:

  • Plate Setup: Experiments are set up in a 96-well plate format. Three types of wells are prepared:

    • Total Binding: Contains cell membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Contains cell membranes, radioligand, and a saturating concentration of unlabeled somatostatin to block all specific binding sites.

    • Competitive Binding: Contains cell membranes, radioligand, and varying concentrations of Vapreotide.

  • Incubation: The plate is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-30°C) to allow the binding reaction to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration of the well contents through a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are immediately washed multiple times with ice-cold assay buffer to remove any remaining unbound or non-specifically trapped radioligand.

  • Quantification: The radioactivity trapped on each filter disc is quantified using a gamma counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the counts from the NSB wells from the total binding wells.

    • The data for the competitor (Vapreotide) is expressed as a percentage of specific binding.

    • A dose-response curve is generated by plotting the percentage of specific binding against the logarithm of the Vapreotide concentration.

    • The IC₅₀ value is determined from this curve using non-linear regression analysis.

Conclusion

This compound is a structurally optimized somatostatin analog with a well-defined peptide sequence and a high affinity for SSTR2 and SSTR5. Its mechanism of action, primarily through the inhibition of adenylyl cyclase and modulation of cellular growth pathways, provides a strong rationale for its clinical applications. The quantitative binding and pharmacokinetic data presented herein, alongside the detailed experimental workflow, offer a comprehensive technical foundation for researchers and drug development professionals engaged in the study of somatostatin receptor-targeted therapeutics.

References

Methodological & Application

Vapreotide Diacetate: In Vitro Cell-Based Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide diacetate is a synthetic octapeptide analog of somatostatin, exhibiting a higher metabolic stability than the endogenous hormone.[1] It primarily functions by binding to somatostatin receptors (SSTRs), with a notable affinity for SSTR2 and a lower affinity for SSTR5.[2] This interaction triggers a cascade of intracellular signaling events, making vapreotide a compound of interest for its anti-secretory, anti-proliferative, and potential anti-tumor effects.[2][3] Vapreotide's mechanism of action involves the inhibition of various physiological processes, including hormone secretion and cell proliferation, through G-protein coupled receptor (GPCR) signaling pathways that modulate adenylyl cyclase and mitogen-activated protein kinase (MAPK) activities.[3]

These application notes provide detailed protocols for a range of in vitro cell-based assays to characterize the biological activity of this compound. The assays described herein are designed to assess its impact on cell signaling, proliferation, and apoptosis.

Vapreotide Signaling Pathway

Vapreotide, as a somatostatin analog, primarily signals through SSTR2 and SSTR5. Upon binding, it activates inhibitory G-proteins (Gi), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect downstream protein kinase A (PKA) activity and influence cell proliferation and hormone secretion. Additionally, vapreotide can modulate other signaling pathways, such as the MAPK/ERK pathway, and influence intracellular calcium concentrations, which are critical for various cellular functions.

Vapreotide Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR2/5 SSTR2/SSTR5 G_protein Gi/o Protein SSTR2/5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK p-ERK G_protein->ERK Modulates Ca2+ Ca²⁺ Mobilization G_protein->Ca2+ Modulates cAMP cAMP AC->cAMP Converts Vapreotide Vapreotide Vapreotide->SSTR2/5 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cell_Effects Inhibition of Proliferation Induction of Apoptosis Inhibition of Hormone Secretion PKA->Cell_Effects ERK->Cell_Effects Ca2+->Cell_Effects

Vapreotide's primary signaling cascade.

Data Summary

The following table summarizes quantitative data for this compound from in vitro studies. It is important to note that specific IC50 and EC50 values for vapreotide in many standard assays are not extensively reported in publicly available literature. The data presented here are based on available research.

Assay TypeCell LineParameterValueReference
Cytokine InhibitionU373MGInhibition of SP-induced IL-8 secretion~50% at 10 µM[4]
Cytokine InhibitionU373MGInhibition of SP-induced MCP-1 secretion~60% at 10 µM[4]
Calcium MobilizationU373MGInhibition of SP-induced Ca²⁺ increaseDose-dependent[4]
NF-κB ActivationHEK293-NK1RInhibition of SP-induced activationSignificant at 10 µM[4]
Cell ProliferationCapan-2 (SSTR2-overexpressing)Inhibition of proliferationDose-dependent[3]
Cell ProliferationA549 (SSTR2-overexpressing)Inhibition of proliferationDose-dependent[3]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a general method to assess the anti-proliferative effects of vapreotide. The selection of the cell line is critical; neuroendocrine tumor cell lines (e.g., BON-1, QGP-1, NT-3) or other cancer cell lines expressing SSTR2 are recommended. Note that some common NET cell lines have low SSTR2 expression, which may result in a limited response to somatostatin analogs.

Cell Proliferation Assay Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Vapreotide Treat with Vapreotide (various concentrations) Incubate_24h->Treat_Vapreotide Incubate_72h Incubate for 72h Treat_Vapreotide->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cell proliferation assay.

Materials:

  • This compound

  • Selected cell line (e.g., SSTR2-expressing cancer cell line)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Vapreotide Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the vapreotide solutions at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium without vapreotide).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of vapreotide that inhibits cell proliferation by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Selected cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with vapreotide at desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to vapreotide, particularly its ability to antagonize substance P (SP)-induced calcium influx.[4]

Materials:

  • This compound

  • Substance P (SP)

  • U373MG astrocytoma cells (or other suitable cell line)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

  • Cell Seeding: Seed U373MG cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with HBSS.

  • Vapreotide Pre-treatment: Add vapreotide at various concentrations to the wells and incubate for 30 minutes.

  • Calcium Measurement: Place the plate in the fluorometric reader. Establish a baseline fluorescence reading.

  • SP Stimulation: Add a solution of SP (e.g., final concentration of 0.1 µM) to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the SP-induced calcium response in the presence and absence of vapreotide to determine its inhibitory effect.

cAMP Assay

This assay quantifies the inhibition of adenylyl cyclase activity by vapreotide.

Materials:

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • Cell line expressing SSTR2 (e.g., CHO-K1 cells stably expressing human SSTR2)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • Cell lysis buffer

Procedure:

  • Cell Culture and Treatment: Culture the cells to confluency. Pre-treat the cells with various concentrations of vapreotide for 15-30 minutes.

  • Stimulation: Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to induce cAMP production.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the vapreotide concentration to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the effect of vapreotide on the MAPK/ERK signaling pathway by measuring the phosphorylation status of ERK1/2.

Western Blot Workflow Cell_Treatment Treat cells with Vapreotide Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quant Quantify protein concentration Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-p-ERK and anti-total-ERK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis

General workflow for Western blot analysis.

Materials:

  • This compound

  • Selected cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with vapreotide for various time points (e.g., 5, 15, 30, 60 minutes). Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis: Quantify the band intensities and express the level of ERK phosphorylation as a ratio of phospho-ERK to total-ERK.

References

Application Notes and Protocols for Studying Vapreotide Diacetate Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for the preclinical evaluation of Vapreotide diacetate, a synthetic octapeptide analog of somatostatin. This compound exerts its therapeutic effects by binding to somatostatin receptors (SSTR), primarily SSTR2 and SSTR5, leading to the inhibition of hormone secretion and reduction of splanchnic blood flow.[1][2] These mechanisms make it a promising candidate for the treatment of neuroendocrine tumors (NETs), acromegaly, and complications of portal hypertension, such as esophageal variceal bleeding.[1][3]

This document outlines detailed experimental protocols for established animal models in these therapeutic areas, summarizes key quantitative efficacy data, and provides visual representations of the underlying signaling pathways and experimental workflows.

I. Animal Models for Neuroendocrine Tumors (NETs)

Patient-derived xenograft (PDX) models are invaluable for assessing the antitumor efficacy of this compound as they closely recapitulate the heterogeneity of human NETs.[4]

Experimental Protocol: Subcutaneous NET Xenograft Model in Mice

This protocol describes the establishment of a subcutaneous NET xenograft model and the subsequent evaluation of this compound's effect on tumor growth.

1. Cell Culture and Animal Preparation:

  • Culture a human NET cell line (e.g., BON-1, QGP-1) expressing SSTR2 under standard conditions.
  • Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.
  • Use immunocompromised mice (e.g., NU/Nu, NOD/SCID) aged 6-8 weeks. Allow a one-week acclimatization period.

2. Tumor Implantation:

  • Subcutaneously inject 1 x 10^6 to 10 x 10^6 NET cells in a volume of 100-200 µL into the flank of each mouse.
  • Monitor the mice regularly for tumor formation.

3. This compound Administration:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  • Administer this compound via subcutaneous injection. A sample dosing regimen could be 10-100 µg/kg, administered once or twice daily. The control group should receive a vehicle control (e.g., sterile saline).

4. Efficacy Assessment:

  • Tumor Volume Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[5] For more accurate measurements, ultrasound imaging can be employed.[6]
  • Biomarker Analysis: At the end of the study, collect blood samples to measure circulating biomarkers such as chromogranin A (CgA).
  • Histopathological Analysis: Excise tumors for histological analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Quantitative Data: Efficacy of Somatostatin Analogs in NET Animal Models

Due to limited published data specifically on Vapreotide in NET animal models, the following table includes data from studies on other somatostatin analogs with similar mechanisms of action to provide a reference for expected efficacy.

Animal ModelSomatostatin AnalogDosageKey FindingsReference
MEN1 Mouse Model (Pancreatic and Pituitary NETs)Pasireotide LAR40 mg/kg, monthlyIncreased survival (80.9% vs 65.2% in control); Reduced pituitary NET volume increase (from 0.803 to 2.872 mm³ vs 0.844 to 8.847 mm³ in control).[7]
Human Rectal NE Carcinoma XenograftOctreotideNot specifiedIncreased tumor necrosis (62.7% vs 39.7% in control); Decreased microvessel density (264.0 vs 341.4/mm² in control).[8]

II. Animal Models for Acromegaly

Transgenic mouse models that overexpress growth hormone (GH) or growth hormone-releasing hormone (GHRH) are the gold standard for studying acromegaly, as they mimic the chronic GH excess seen in human patients.[9][10]

Experimental Protocol: Growth Hormone Transgenic Mouse Model

This protocol details the use of a GH transgenic mouse model to evaluate the efficacy of this compound in reducing GH and IGF-1 levels.

1. Animal Model:

  • Utilize a transgenic mouse line that overexpresses bovine or human GH. These mice typically exhibit accelerated growth and elevated serum GH and IGF-1 levels.

2. This compound Administration:

  • At an appropriate age (e.g., 8-12 weeks), randomize mice into treatment and control groups.
  • Administer this compound via subcutaneous injection. A potential dosing regimen could be 1-10 mg/kg twice daily. The control group will receive a vehicle control.

3. Efficacy Assessment:

  • Hormone Level Measurement: Collect blood samples at baseline and at various time points during the treatment period. Measure serum GH and IGF-1 levels using ELISA kits.
  • Growth Monitoring: Monitor body weight and length (nose to tail tip) throughout the study.
  • Organ Weight Analysis: At the end of the study, euthanize the mice and weigh key organs such as the liver, heart, and kidneys to assess for organomegaly.

Quantitative Data: Efficacy of Somatostatin Analogs in Acromegaly Animal Models

The following table presents data on the effects of somatostatin analogs on GH and IGF-1 levels in relevant animal models.

Animal ModelSomatostatin AnalogDosageKey FindingsReference
GH-deficient dwarf ratsOctreotide1 mg/kg, twice dailyReduced serum IGF-1 levels (283 ng/mL vs 362 ng/mL in GH-treated controls).[11]
GHA Transgenic Mice (HF Diet)--GHA mice are protected from hyperinsulinemia and glucose intolerance despite obesity.[8]

III. Animal Models for Portal Hypertension

The partial portal vein ligation (PVL) model in rats is a widely used and reproducible method to induce pre-hepatic portal hypertension, characterized by elevated portal pressure and the development of a hyperdynamic circulatory state.[12][13]

Experimental Protocol: Partial Portal Vein Ligation (PVL) in Rats

This protocol describes the induction of portal hypertension in rats via PVL and the subsequent evaluation of this compound's hemodynamic effects.

1. Surgical Procedure (PVL):

  • Anesthetize male Sprague-Dawley or Wistar rats (250-300g).
  • Perform a midline laparotomy to expose the portal vein.
  • Place a 20-gauge blunt-tipped needle alongside the portal vein.
  • Tie a 3-0 silk ligature around both the needle and the portal vein.
  • Carefully remove the needle to create a calibrated stenosis of the portal vein.[12]
  • Close the abdominal incision in layers. Sham-operated control animals undergo the same procedure without the ligation.

2. This compound Administration:

  • Allow the animals to recover for 7-14 days to allow for the development of the hyperdynamic circulatory state.
  • Administer this compound via intravenous infusion or subcutaneous injection. For acute studies, a bolus followed by continuous infusion (e.g., 8 µg/kg/hr) can be used.[14] For chronic studies, repeated subcutaneous injections (e.g., 30 µg/kg every 12 hours) can be administered.[15]

3. Efficacy Assessment (Hemodynamic Measurements):

  • Anesthetize the rats and cannulate the carotid artery to measure mean arterial pressure (MAP) and heart rate (HR).
  • Catheterize the portal vein to directly measure portal pressure (PP).[16]
  • Use pulsed Doppler flowmetry to measure portal blood flow (PBF) and superior mesenteric artery flow (SMAF).
  • Calculate portal vascular resistance (PVR) as PP/PBF.

Quantitative Data: Efficacy of Vapreotide and Other Somatostatin Analogs in Portal Hypertension Rat Models
Animal ModelSomatostatin AnalogDosageKey FindingsReference
Dimethylnitrosamine-induced cirrhotic ratsVapreotide (acute)8 µg/kg/hr IVDecreased portal pressure by 8%; Decreased splenorenal shunt blood flow by 17.3%.[14]
Dimethylnitrosamine-induced cirrhotic ratsVapreotide (chronic)Subcutaneous implants (5 weeks)Attenuated the development of splenorenal shunt blood flow.[14]
Portal vein-stenosed ratsOctreotide8 µg/kg/hr IVDecreased portal tributary blood flow by 18%.
CCl4-induced cirrhotic ratsOctreotide8 µg/kg/hr IVDecreased portal tributary blood flow by 27%.
Partial portal vein ligated ratsOctreotide30 µg/kg every 12 hours (8 days)Significantly reduced portal venous pressure and portal tributary blood flow.[15]

IV. Signaling Pathways and Experimental Workflows

Somatostatin Receptor Signaling Pathway

This compound, upon binding to SSTR2 and SSTR5, initiates a cascade of intracellular signaling events that ultimately lead to its therapeutic effects. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, inhibits the secretion of various hormones. Additionally, SSTR activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways and influence ion channel function.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vapreotide Vapreotide Diacetate SSTR2_5 SSTR2 / SSTR5 Vapreotide->SSTR2_5 Binds G_protein Gi/o Protein SSTR2_5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK1/2) G_protein->MAPK_Pathway Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Hormone_Vesicles Hormone Secretory Vesicles PKA->Hormone_Vesicles Inhibits Exocytosis Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Inhibits

Caption: this compound signaling pathway.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical animal model.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., NET Xenograft, GH Transgenic, PVL Rat) Disease_Induction Induce Disease State (Tumor Implantation, GH Overexpression, PVL Surgery) Animal_Model->Disease_Induction Randomization Randomize Animals (Treatment vs. Control) Disease_Induction->Randomization Treatment_Admin Administer this compound or Vehicle Control Randomization->Treatment_Admin Data_Collection Collect Data (Tumor Volume, Hormone Levels, Hemodynamics) Treatment_Admin->Data_Collection Endpoint_Analysis Endpoint Analysis (Histopathology, Biomarkers) Data_Collection->Endpoint_Analysis Statistical_Analysis Statistical Analysis Endpoint_Analysis->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Preclinical experimental workflow.

References

Application Note: Quantification of Vapreotide Diacetate in Bulk Drug Substance by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Vapreotide diacetate in bulk drug substance. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing trifluoroacetic acid, and UV detection at 210 nm. This method is suitable for the determination of purity and content of this compound in pharmaceutical analysis and quality control environments. The protocol has been developed based on established methods for similar peptide pharmaceuticals and provides a framework for validation according to ICH guidelines.

Introduction

Vapreotide is a synthetic octapeptide analogue of somatostatin with potential applications in the treatment of various diseases.[1] As a peptide therapeutic, accurate and precise quantification is critical for ensuring product quality and consistency. This compound is the salt form of the active pharmaceutical ingredient. This application note provides a detailed protocol for the determination of this compound using a stability-indicating RP-HPLC method. The method is designed to be specific, accurate, precise, and linear over a defined concentration range.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV/Vis detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

Chromatographic Conditions
ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 210 nm

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
08020
254060
304060
358020
408020
Preparation of Solutions

Standard Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 100 mL volumetric flask with Mobile Phase A.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • This stock solution can be further diluted with Mobile Phase A to prepare working standard solutions for linearity and accuracy studies.

Sample Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound bulk drug substance.

  • Dissolve the sample in a 100 mL volumetric flask with Mobile Phase A.

  • Sonicate for 5 minutes to ensure complete dissolution.

Method Validation Summary

The following tables summarize the typical validation parameters for an HPLC method for a peptide therapeutic, based on ICH guidelines. These values should be experimentally verified.

Table 2: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability of Injections (RSD) ≤ 2.0%

Table 3: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
25 - 150≥ 0.999

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)
8098.0 - 102.0
10098.0 - 102.0
12098.0 - 102.0

Table 5: Precision

LevelRepeatability (RSD, %)Intermediate Precision (RSD, %)
Intra-day ≤ 2.0N/A
Inter-day N/A≤ 2.0

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD ~0.5
LOQ ~1.5

Experimental Workflow and Diagrams

The following diagram illustrates the overall workflow for the quantification of this compound.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (100 µg/mL) system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution (100 µg/mL) inject_sample Inject Sample Solutions prep_sample->inject_sample inject_standard Inject Standard Solutions system_suitability->inject_standard calibration_curve Generate Calibration Curve inject_standard->calibration_curve quantification Quantify this compound in Sample inject_sample->quantification calibration_curve->quantification report Generate Report quantification->report

Caption: Experimental workflow for this compound quantification.

The logical relationship for method validation is depicted in the following diagram.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of Vapreotide Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapreotide is a synthetic octapeptide analog of the natural hormone somatostatin, utilized for its ability to reduce splanchnic blood flow and inhibit the release of certain hormones. As a critical therapeutic agent, comprehensive structural characterization is essential for quality control and drug development. This application note details a robust protocol for the analysis of Vapreotide diacetate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology provides accurate mass determination and theoretical fragmentation analysis for confident identification and characterization of the peptide.

Introduction

Vapreotide is a cyclic octapeptide with a disulfide bridge, its primary sequence being D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2. It functions by binding to somatostatin receptors (SSTR), primarily subtypes SSTR2 and SSTR5, and also exhibits antagonist activity at the neurokinin-1 receptor (NK1R).[1] These interactions lead to a range of physiological effects, including the reduction of portal pressure, which is beneficial in treating conditions like esophageal variceal bleeding.

The structural complexity of Vapreotide, including its cyclic nature and disulfide bond, necessitates advanced analytical techniques for unambiguous identification and purity assessment. High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) is an indispensable tool for confirming the molecular weight and elucidating the primary structure through fragmentation analysis. This note provides a detailed protocol for LC-MS/MS analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • Low-protein-binding microcentrifuge tubes

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.

  • Working Solution: Dilute the stock solution with a mobile phase-like solution (e.g., 95:5 Water:ACN with 0.1% FA) to a final concentration of 10 µg/mL.

  • Filtration: For samples from complex matrices, use a 0.22 µm syringe filter to remove particulates prior to injection.

Liquid Chromatography (LC) Method
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 65% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Method
  • Instrument: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • MS1 Scan Range: m/z 300–1500

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID)

  • Collision Energy: Use a collision energy ramp (e.g., 20-40 eV) to generate a rich fragmentation spectrum.

  • Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense precursor ions for fragmentation.

Data Presentation and Results

The analysis of this compound by LC-MS/MS is expected to yield a protonated molecular ion ([M+H]+) and a doubly charged ion ([M+2H]2+) in the full scan MS spectrum, where 'M' represents the neutral Vapreotide molecule. Tandem MS (MS/MS) of these precursor ions generates a characteristic fragmentation pattern, primarily consisting of b- and y-type ions resulting from cleavage of the peptide amide bonds.

Note: The fragmentation data presented below is theoretical, based on the known amino acid sequence of Vapreotide and established peptide fragmentation rules. The disulfide bond between the two cysteine residues remains intact during typical CID fragmentation.

Table 1: Quantitative Data for Vapreotide

Parameter Value
Compound Vapreotide
Molecular Formula C₅₇H₇₀N₁₂O₉S₂
Average Molecular Weight 1131.4 g/mol
Monoisotopic Mass 1130.4830 Da
Expected Precursor Ion ([M+H]⁺) m/z 1131.4903

| Expected Precursor Ion ([M+2H]²⁺) | m/z 566.2488 |

Table 2: Theoretical MS/MS Fragmentation of Vapreotide ([M+H]⁺)

Fragment Ion Sequence Calculated m/z
b₂ D-Phe-Cys 251.0852
b₃ D-Phe-Cys-Tyr 414.1489
b₄ D-Phe-Cys-Tyr-D-Trp 600.2344
b₅ D-Phe-Cys-Tyr-D-Trp-Lys 728.3294
b₆ D-Phe-Cys-Tyr-D-Trp-Lys-Val 827.4008
y₁ Trp-NH₂ 204.1029
y₂ Cys-Trp-NH₂ 307.1322
y₃ Val-Cys-Trp-NH₂ 406.2036
y₄ Lys-Val-Cys-Trp-NH₂ 534.2985
y₅ D-Trp-Lys-Val-Cys-Trp-NH₂ 720.3840

| y₆ | Tyr-D-Trp-Lys-Val-Cys-Trp-NH₂ | 883.4477 |

Visualizations

Experimental Workflow

The overall process from sample preparation to final data analysis is outlined below. This workflow ensures reproducibility and high-quality data acquisition for the characterization of Vapreotide.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Vapreotide Standard (1 mg/mL Stock) B Dilution to 10 µg/mL Working Solution A->B C LC Separation (C18 Column) B->C D ESI Ionization (Positive Mode) C->D E Full Scan MS (Precursor Ion Selection) D->E F MS/MS Fragmentation (CID) E->F G Mass Spectrum Analysis (Accurate Mass) F->G H Fragmentation Analysis (Sequence Confirmation) G->H

Caption: LC-MS/MS workflow for Vapreotide analysis.

Mechanism of Action

Vapreotide exerts its therapeutic effects through a dual mechanism, acting on both somatostatin and neurokinin-1 receptors. This interaction inhibits downstream signaling pathways responsible for hormone secretion and pro-inflammatory responses.

Caption: Vapreotide's dual signaling pathway inhibition.

Conclusion

The described Liquid Chromatography-Tandem Mass Spectrometry method provides a reliable and robust framework for the detailed analysis of this compound. This protocol enables accurate mass determination of the parent molecule and theoretical structural elucidation through MS/MS fragmentation, which is crucial for identity confirmation, stability studies, and quality control in a research and drug development setting. The provided workflows and diagrams serve as a valuable resource for scientists engaged in the analysis of this important therapeutic peptide.

References

Application Notes and Protocols for Vapreotide Diacetate-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide diacetate, a synthetic octapeptide analog of somatostatin, has demonstrated potent anti-neoplastic activity in various cancer models. Its therapeutic effect is primarily mediated through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed on the surface of cancer cells. Upon binding, vapreotide triggers intracellular signaling cascades that inhibit cell proliferation and, significantly, induce programmed cell death, or apoptosis. This document provides detailed application notes and experimental protocols for researchers investigating the apoptotic effects of this compound in cancer cells.

Vapreotide, also known as RC-160, exerts its anti-cancer effects through both direct and indirect mechanisms. Directly, it can activate signaling pathways that lead to cell cycle arrest and apoptosis.[1] Indirectly, it can inhibit the release of growth factors and hormones that promote tumor growth.[2] The induction of apoptosis by somatostatin analogs like vapreotide is a key mechanism of their anti-tumor action and can involve processes such as intracellular acidification, activation of endonucleases, and the induction of the p53-Bax pathway.[1]

Data Presentation

The following tables summarize the quantitative data available on the anti-proliferative and apoptotic effects of vapreotide (RC-160) on cancer cells.

Table 1: Anti-proliferative Effects of Vapreotide (RC-160) on Pancreatic Cancer Cells

Cell LineConcentration (µM)Treatment Duration (hours)Inhibition of Cell Proliferation (%)Reference
CFPAC-114849[3]
CFPAC-117246[3]
Mia PaCa-2Not specifiedNot specifiedSignificant[4]

Note: While the above data indicates a reduction in cell number, which is a combined effect of inhibited proliferation and induced apoptosis, specific percentages of apoptosis are not detailed in the cited literature. Further quantitative analysis using the protocols below is recommended.

Signaling Pathways

Vapreotide-induced apoptosis is a complex process initiated by the activation of SSTR2 and SSTR5. The binding of vapreotide to these G-protein coupled receptors triggers downstream signaling cascades that converge on the activation of caspases, the key executioners of apoptosis. While the complete signaling network is still under investigation, a proposed pathway involves the activation of the intrinsic (mitochondrial) pathway of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vapreotide This compound SSTR2 SSTR2 Vapreotide->SSTR2 SSTR5 SSTR5 Vapreotide->SSTR5 GP G-Protein SSTR2->GP activates SSTR5->GP activates AC Adenylate Cyclase GP->AC inhibits PTP Protein Tyrosine Phosphatase GP->PTP activates cAMP cAMP AC->cAMP produces p53 p53 Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation CytoC Cytochrome c Mitochondrion->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome CytoC->Apoptosome Casp9 Pro-caspase-9 Apaf1->Casp9 recruits Apaf1->Apoptosome Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 cleaves & activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 DNA_frag DNA Fragmentation ActiveCasp3->DNA_frag induces Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Proposed signaling pathway for vapreotide-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced apoptosis in cancer cells.

Cell Viability and IC50 Determination

This protocol determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., CFPAC-1, Mia PaCa-2)

  • Complete cell culture medium

  • This compound (stock solution prepared in sterile water or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 10 µM.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for 24, 48, and 72 hours.

  • At each time point, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

G A Seed cells in 96-well plate C Treat cells with Vapreotide A->C B Prepare serial dilutions of Vapreotide B->C D Incubate for 24, 48, 72h C->D E Add MTT reagent D->E F Add DMSO E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for IC50 determination using MTT assay.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at the predetermined IC50 concentration and a higher concentration for 24 and 48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[5] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

G A Seed & Treat cells with Vapreotide B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & Propidium Iodide D->E F Incubate E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Microplate reader

Procedure:

  • Seed cells in a suitable culture dish and treat with this compound as described above.

  • Lyse the cells using the cell lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).

  • Add the cell lysate (containing a known amount of protein) to a 96-well plate.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.[6]

  • Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.

Western Blot Analysis of Bcl-2 and Bax

This protocol assesses the protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease inhibitors

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bcl-2 and Bax. A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.

Conclusion

This compound is a promising anti-cancer agent that can induce apoptosis in various cancer cell types. The protocols outlined in this document provide a framework for researchers to investigate and quantify the apoptotic effects of vapreotide. By utilizing these methods, a more comprehensive understanding of the molecular mechanisms underlying vapreotide-induced apoptosis can be achieved, which is crucial for its further development as a cancer therapeutic.

References

Application Notes and Protocols for Long-Acting Injectable Formulation of Vapreotide Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide, a synthetic octapeptide analog of somatostatin, offers significant therapeutic potential in the management of conditions such as esophageal variceal bleeding and symptoms associated with neuroendocrine tumors.[1] Its mechanism of action is primarily mediated through its high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), leading to the inhibition of hormone secretion and cell proliferation.[2] Additionally, Vapreotide exhibits antagonist effects at the neurokinin-1 receptor (NK1R).[3] The clinical utility of Vapreotide in its immediate-release form is limited by a short biological half-life, necessitating frequent administrations. The development of a long-acting injectable (LAI) formulation of Vapreotide diacetate aims to address this limitation by providing sustained therapeutic drug concentrations over an extended period, thereby improving patient compliance and clinical outcomes.

This document provides detailed application notes and protocols for the development and characterization of a long-acting injectable formulation of this compound, focusing on poly(lactic-co-glycolic acid) (PLGA) microspheres.

Data Presentation

The following tables summarize key quantitative data for Vapreotide-loaded PLGA microspheres. This data is essential for formulation optimization and for predicting in vivo performance.

Table 1: Formulation Characteristics of Vapreotide-Loaded PLGA Microspheres [1]

Formulation IDPolymer TypeSolvent SystemDrug Loading (Nominal, w/w)Encapsulation Efficiency (%)Mean Particle Size (µm)
VP-PLGA-01PLGA 50:50 (uncapped)Acetic Acid10%~85%1 - 15
VP-PLGA-02PLGA 75:25 (capped)Dichloromethane10%~57%1 - 15
VP-PLGA-03PLAEthyl Formate10%~91%1 - 15
VP-PLGA-04PLGA 50:50 (uncapped) with PEGAcetic Acid10%~70%1 - 15

Table 2: In Vitro Release Characteristics of Vapreotide-Loaded PLGA Microspheres [1]

Formulation IDInitial Burst Release (first 6 hours, %)Cumulative Release at Day 14 (%)Cumulative Release at Day 28 (%)
VP-PLGA-01<20%~70%~88%
VP-PLGA-02~57%~60%~73%
VP-PLGA-03Not ReportedNot Reported~24%
VP-PLGA-04<20%~65%~85%

Table 3: In Vivo Pharmacokinetic Parameters of Vapreotide-Loaded PLGA Microspheres in Rats (Intramuscular Administration)

Formulation IDCmax (ng/mL)Tmax (days)AUC (0-28 days) (ng·day/mL)Sustained Release Duration (>1 ng/mL)
VP-PLGA-01 (optimized with PEG)~5~1~40~21-28 days
VP-PLGA-02~10~0.5~30~14 days

Signaling Pathways

Vapreotide exerts its biological effects through interaction with specific cell surface receptors, primarily SSTR2 and NK1R. The signaling cascades initiated by these interactions are crucial to its therapeutic action.

vapreotide_signaling cluster_sstr2 Somatostatin Receptor 2 (SSTR2) Pathway cluster_nk1r Neurokinin-1 Receptor (NK1R) Pathway Vapreotide_SSTR2 Vapreotide SSTR2 SSTR2 Vapreotide_SSTR2->SSTR2 Binds Gi Gi Protein SSTR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits CellCycleArrest Cell Cycle Arrest Gi->CellCycleArrest Promotes via MAPK pathway Apoptosis Apoptosis Gi->Apoptosis Induces cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HormoneSecretion Hormone Secretion Inhibition PKA->HormoneSecretion Vapreotide_NK1R Vapreotide NK1R NK1R Vapreotide_NK1R->NK1R Antagonizes Gq Gq Protein NK1R->Gq Activates SubstanceP Substance P SubstanceP->NK1R Binds & Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Correlation a This compound API Characterization b PLGA Polymer Selection (LA:GA ratio, MW, end-group) a->b c Solvent System Optimization b->c d Microsphere Preparation (Double Emulsion Solvent Evaporation) c->d e Lyophilization d->e f Particle Size and Morphology Analysis (SEM) e->f g Drug Loading & Encapsulation Efficiency e->g h In Vitro Drug Release Study e->h i Animal Model Selection (e.g., Rats) e->i l In Vitro-In Vivo Correlation (IVIVC) h->l j Pharmacokinetic (PK) Study (Cmax, Tmax, AUC) i->j k Pharmacodynamic (PD) Study (e.g., Hormone Suppression) j->k j->l

References

Application Note: Techniques for Radiolabeling Vapreotide Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vapreotide is a synthetic somatostatin analogue with a strong affinity for somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are often overexpressed in neuroendocrine tumors (NETs).[1][2] This characteristic makes radiolabeled Vapreotide a valuable tool for both diagnostic imaging (SPECT/PET) and targeted radionuclide therapy. This document provides detailed protocols and application notes for the radiolabeling of Vapreotide diacetate with various medically relevant radionuclides, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Indium-111 (¹¹¹In). It includes summaries of quantitative data, quality control procedures, and diagrams illustrating the experimental workflows.

Principles of Radiolabeling Vapreotide

Radiolabeling of peptides like Vapreotide typically involves a bifunctional chelator (BFC). The BFC is first covalently attached to the peptide, creating a conjugate. This conjugate is then mixed with the radioisotope under specific conditions (pH, temperature), allowing the BFC to "cage" the radiometal in a stable complex.[3][4][5] The choice of chelator and radionuclide depends on the intended application (diagnosis or therapy).

  • Chelators:

    • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator known for forming highly stable complexes with trivalent metals like ⁶⁸Ga, ¹⁷⁷Lu, and ¹¹¹In.[1][3] It is versatile for both imaging and therapeutic applications (theranostics).

    • DTPA (diethylenetriaminepentaacetic acid): An acyclic chelator widely used for complexing radionuclides like ¹¹¹In.[1][4]

    • HYNIC (6-hydrazinonicotinamide): Often used for labeling with Technetium-99m (⁹⁹mTc).[2][3]

  • Radionuclides:

    • For PET Imaging: Gallium-68 (⁶⁸Ga) is a positron emitter with a short half-life (68 min), making it ideal for PET imaging.[6] It is conveniently produced from a ⁶⁸Ge/⁶⁸Ga generator.[6][7]

    • For SPECT Imaging: Indium-111 (¹¹¹In) is a gamma emitter suitable for SPECT imaging.[1]

    • For Therapy (PRRT): Lutetium-177 (¹⁷⁷Lu) is a beta- and gamma-emitter, making it a "theranostic" agent. The beta emissions deliver a therapeutic radiation dose to tumor cells, while the gamma emissions allow for simultaneous imaging and dosimetry.[8][9]

General Radiolabeling Workflow

The process follows a standardized sequence of steps from peptide conjugation to final product verification.

G cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control Peptide This compound Conjugation Conjugation Reaction (Peptide + Chelator) Peptide->Conjugation Chelator Bifunctional Chelator (e.g., DOTA-NHS ester) Chelator->Conjugation Purified_Conj Purified DOTA-Vapreotide Conjugate Conjugation->Purified_Conj Labeling_Reaction Labeling Reaction (Heating at controlled pH) Purified_Conj->Labeling_Reaction Radionuclide Radionuclide (e.g., ⁶⁸GaCl₃, ¹⁷⁷LuCl₃) Radionuclide->Labeling_Reaction Crude_Product Crude Radiolabeled Product Labeling_Reaction->Crude_Product Purification Purification (e.g., C18 Sep-Pak) Crude_Product->Purification Final_Product Final Product (e.g., [⁶⁸Ga]Ga-DOTA-Vapreotide) Purification->Final_Product QC QC Tests: - Radiochemical Purity (TLC/HPLC) - pH & Appearance - Sterility & Endotoxin Final_Product->QC

Caption: General workflow for preparing radiolabeled Vapreotide.

Experimental Protocols

The following protocols are based on established methods for radiolabeling DOTA-conjugated somatostatin analogues and can be adapted for DOTA-Vapreotide.

Protocol 2.1: Radiolabeling of DOTA-Vapreotide with Gallium-68 (⁶⁸Ga)

This protocol describes the preparation of [⁶⁸Ga]Ga-DOTA-Vapreotide for PET imaging.

Materials & Equipment:

  • DOTA-Vapreotide conjugate

  • ⁶⁸Ge/⁶⁸Ga generator (eluted with 0.1 N to 0.6 N HCl)[7][10]

  • Sodium acetate (2.5 M) or HEPES buffer

  • Sterile water for injection

  • C18 Sep-Pak cartridge for purification

  • Ethanol (50% in sterile water)

  • Heating block or water bath (95°C)

  • Dose calibrator

  • System for radio-TLC or radio-HPLC analysis

Methodology:

  • Elution: Elute the ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions. Fractionation of the eluate can be used to obtain a smaller volume with higher activity concentration.[7]

  • Buffering: In a sterile reaction vial, add 10-20 µg of the DOTA-Vapreotide conjugate. Add sodium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to between 3.5 and 4.5.[7][11]

  • Labeling Reaction: Add the buffered ⁶⁸Ga eluate to the vial containing the DOTA-Vapreotide conjugate. Gently mix the solution.

  • Incubation: Heat the reaction vial at 95°C for 10-15 minutes.[7][11]

  • Purification (Optional but Recommended):

    • Pass the reaction mixture through a C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water to remove uncomplexed ⁶⁸Ga.

    • Elute the final [⁶⁸Ga]Ga-DOTA-Vapreotide product with a small volume (e.g., 0.5 mL) of 50% ethanol.[12]

  • Formulation: Dilute the ethanolic solution with sterile saline for injection to reduce the ethanol concentration to less than 10% (v/v).[12]

  • Quality Control: Perform QC tests to determine radiochemical purity (RCP), pH, and visual appearance before administration.

Protocol 2.2: Radiolabeling of DOTA-Vapreotide with Lutetium-177 (¹⁷⁷Lu)

This protocol details the preparation of [¹⁷⁷Lu]Lu-DOTA-Vapreotide for Peptide Receptor Radionuclide Therapy (PRRT).

Materials & Equipment:

  • DOTA-Vapreotide conjugate

  • ¹⁷⁷LuCl₃ solution (high specific activity)

  • Ammonium acetate or sodium ascorbate buffer (pH 4.5-5.5)

  • Gentisic acid or L-ascorbic acid (as radioprotectant/antioxidant)

  • Sterile water for injection

  • Heating block (95-100°C)

  • System for radio-TLC or radio-HPLC analysis

Methodology:

  • Preparation: In a sterile, lead-shielded vial, dissolve 50-100 µg of DOTA-Vapreotide in the chosen buffer. Add a radioprotectant like gentisic acid to prevent radiolysis.

  • Radionuclide Addition: Add the required therapeutic activity of ¹⁷⁷LuCl₃ to the vial. Ensure the final pH of the reaction mixture is between 4.5 and 5.5.

  • Incubation: Heat the reaction vial at 95-100°C for 20-30 minutes.

  • Quality Control: After cooling to room temperature, perform quality control checks.

    • Radiochemical Purity: Use radio-TLC or HPLC. A common TLC system uses ITLC-SG strips with a mobile phase of 0.1 M sodium citrate to separate the labeled peptide (remains at the origin) from free ¹⁷⁷Lu (migrates with the solvent front).

    • Filtration: The final product should be passed through a 0.22 µm sterile filter before administration.

  • Administration: For PRRT, [¹⁷⁷Lu]Lu-DOTA-Vapreotide is typically co-infused with a solution of positively charged amino acids (lysine and arginine) to reduce renal reabsorption and minimize kidney radiation dose.[8][13]

Protocol 2.3: Radiolabeling of DTPA-Vapreotide with Indium-111 (¹¹¹In)

This protocol outlines the preparation of [¹¹¹In]In-DTPA-Vapreotide for SPECT imaging.

Materials & Equipment:

  • DTPA-Vapreotide conjugate

  • ¹¹¹InCl₃ solution

  • Sodium acetate or citrate buffer (pH 4.0-5.0)

  • Sterile water for injection

  • System for radio-TLC or radio-HPLC analysis

Methodology:

  • Preparation: In a sterile vial, dissolve 10-20 µg of DTPA-Vapreotide in the buffer solution.

  • Radionuclide Addition: Add the ¹¹¹InCl₃ solution to the vial and gently mix. DTPA chelation is often efficient at room temperature.[4]

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes. Gentle heating (e.g., 37°C) may be used to improve labeling efficiency if necessary.

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC. A typical system involves ITLC-SG strips and a mobile phase like 0.1 M DTPA solution (pH 5.0), where the labeled peptide remains at the origin.

    • The final solution should be clear, colorless, and free of particulate matter.

Quantitative Data Summary

The following tables summarize typical reaction conditions and quality control specifications for radiolabeling somatostatin analogues, which are applicable to Vapreotide.

Table 1: Comparison of Radiolabeling Conditions

Parameter⁶⁸Ga-DOTA-Vapreotide¹⁷⁷Lu-DOTA-Vapreotide¹¹¹In-DTPA-Vapreotide
Peptide Amount 10-50 µg[12]50-100 µg10-20 µg
Radionuclide Gallium-68Lutetium-177Indium-111
Chelator DOTADOTADTPA
pH 3.5 - 4.5[7]4.5 - 5.54.0 - 5.0
Temperature (°C) 95 °C[11]95 - 100 °CRoom Temp to 37°C[4]
Incubation Time 10 - 15 min[7][11]20 - 30 min15 - 30 min

Table 2: Quality Control Specifications

ParameterSpecificationMethod
Appearance Clear, colorless solutionVisual Inspection
pH 4.0 - 7.0pH meter or strip
Radiochemical Purity > 95%[7]Radio-TLC / Radio-HPLC
Sterility SterileMembrane Filtration
Bacterial Endotoxins < 175 EU / V (Typical)Limulus Amebocyte Lysate (LAL) Test

Mechanism of Action and Cellular Uptake

The clinical utility of radiolabeled Vapreotide stems from its ability to bind to SSTRs on tumor cells. Following binding, the receptor-ligand complex is internalized, trapping the radioactivity within the cell. This mechanism allows for targeted delivery of radiation for either imaging or therapy.

G cluster_cell Tumor Cell cluster_effect Effect Receptor SSTR2/5 Internalization Endocytosis Receptor->Internalization Binding Lysosome Lysosome Internalization->Lysosome Vesicle Trafficking Trapped_Radio Trapped Radionuclide (⁶⁸Ga / ¹⁷⁷Lu / ¹¹¹In) Lysosome->Trapped_Radio Degradation & Retention Imaging PET / SPECT Signal (Imaging) Trapped_Radio->Imaging Therapy DNA Damage (Therapy with ¹⁷⁷Lu) Trapped_Radio->Therapy Vapreotide Radiolabeled Vapreotide Vapreotide->Receptor

Caption: Mechanism of radiolabeled Vapreotide uptake by SSTR-positive tumor cells.

References

Vapreotide Diacetate Drug Delivery System Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide diacetate is a synthetic octapeptide analog of somatostatin with applications in treating conditions like esophageal variceal bleeding and symptoms associated with neuroendocrine tumors. Due to its short biological half-life, developing a sustained-release drug delivery system is crucial for improving therapeutic efficacy and patient compliance. This document provides detailed application notes and protocols for the development and characterization of a this compound drug delivery system using biodegradable polymers. The focus is on poly(lactic-co-glycolic) acid (PLGA) microspheres, a widely studied platform for parenteral controlled release.

Data Presentation: Formulation and Characterization of Vapreotide-Loaded PLGA Microspheres

The formulation of vapreotide-loaded microspheres can be optimized by adjusting various parameters, which in turn affects the physicochemical properties and release characteristics of the drug delivery system. The following tables summarize the impact of different formulation variables on drug loading, encapsulation efficiency, and burst release.

Table 1: Effect of Processing Solvent on Vapreotide-PLGA Microsphere Characteristics

PolymerProcessing SolventNominal Drug Loading (%)Actual Drug Loading (%)Encapsulation Efficiency (%)Burst Release (at 6h) (%)
PLGA 50:50Acetic Acid106.7 ± 0.567<20
PLGA 50:50Dichloromethane106.5 ± 0.46557
PLGA 50:50Ethyl Formate109.1 ± 0.79155

Data synthesized from multiple sources.

Table 2: Effect of Polymer Type and Additives on Vapreotide-PLGA Microsphere Characteristics

PolymerAdditiveNominal Drug Loading (%)Actual Drug Loading (%)Encapsulation Efficiency (%)Burst Release (at 6h) (%)
Uncapped PLGA 50:50None10--12
Capped PLGA 75:25None10--18
Capped PLANone10--15
Uncapped PLGA 50:50Polyethylene Glycol10-Lowered by 15-30%Low

Data synthesized from multiple sources.[1][2]

Table 3: In Vivo Pharmacokinetic Parameters of Vapreotide-PLGA Microspheres in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Duration of Release >1 ng/mL (days)
Uncapped PLGA 50:50 with Acetic Acid and PEG>1--21-28
Continuous Subcutaneous Infusion (1.5 mg/day)3366 ± 527-406 ± 357

Data synthesized from multiple sources.[1][2][3]

Experimental Protocols

Preparation of Vapreotide-Loaded PLGA Microspheres by Spray Drying

This protocol describes a common method for encapsulating this compound into PLGA microspheres.

Materials:

  • This compound

  • Poly(lactic-co-glycolic) acid (PLGA 50:50)

  • Acetic acid (or Dichloromethane/Ethyl Formate)

  • Spray dryer

  • Homogenizer

Procedure:

  • Prepare a 5% (w/w) solution of PLGA in the selected processing solvent (e.g., acetic acid).

  • Dissolve or disperse this compound in the polymer solution to achieve the desired nominal drug loading (e.g., 10% w/w).

  • Homogenize the mixture to ensure uniform distribution of the drug.

  • Set up the spray dryer with the following parameters (example):

    • Inlet temperature: 50°C

    • Outlet temperature: 40°C

    • Feed rate: 3 mL/min

    • Aspirator setting: 40 m³/h

    • Spray flow rate: 450 Nl/h

  • Atomize the drug-polymer solution into the drying chamber.

  • The solvent evaporates, forming solid microspheres.

  • Collect the dried microspheres from the cyclone separator.

  • Wash the collected microspheres with a 0.1% (w/w) poloxamer 188 solution and then with distilled water.

  • Freeze-dry the microspheres to remove residual moisture.

  • Store the final product in a desiccator at low temperature.

Determination of Vapreotide Content and Encapsulation Efficiency by HPLC

This protocol outlines the procedure for quantifying the amount of vapreotide encapsulated within the microspheres.

Materials:

  • Vapreotide-loaded microspheres

  • Acetonitrile

  • Chloroform

  • Triethylamino phosphate (TEAP) buffer (pH 2.3)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Accurately weigh approximately 20 mg of vapreotide-loaded microspheres.

  • Dissolve the microspheres in 3 mL of acetonitrile.

  • Add 2 mL of chloroform and stir the mixture vigorously.

  • Extract the peptide three times with 2 mL of TEAP buffer (pH 2.3).

  • Pool the aqueous extracts and analyze using a validated HPLC method.

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: TEAP buffer (pH 2.3)

    • Mobile Phase B: Acetonitrile/TEAP buffer (pH 2.3) (60/40 v/v)

    • Gradient: Increase Mobile Phase B from 30% to 80% over 25 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 215 nm

  • Calculate the actual drug loading and encapsulation efficiency using the following formulas:

    • Actual Drug Loading (%) = (Mass of Vapreotide in Microspheres / Mass of Microspheres) x 100

    • Encapsulation Efficiency (%) = (Actual Drug Loading / Nominal Drug Loading) x 100

In Vitro Drug Release Study

This protocol describes how to evaluate the release profile of vapreotide from the PLGA microspheres.

Materials:

  • Vapreotide-loaded microspheres

  • Fetal Bovine Serum (FBS)

  • Thiomersal

  • Incubator shaker

  • Centrifuge

  • HPLC system

Procedure:

  • Prepare the release medium: Fetal Bovine Serum (FBS) preserved with 0.02% (w/w) thiomersal.

  • Accurately weigh approximately 10 mg of microspheres and place them in vials.

  • Add 4.0 mL of the release medium to each vial.

  • Place the vials in an incubator shaker set at 37°C with gentle agitation.

  • At predetermined time points (e.g., 1, 6, 24, 48 hours, and then daily), remove three vials.

  • Centrifuge the vials to separate the microspheres from the supernatant.

  • Carefully remove the supernatant.

  • Dry the polymer mass overnight under vacuum.

  • Determine the amount of vapreotide remaining in the microspheres using the HPLC method described in Protocol 2.

  • Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general guideline for assessing the in vivo performance of the vapreotide delivery system.

Materials:

  • Vapreotide-loaded microspheres

  • Aqueous injection vehicle

  • Sprague-Dawley rats

  • Equipment for intramuscular injection

  • Blood collection supplies

  • Radioimmunoassay (RIA) kit for vapreotide

Procedure:

  • Suspend a pre-determined dose of microspheres (e.g., 1.5 mg of vapreotide per animal) in 0.5 mL of the aqueous injection vehicle.[4]

  • Administer the suspension to rats via intramuscular injection.[4]

  • Collect blood samples at various time intervals (e.g., 1, 6, 24 hours, and then on days 2, 4, 7, 14, 21, and 28).[1]

  • Separate the plasma from the blood samples.

  • Determine the concentration of vapreotide in the plasma samples using a validated radioimmunoassay (RIA) with a sensitivity of at least 50 pg/mL.[1][4]

  • Plot the plasma concentration of vapreotide versus time to generate the pharmacokinetic profile.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Visualizations

Signaling Pathways

Vapreotide, as a somatostatin analog, primarily exerts its effects through somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. It also exhibits antagonistic activity at the neurokinin-1 receptor (NK1R).

Vapreotide_Signaling cluster_SSTR Somatostatin Receptor Pathway cluster_NK1R Neurokinin-1 Receptor Pathway Vapreotide_SSTR Vapreotide SSTR2_5 SSTR2 / SSTR5 Vapreotide_SSTR->SSTR2_5 Agonist Gi Gi Protein SSTR2_5->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cell_Cycle_Arrest Cell Cycle Arrest PKA->Cell_Cycle_Arrest Vapreotide_NK1R Vapreotide NK1R NK1R Vapreotide_NK1R->NK1R Antagonist SP Substance P SP->NK1R Gq Gq Protein NK1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC NFkB ↓ NF-κB Activation PKC->NFkB

Caption: Vapreotide's dual mechanism of action.

Experimental Workflow

The following diagram illustrates the overall workflow for the development and evaluation of a this compound drug delivery system.

Workflow cluster_Formulation Formulation Development cluster_Characterization In Vitro Characterization cluster_Evaluation In Vivo Evaluation Materials Select Materials (Vapreotide, PLGA, Solvents) Preparation Prepare Microspheres (Spray Drying) Materials->Preparation HPLC_Analysis HPLC Analysis (Drug Loading & EE) Preparation->HPLC_Analysis Animal_Study Pharmacokinetic Study (Rats) Preparation->Animal_Study Release_Study In Vitro Release Study Release_Study->Animal_Study Correlate RIA_Analysis RIA Analysis of Plasma Samples Animal_Study->RIA_Analysis

Caption: Drug delivery system development workflow.

References

Troubleshooting & Optimization

Vapreotide Diacetate Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides technical guidance on the stability and degradation pathways of vapreotide diacetate. Due to the limited availability of specific public data for this compound, some information presented herein is based on studies of structurally similar somatostatin analogues, such as octreotide. This information should be used as a general guide for experimental design and troubleshooting. It is crucial to perform specific stability studies for your formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Like other peptide-based pharmaceuticals, the stability of this compound is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. It is crucial to control these parameters during storage and handling to minimize degradation.

Q2: What is the optimal pH for the stability of this compound in aqueous solutions?

A2: While specific data for this compound is limited, studies on the similar somatostatin analogue octreotide suggest that maximum stability in aqueous solutions is achieved at a pH of approximately 4.0.[1] Both acidic and alkaline conditions can accelerate hydrolysis.

Q3: How should I store my this compound solutions?

A3: For short-term storage, refrigeration at 2-8°C is recommended, protected from light. For long-term storage, a lyophilized (freeze-dried) formulation is preferable. Studies on freeze-dried vapreotide (referred to as Octastatin) have shown good stability.[2][3]

Q4: Can I expose my this compound samples to light?

A4: It is advisable to protect this compound solutions from light. Photodegradation can occur, particularly upon exposure to UV light, which can lead to complex transformations of the peptide structure.[2][3][4][5]

Q5: What are the common degradation pathways for this compound?

A5: Based on its structure and data from similar peptides, the main degradation pathways for this compound are likely to be:

  • Hydrolysis: Cleavage of amide bonds within the peptide backbone, accelerated by acidic or basic conditions.

  • Oxidation: The tryptophan and cysteine residues are susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.

  • Photodegradation: Exposure to light, especially UV, can lead to complex structural changes.

  • Deamidation: The asparagine and glutamine residues, if present, can undergo deamidation.

  • Disulfide Exchange/Cleavage: The disulfide bond is a key structural feature and can be susceptible to cleavage under certain conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of Potency in Solution pH shift: The pH of your solution may have drifted into an unstable range (acidic or basic).Temperature fluctuations: Storage at elevated temperatures can accelerate degradation.Light exposure: The solution may have been exposed to light for prolonged periods.Verify the pH of your buffer and adjust if necessary. Store solutions at 2-8°C. Protect solutions from light by using amber vials or storing them in the dark.
Appearance of New Peaks in HPLC Chromatogram Degradation: The new peaks likely represent degradation products.Contamination: The sample may be contaminated.Perform forced degradation studies to identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent peptide from its degradants. Ensure proper handling and sterile techniques to avoid contamination.
Inconsistent Results Between Batches Variability in formulation: Differences in excipients or their quality can affect stability.Inconsistent storage conditions: Different batches may have been exposed to varying environmental conditions.Standardize your formulation and ensure the quality of all excipients. Maintain consistent and controlled storage conditions for all batches.
Precipitation of the Peptide pH change: A shift in pH can affect the solubility of the peptide.Excipient interaction: An excipient may be causing the peptide to precipitate.Check and buffer the pH of your solution. Evaluate the compatibility of your chosen excipients with this compound.

Quantitative Stability Data (Based on Octreotide as a proxy)

Table 1: Effect of pH on the Stability of Octreotide Acetate in Aqueous Solution at 37°C

pHHalf-life (t½) in days (approx.)
2.530
4.0100
7.440
9.020

Note: This data is for octreotide acetate and should be used as a general indicator for this compound. Actual stability will depend on the specific formulation.[1]

Table 2: Temperature Stability of Octreotide Acetate Injection

Storage ConditionDurationStability
Refrigerated (2-8°C), protected from lightUp to 60 daysStable (in polypropylene syringes)[6]
Room Temperature (23°C), protected from lightUp to 15 daysStable (in polypropylene syringes)[6]
Room Temperature (23°C), exposed to lightUp to 22 daysStable (in polypropylene syringes)[6]

Experimental Protocols

General Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for various time points (e.g., 1, 2, 4, 8 hours). Neutralize the samples with HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store solid this compound and a solution of the peptide at elevated temperatures (e.g., 60°C, 80°C) and analyze at various time points.

  • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, comparing the stressed samples to an unstressed control.

Stability-Indicating HPLC Method (Example based on Octreotide)
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient to separate the parent peak from any degradation products (e.g., 10-50% B over 30 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or 280 nm, or Mass Spectrometry (MS) for identification of degradation products.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

Degradation_Pathways Vapreotide This compound Hydrolysis Hydrolysis (Acid/Base) Vapreotide->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Vapreotide->Oxidation Photodegradation Photodegradation (UV/Visible Light) Vapreotide->Photodegradation Linear_Peptides Linear Peptides (Amide bond cleavage) Hydrolysis->Linear_Peptides Oxidized_Products Oxidized Products (Trp, Cys modifications) Oxidation->Oxidized_Products Photo_Products Photodegradation Products (Complex structural changes) Photodegradation->Photo_Products

Caption: Major degradation pathways for this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photostability Photo->HPLC Vapreotide This compound Sample Vapreotide->Acid Vapreotide->Base Vapreotide->Oxidation Vapreotide->Thermal Vapreotide->Photo LCMS LC-MS for Degradation Product Identification HPLC->LCMS Data Data Analysis and Pathway Elucidation LCMS->Data

Caption: Workflow for forced degradation studies of this compound.

References

Technical Support Center: Overcoming Vapreotide Diacetate Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Vapreotide diacetate resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic somatostatin analog. It functions by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5, which are often overexpressed on the surface of neuroendocrine tumor cells. This binding triggers intracellular signaling cascades that inhibit the secretion of hormones and growth factors, and can also slow down cell proliferation.

Q2: What are the primary mechanisms of resistance to Vapreotide and other somatostatin analogs?

Resistance to somatostatin analogs like Vapreotide can be multifactorial and may include:

  • Downregulation or mutation of SSTRs: Reduced expression or genetic alteration of SSTR2 and SSTR5 can prevent Vapreotide from binding to its target.

  • Alterations in downstream signaling pathways: Changes in pathways such as the PI3K/Akt/mTOR and MAPK pathways can bypass the inhibitory signals from Vapreotide.

  • Receptor desensitization and internalization: Prolonged exposure to Vapreotide can lead to the internalization of SSTRs from the cell surface, making the cells less responsive.

  • Tumor heterogeneity: A mixed population of cells within a tumor may include clones that do not express SSTRs and are therefore inherently resistant.

Q3: How can I determine if my cell line has developed resistance to this compound?

Resistance is typically characterized by a decreased sensitivity to the drug's anti-proliferative effects. This can be quantified by determining the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT, WST-1). A significant increase in the IC50 value of the treated cell line compared to the parental, sensitive cell line indicates the development of resistance.

Troubleshooting Guide

Issue 1: Decreased Vapreotide Efficacy in Proliferation Assays

Possible Cause 1: Development of Acquired Resistance

  • Troubleshooting Tip: Confirm resistance by comparing the IC50 value of your cell line to the parental line. A 5-10 fold or greater increase in IC50 is a strong indicator of resistance.

Possible Cause 2: Low or Absent SSTR2/SSTR5 Expression

  • Troubleshooting Tip: Assess the expression levels of SSTR2 and SSTR5 in your cell line using qPCR or Western blotting. If expression is low, the cell line may not be a suitable model for Vapreotide studies.

Issue 2: Investigating the Mechanism of Resistance

Possible Cause 1: Altered Downstream Signaling

  • Troubleshooting Tip: Analyze the activation state of key proteins in the PI3K/Akt/mTOR and MAPK signaling pathways in both sensitive and resistant cells, with and without Vapreotide treatment. Increased phosphorylation of proteins like Akt, mTOR, or ERK in resistant cells can indicate pathway activation.

Possible Cause 2: SSTR Downregulation

  • Troubleshooting Tip: Compare the protein and mRNA levels of SSTR2 and SSTR5 in your resistant cell line to the parental line. A significant decrease in the resistant line points to this as a mechanism of resistance.

Experimental Protocols & Strategies to Overcome Resistance

Protocol 1: Development of a Vapreotide-Resistant Cell Line

This protocol describes a method for inducing Vapreotide resistance in a sensitive cancer cell line.

Methodology:

  • Determine the initial IC50: Culture the parental cell line and determine the IC50 of this compound using a standard cell viability assay (e.g., MTT) over a 72-hour period.

  • Initial chronic exposure: Begin by continuously exposing the cells to Vapreotide at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of Vapreotide in a stepwise manner. A common approach is to double the concentration at each step.

  • Monitor and passage: Continuously monitor the cells for signs of toxicity and proliferation. Passage the cells as they reach confluence, always maintaining the selective pressure of the drug.

  • Confirm resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by re-evaluating the IC50. A significantly higher IC50 compared to the parental line indicates a resistant phenotype.

  • Cryopreservation: Freeze down vials of the resistant cell line at different stages of development for future experiments.

Workflow for Developing a Vapreotide-Resistant Cell Line

G start Start with Vapreotide-sensitive parental cell line ic50 Determine initial IC50 of Vapreotide start->ic50 chronic_exposure Chronic exposure to Vapreotide at IC20 ic50->chronic_exposure dose_escalation Stepwise increase in Vapreotide concentration chronic_exposure->dose_escalation monitor Monitor cell proliferation and passage dose_escalation->monitor Cells adapt monitor->dose_escalation Repeat confirm_resistance Re-evaluate IC50 to confirm resistance monitor->confirm_resistance After several passages cryopreserve Cryopreserve resistant cell stock confirm_resistance->cryopreserve

Caption: Workflow for generating a Vapreotide-resistant cell line.

Strategy 1: Combination Therapy with an mTOR Inhibitor

Activation of the PI3K/Akt/mTOR pathway is a known mechanism of resistance to somatostatin analogs. Combining Vapreotide with an mTOR inhibitor, such as everolimus, can potentially restore sensitivity.

Experimental Protocol:

  • Cell lines: Use both the parental Vapreotide-sensitive and the developed Vapreotide-resistant cell lines.

  • Treatment groups:

    • Vehicle control

    • This compound alone (at the IC50 for the resistant line)

    • mTOR inhibitor (e.g., everolimus) alone (at a clinically relevant concentration or its determined IC50)

    • This compound in combination with the mTOR inhibitor

  • Cell Viability Assay: Seed the cells in 96-well plates and treat with the different drug combinations for 72 hours. Determine cell viability using an MTT or similar assay.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. A synergistic effect is observed if the combination treatment results in significantly lower cell viability than either drug alone.

Expected Quantitative Data:

Cell LineTreatmentConcentration (nM)% Cell Viability (relative to control)
Parental (Sensitive)Vapreotide1050%
ResistantVapreotide1095%
ResistantVapreotide10050%
ResistantEverolimus2070%
ResistantVapreotide + Everolimus100 + 2025%

Signaling Pathway for Vapreotide Action and mTOR Escape Mechanism

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR2 SSTR2 PI3K PI3K SSTR2->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->mTOR Resistance Bypass Proliferation Cell Proliferation mTOR->Proliferation Vapreotide Vapreotide Vapreotide->SSTR2 mTOR_Inhibitor mTOR Inhibitor (e.g., Everolimus) mTOR_Inhibitor->mTOR Inhibits

Caption: Vapreotide signaling and mTOR inhibitor action.

Strategy 2: Combination Therapy with a Tyrosine Kinase Inhibitor (TKI)

Aberrant activation of receptor tyrosine kinase (RTK) signaling pathways, such as the MAPK pathway, can also contribute to resistance. Combining Vapreotide with a TKI that targets these pathways may be an effective strategy.

Experimental Protocol:

  • Cell lines: Utilize both Vapreotide-sensitive and -resistant cell lines.

  • Treatment groups:

    • Vehicle control

    • This compound alone

    • TKI (e.g., a MEK inhibitor) alone

    • This compound in combination with the TKI

  • Western Blot Analysis:

    • Treat cells for a short period (e.g., 2-4 hours) with the different drug combinations.

    • Lyse the cells and perform Western blot analysis to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., p-ERK, total ERK).

    • A successful combination should show a significant reduction in p-ERK levels compared to either drug alone in the resistant cells.

  • Proliferation Assay: Conduct a 72-hour cell viability assay as described in Strategy 1 to confirm that the observed signaling inhibition translates to reduced cell proliferation.

Expected Quantitative Data:

Cell LineTreatmentp-ERK / Total ERK Ratio (relative to control)
ResistantVapreotide0.9
ResistantMEK Inhibitor0.4
ResistantVapreotide + MEK Inhibitor0.1

Vapreotide and MAPK Pathway Interaction

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR2 SSTR2 RAS RAS SSTR2->RAS Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK Resistance Bypass ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Vapreotide Vapreotide Vapreotide->SSTR2 TKI TKI (MEK Inhibitor) TKI->MEK Inhibits

Caption: Vapreotide's effect on the MAPK pathway and TKI intervention.

Vapreotide Diacetate In Vivo Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage of Vapreotide diacetate. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vivo studies with this compound.

Q1: What is the recommended starting dose for this compound in preclinical animal models?

A1: The optimal starting dose of this compound is dependent on the animal model, the indication being studied, and the administration route. Based on published preclinical studies, the following dosages can be considered as starting points. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound is soluble in DMSO but not readily soluble in water. For in vivo administration, a common method is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration. It is important to ensure the final concentration of DMSO is well-tolerated by the animal model, typically below 5-10% of the total injection volume. Always filter-sterilize the final solution using a 0.22 µm filter before administration.[1][2]

Q3: What are the best practices for storing this compound solutions?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Before use, allow the aliquot to thaw completely and bring it to room temperature.

Q4: I am observing unexpected side effects in my animal models. What could be the cause?

A4: Vapreotide, as a somatostatin analog, can have systemic effects. Common side effects reported in clinical use include gastrointestinal symptoms like nausea, vomiting, and abdominal pain.[3] In animal models, you might observe changes in activity levels or food and water intake. If unexpected side effects occur, consider the following:

  • Dose: The dose may be too high. Perform a dose-response study to find a more tolerable and effective dose.

  • Vehicle: The vehicle, especially if using a high concentration of DMSO, could be causing adverse effects. Run a vehicle-only control group to assess this.

  • Administration Route: The route of administration (e.g., intravenous vs. subcutaneous) can influence the pharmacokinetic profile and potential side effects.

Q5: My in vivo results are inconsistent. What are some potential sources of variability?

A5: Inconsistent results can arise from several factors:

  • Drug Stability: Ensure that the this compound solution is prepared fresh for each experiment or stored appropriately to prevent degradation.

  • Administration Technique: Inconsistent injection volumes or sites can lead to variability. Ensure all personnel are properly trained and follow a standardized protocol.

  • Animal Handling: Stress from handling can influence physiological responses. Acclimatize animals to the experimental procedures.

  • Biological Variability: Account for inter-animal variability by using a sufficient number of animals per group.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical In Vivo Dosages of Vapreotide

Animal ModelIndicationDosageAdministration RouteReference
RatPortal Hypertension (Acute)8 µg/kg/hrIntravenous Infusion[1][4]
RatPortal Hypertension (Chronic)Subcutaneous implants for 5 weeksSubcutaneous[4]
RatCancer (Prostate)100 µ g/day/animal Subcutaneous Injection[1][5]

Table 2: Clinical Dosages of Vapreotide

IndicationDosageAdministration RouteReference
Esophageal Variceal Bleeding50 µg bolus, followed by 50 µ g/hour infusion for 5 daysIntravenous[6]
Healthy Volunteers (Pharmacodynamic Study)1.5 mg/dayContinuous Subcutaneous Infusion[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and total volume.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the minimum amount of DMSO required to completely dissolve the powder. Vortex briefly if necessary.

  • Slowly add the sterile saline or PBS to the DMSO-Vapreotide diacetate solution to reach the final desired volume. Ensure the final DMSO concentration is below the tolerated limit for the animal model.

  • Gently mix the solution by inverting the tube.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube or directly into the administration syringe.

  • The solution is now ready for in vivo administration. Prepare fresh for each experiment if possible.

Protocol 2: Subcutaneous Administration of this compound in Rodents

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringes and needles (e.g., 27-30 gauge)

  • Animal restraint device (if necessary)

  • 70% Ethanol

Procedure:

  • Ensure the this compound solution is at room temperature.

  • Gently restrain the animal. For mice and rats, this can be done by scruffing the neck to expose the dorsal side.

  • Wipe the injection site (typically the loose skin over the back or flank) with 70% ethanol.

  • Pinch the skin to create a tent.

  • Insert the needle at the base of the skin tent, parallel to the body. Be careful not to puncture through the other side of the skin.

  • Slowly inject the calculated volume of the this compound solution.

  • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Return the animal to its cage and monitor for any immediate adverse reactions.

  • Record the time and dose administered.

Visualizations

Vapreotide Signaling Pathway

Vapreotide is a synthetic somatostatin analog that primarily exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5.[8] This binding triggers a cascade of intracellular signaling events.

Vapreotide_Signaling Vapreotide Vapreotide diacetate SSTR2_5 SSTR2 / SSTR5 Vapreotide->SSTR2_5 G_protein Gi/o Protein SSTR2_5->G_protein Activation Cell_Proliferation Cell Proliferation SSTR2_5->Cell_Proliferation Inhibition AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation Hormone_Secretion Hormone Secretion (e.g., GH, Insulin) PKA->Hormone_Secretion Inhibition Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Hormone_Secretion Stimulation

Caption: this compound signaling pathway.

Experimental Workflow for In Vivo Vapreotide Study

The following diagram outlines a typical workflow for conducting an in vivo study with this compound.

Experimental_Workflow A 1. Hypothesis and Experimental Design B 2. This compound Preparation and QC A->B D 4. Vapreotide Administration (Treatment vs. Vehicle Control) B->D C 3. Animal Acclimatization and Baseline Measurements C->D E 5. In-life Monitoring (e.g., tumor size, clinical signs) D->E F 6. Endpoint Sample Collection (e.g., blood, tissues) E->F G 7. Sample Analysis (e.g., Biomarker, PK/PD) F->G H 8. Data Analysis and Interpretation G->H

Caption: A typical experimental workflow for in vivo Vapreotide studies.

References

Navigating the Synthesis of Vapreotide Diacetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Vapreotide, a synthetic octapeptide analogue of somatostatin, presents a series of challenges common to solid-phase peptide synthesis (SPPS), but with its own unique complexities. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues encountered during the synthesis and purification of Vapreotide diacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the solid-phase synthesis of Vapreotide?

A1: The primary challenges in the SPPS of Vapreotide include incomplete coupling reactions, racemization of amino acids, and the formation of deletion or insertion sequences.[1] Side-chain protecting groups can also present difficulties during cleavage, leading to modified and impure final products.[2][3] Given Vapreotide's sequence (H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2), the presence of multiple reactive side chains (Cys, Tyr, Lys, Trp) requires a carefully optimized protection strategy.

Q2: How can I minimize racemization, particularly of the D-amino acids, during coupling?

A2: Racemization is a significant risk, especially for activated amino acids.[4][5] To minimize this, use coupling reagents known to suppress racemization, such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) with diisopropylcarbodiimide (DIC).[4] It is also crucial to avoid prolonged exposure to the activating agent and to maintain a non-basic environment where possible, as tertiary amines can promote racemization.[5]

Q3: What are the best practices for achieving the critical disulfide bridge formation in Vapreotide?

A3: The intramolecular disulfide bond between the two cysteine residues is essential for Vapreotide's biological activity. After cleaving the peptide from the resin and removing all protecting groups, oxidation is performed. A common and effective method is air oxidation in a dilute aqueous solution at a slightly basic pH (around 8-9). Alternatively, reagents like iodine or potassium ferricyanide can be used, but these require careful control to avoid over-oxidation of other residues like tryptophan and tyrosine.[4]

Q4: I am observing a significant amount of truncated peptides (deletion sequences) in my crude product. What is the likely cause and solution?

A4: Deletion sequences are typically the result of incomplete coupling or deprotection steps.[1] To troubleshoot this:

  • Coupling: Increase the coupling time and/or the equivalents of the amino acid and coupling reagents. Perform a ninhydrin test to confirm complete coupling before proceeding to the next step.[4]

  • Deprotection: Ensure the deprotection reagent (e.g., piperidine for Fmoc-SPPS) is fresh and used at the correct concentration. Increase the deprotection time if necessary.

Q5: How should this compound be stored to ensure its stability?

A5: this compound should be stored in a dry, dark place at -20°C for long-term stability (months to years).[6][7] For short-term storage (days to weeks), it can be kept at 0-4°C.[6] It is important to keep the container tightly sealed to protect it from moisture.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Crude Peptide Yield 1. Incomplete cleavage from the resin. 2. Steric hindrance during coupling of bulky amino acids (e.g., Val, Trp). 3. Aggregation of the growing peptide chain on the resin.1. Increase cleavage time or use a stronger cleavage cocktail. 2. Use a more potent coupling reagent (e.g., HATU) and increase coupling time. 3. Use a more polar solvent like dimethylformamide (DMF) and consider incorporating a chaotropic salt like lithium chloride (LiCl).
Multiple Peaks on HPLC of Crude Product 1. Presence of deletion or insertion sequences. 2. Racemization of one or more amino acid residues. 3. Incomplete removal of side-chain protecting groups. 4. Oxidation of sensitive residues (e.g., Trp, Cys).1. Optimize coupling and deprotection times; use ninhydrin testing. 2. Use racemization-suppressing coupling reagents; avoid excess base. 3. Optimize the cleavage cocktail and time. 4. Use scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail; handle the peptide under an inert atmosphere.
Difficulty in Purifying the Final Product 1. Co-elution of closely related impurities (e.g., diastereomers). 2. Poor solubility of the crude peptide.1. Use a shallower gradient during reversed-phase HPLC. Consider a different stationary phase or ion-pairing agent. 2. Dissolve the crude peptide in a stronger solvent like DMSO before diluting it for purification.[6]
Final Product Fails to Form Disulfide Bridge 1. Presence of reducing agents from the cleavage step. 2. Incorrect pH for oxidation. 3. Peptide concentration is too high, favoring intermolecular disulfide bonds (dimerization).1. Precipitate and wash the cleaved peptide thoroughly before oxidation. 2. Adjust the pH of the solution to 8-9 for air oxidation. 3. Perform the oxidation in a highly dilute solution (e.g., 0.1 mg/mL).

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Strategy)
  • Resin Swelling: Swell the Rink amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling agent like HATU (3 eq.) and a base like diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser (ninhydrin) test. Repeat the coupling if the test is positive.[4]

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the Vapreotide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether. Dry the crude peptide under vacuum.

Protocol 2: Disulfide Bridge Formation (Air Oxidation)
  • Dissolution: Dissolve the crude linear peptide in a solution of 0.1 M ammonium bicarbonate to a final peptide concentration of 0.1 mg/mL.

  • pH Adjustment: Adjust the pH of the solution to 8.5 using ammonium hydroxide.

  • Oxidation: Stir the solution vigorously, open to the atmosphere, for 24-48 hours.

  • Monitoring: Monitor the progress of the cyclization by taking aliquots and analyzing them by RP-HPLC. The cyclized product will have a shorter retention time than the linear precursor.

  • Lyophilization: Once the reaction is complete, freeze-dry the solution to obtain the crude cyclized Vapreotide.

Visualizing the Workflow

Below are diagrams illustrating key workflows in the synthesis of this compound.

Vapreotide_SPPS_Workflow start Start: Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for all 8 Amino Acids wash2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle wash3 Wash (DMF/DCM) final_deprotection->wash3 cleavage Cleavage from Resin (TFA Cocktail) wash3->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation end Crude Linear Peptide precipitation->end Disulfide_Bond_Formation start Crude Linear Peptide dissolve Dissolve in 0.1 M Ammonium Bicarbonate start->dissolve ph_adjust Adjust pH to 8.5 dissolve->ph_adjust oxidation Air Oxidation (Stirring, 24-48h) ph_adjust->oxidation monitoring Monitor by RP-HPLC oxidation->monitoring monitoring->oxidation Incomplete lyophilize Lyophilization monitoring->lyophilize Reaction Complete end Crude Cyclized Vapreotide lyophilize->end Troubleshooting_Logic problem Low Purity on HPLC check_deletion Deletion Peaks Present? problem->check_deletion check_racemization Diastereomeric Peaks? problem->check_racemization check_oxidation Oxidation Peaks? problem->check_oxidation sol_deletion Optimize Coupling/ Deprotection Times check_deletion->sol_deletion Yes sol_racemization Use Racemization- Suppressing Reagents check_racemization->sol_racemization Yes sol_oxidation Use Scavengers in Cleavage Cocktail check_oxidation->sol_oxidation Yes

References

Vapreotide Diacetate Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vapreotide Diacetate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the formulation and analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common challenges.

Solubility and Solution Preparation

Q1: My this compound is not dissolving properly. What solvents are recommended and what issues should I be aware of?

A1: this compound is a hygroscopic, white to off-white solid. While it is soluble in water, issues with dissolution can arise. For preparing stock solutions, it is recommended to use high-purity water. If solubility issues persist, slight acidification of the aqueous solution can improve solubility. Vapreotide has also been noted to be slightly soluble in acetic acid and methanol. When preparing solutions for formulation, always use fresh, high-purity solvents and consider degassing to remove dissolved oxygen, which can promote oxidative degradation.

Troubleshooting Poor Solubility:

  • Problem: The peptide forms a gel or a cloudy suspension in water.

    • Solution: Ensure the peptide powder has been properly stored in a desiccated environment, as absorbed moisture can affect dissolution. Try gentle vortexing or sonication. If the issue persists, consider adding a small amount of acetic acid to the solvent.

  • Problem: The peptide precipitates out of solution over time.

    • Solution: This may indicate that the solution is supersaturated or that the pH of the solution is near the isoelectric point of the peptide, reducing its solubility. Verify the final concentration is within the known solubility limits and adjust the pH away from the isoelectric point if necessary.

Formulation Stability and Degradation

Q2: I am observing a loss of potency in my vapreotide formulation over time. What are the likely degradation pathways?

A2: As a cyclic octapeptide, vapreotide is susceptible to several chemical degradation pathways, primarily hydrolysis and oxidation. The disulfide bond between the two cysteine residues is a key structural feature that can be a site of degradation.

  • Hydrolysis: Cleavage of the peptide (amide) bonds can occur, especially at acidic or alkaline pH. This leads to the formation of linear peptide fragments and a loss of biological activity.

  • Oxidation: The tryptophan and tyrosine residues are susceptible to oxidation. The disulfide bond can also undergo oxidation or disulfide scrambling, leading to incorrect peptide folding and aggregation.

  • Deamidation: The C-terminal tryptophanamide could be a potential site for deamidation under certain pH and temperature conditions.

Troubleshooting Degradation:

  • Problem: HPLC analysis shows new peaks appearing over time, and the main vapreotide peak is decreasing.

    • Solution: This is a classic sign of chemical degradation. A forced degradation study is recommended to identify the nature of the degradants. Expose the peptide to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the samples by LC-MS to characterize the degradation products. This will help in identifying if the degradation is due to hydrolysis or oxidation.

  • Problem: The formulation shows discoloration (e.g., yellowing).

    • Solution: This often points to oxidation, particularly of the tryptophan residues. To mitigate this, formulations should be protected from light, stored at recommended low temperatures, and potentially blanketed with an inert gas like nitrogen or argon. The inclusion of antioxidants in the formulation could be considered, but compatibility must be thoroughly evaluated.

Lyophilized Product Formulation

Q3: What are the best practices for developing a stable lyophilized (freeze-dried) formulation of vapreotide?

A3: Lyophilization is a common strategy to improve the long-term stability of peptide drugs like vapreotide. The choice of excipients is critical. Studies have shown that using a buffer system can provide better stability than simple sugars alone.

A formulation using a glutamic acid/sodium glutamate buffer has been shown to be more effective for long-term storage compared to a lactose-based formulation.[1][2] Mannitol can also be included as a bulking agent.[2] The goal is to create a formulation that forms a stable, crystalline cake upon lyophilization, which protects the peptide from degradation during storage.

Troubleshooting Lyophilization:

  • Problem: The lyophilized cake has collapsed or appears shrunken.

    • Solution: This can be due to an inappropriate freezing rate or a primary drying temperature that is too high (above the collapse temperature of the formulation). Review and optimize the lyophilization cycle parameters. Ensure the chosen excipients provide sufficient structural support.

  • Problem: The reconstituted product is cloudy or contains visible particles.

    • Solution: This could indicate aggregation of the peptide during the lyophilization or reconstitution process. Ensure the pH of the pre-lyophilized solution is optimal for vapreotide stability and solubility. The reconstitution vehicle and technique should also be standardized.

Aggregation Issues

Q4: My vapreotide formulation shows signs of aggregation. How can I detect and prevent this?

A4: Peptide aggregation is a common and serious issue that can lead to loss of efficacy and potential immunogenicity. Aggregation can be triggered by factors like pH, temperature, ionic strength, and interaction with surfaces.

Detection of Aggregates:

  • Size-Exclusion Chromatography (SEC): This is the primary method for quantifying soluble aggregates (dimers, trimers, and higher-order multimers). Aggregates will elute earlier than the monomeric peptide.

  • Dynamic Light Scattering (DLS): DLS can be used to detect the presence of larger aggregates and to monitor changes in particle size distribution over time.

Prevention of Aggregation:

  • pH and Buffer Selection: Formulate at a pH where vapreotide has a net charge, which can help prevent aggregation through electrostatic repulsion. The optimal pH needs to be determined experimentally.

  • Excipients: Certain excipients, such as polysorbates (e.g., Polysorbate 20 or 80), can act as surfactants to prevent surface-induced aggregation. Sugars or polyols can also act as stabilizers.

  • Controlled Storage: Store the formulation at the recommended temperature and protect it from physical stresses like agitation or freeze-thaw cycles, which can induce aggregation.

Controlled-Release Formulations

Q5: I am developing a long-acting injectable formulation using PLGA microspheres and am seeing a high initial "burst release." How can I control this?

A5: The initial burst release is a common challenge in PLGA-based formulations. It is the rapid release of the drug located on or near the surface of the microspheres. Several factors influence the burst effect.

Solutions to Control Burst Release:

  • Polymer Selection: The properties of the poly(lactic-co-glycolic acid) (PLGA) polymer, such as its molecular weight and lactide-to-glycolide ratio, can influence the drug release profile.

  • Manufacturing Process: The method of microsphere preparation is critical. For instance, in a spray-drying process, using acetic acid as the processing solvent has been shown to result in a lower initial burst release compared to using dichloromethane.

  • Co-encapsulated Additives: The inclusion of certain additives can modulate the release profile. For example, co-encapsulation of polyethylene glycol (PEG) has been used to optimize formulations for a lower burst and more sustained release.

Quantitative Data Summary

The following table summarizes stability data for two different lyophilized formulations of vapreotide under accelerated storage conditions.

Table 1: Comparative Stability of Lyophilized Vapreotide Formulations

Formulation StabilizerStorage ConditionTime (weeks)Vapreotide Content (%)Reference
Lactose50°C, 70% RH3Not specified, but showed degradation[2]
Glutamic Acid/Sodium Glutamate Buffer50°C, 70% RH3No evident degradation[2]

RH = Relative Humidity

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Vapreotide

This protocol is a representative method based on established techniques for somatostatin analogs like octreotide and is a good starting point for method development.[3]

  • Objective: To quantify vapreotide and separate it from potential degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: Octadecylsilyl (C18), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: Re-equilibration at 20% B

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation samples should be used to prove the stability-indicating nature of the method.

Protocol 2: Analysis of Aggregates by Size-Exclusion Chromatography (SEC)
  • Objective: To detect and quantify soluble high molecular weight species (aggregates) of vapreotide.

  • Instrumentation: HPLC or UPLC system with UV detector.

  • Column: SEC column suitable for the molecular weight range of peptides (e.g., silica-based with diol-bonded phase, ~200 Å pore size).

  • Mobile Phase: A buffered saline solution, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 7.0. The exact composition should be optimized to prevent non-specific interactions between the peptide and the column stationary phase.

  • Flow Rate: 0.5 mL/min (typical for analytical SEC).

  • Detection Wavelength: 210 nm or 280 nm.

  • Sample Preparation: Dilute the vapreotide formulation in the mobile phase to an appropriate concentration.

  • Analysis: Inject the sample. Aggregates will elute in earlier peaks, before the main peak corresponding to the vapreotide monomer. The area of each peak can be used to calculate the percentage of aggregates.

Visualizations

Vapreotide_MOA cluster_cell Target Cell (e.g., Endocrine Tumor Cell) SSTR Somatostatin Receptor (SSTR2/SSTR5) G_Protein G-Protein (Gi/Go) SSTR->G_Protein activates AC Adenylate Cyclase G_Protein->AC inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel inhibits cAMP ↓ cAMP AC->cAMP Hormone_Vesicle Hormone Vesicles cAMP->Hormone_Vesicle inhibit exocytosis Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Hormone_Vesicle inhibit exocytosis Hormone_Release ↓ Hormone Release (e.g., GH, Glucagon) Hormone_Vesicle->Hormone_Release Vapreotide Vapreotide Vapreotide->SSTR binds

Caption: Simplified signaling pathway for Vapreotide's mechanism of action.

Formulation_Workflow cluster_dev Formulation Development cluster_analytics Analytical Characterization cluster_stability Stability Studies A1 Define Target Profile (e.g., Lyophilized, Sustained Release) A2 Excipient Screening (Solubility, Compatibility) A1->A2 A3 Process Optimization (e.g., Lyophilization Cycle, Spray Drying) A2->A3 B3 Characterize Formulation (Purity, Aggregates, Potency) A3->B3 Prototype B1 Develop Stability-Indicating Method (RP-HPLC) B1->B3 B2 Develop Aggregation Method (SEC) B2->B3 C2 Accelerated & Long-Term Stability Testing (ICH) B3->C2 Lead Formulation C1 Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) C1->B1 informs C3 Analyze Samples at Time Points C2->C3 C3->B3 Feedback Loop

Caption: General workflow for vapreotide formulation development and stability testing.

References

Technical Support Center: Vapreotide Diacetate and Receptor Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Vapreotide diacetate in experiments focused on somatostatin receptor (SSTR) desensitization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in relation to somatostatin receptors?

Vapreotide is a synthetic octapeptide analog of somatostatin.[1] It primarily acts as an agonist with high affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4] Like the endogenous ligand somatostatin, Vapreotide binding to SSTR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Additionally, Vapreotide can modulate other signaling pathways, including the activation of protein tyrosine phosphatases (PTPs) such as SHP-1 and SHP-2, and the mitogen-activated protein kinase (MAPK) pathway.[3] Vapreotide also exhibits antagonist activity at the neurokinin-1 receptor (NK1R).[7][8][9]

Q2: How does this compound influence receptor desensitization and internalization?

Receptor desensitization is a process that diminishes a cell's response to a ligand over time. For GPCRs like SSTR2, this often involves receptor phosphorylation by G-protein coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin.[2][10][11] β-arrestin binding sterically hinders further G-protein coupling and targets the receptor for internalization into endosomes.[10][11]

The effect of somatostatin analogs on SSTR2 desensitization and trafficking can vary. Some analogs, like octreotide, are known to induce the formation of stable complexes with β-arrestin, leading to co-internalization of the receptor and β-arrestin.[12] In contrast, other analogs, such as pasireotide, may form less stable complexes, resulting in rapid dissociation at the plasma membrane and faster recycling of the receptor back to the cell surface.[12][13] While specific studies on Vapreotide's direct prevention of desensitization are limited, its impact on receptor trafficking likely plays a key role in the long-term responsiveness of cells. The sustained presence of the receptor on the cell surface, through efficient recycling, is a mechanism to prevent long-term desensitization.

Q3: What are the key differences in receptor affinity and functional potency between Vapreotide and Octreotide?

Both Vapreotide and Octreotide are potent SSTR2 agonists. However, their binding affinities and functional potencies can differ, which may influence experimental outcomes. The table below summarizes some reported values, though it is important to note that these can vary depending on the experimental system (e.g., cell line, assay conditions).

Quantitative Data Summary

CompoundParameterReceptor SubtypeValueCell Line/System
Vapreotide (RC-160) IC50 (Binding Affinity)SSTR20.17 nMCHO cells
IC50 (Binding Affinity)SSTR30.1 nMCHO cells
IC50 (Binding Affinity)SSTR521 nMCHO cells
EC50 (Proliferation Inhibition)SSTR253 pMCHO cells expressing SSTR2
EC50 (Proliferation Inhibition)SSTR5150 pMCHO cells expressing SSTR5
Kd (Binding Affinity)SSTR2/SSTR571 nMRat brain cortex membranes
Octreotide IC50 (Binding Affinity)SSTR20.5 nMCHO-K1 cells
IC50 (Binding Affinity)SSTR20.67 ± 0.32 nMBON-SSTR2 cells
IC50 (Binding Affinity)SSTR23.62 ± 0.23 nMQGP-1-SSTR2 cells
Ki (Binding Affinity)SSTR20.9 ± 0.1 nMZR-75-1 cells
cAMP IC50SSTR24.8 nMNot specified

Signaling Pathways and Experimental Workflows

SSTR2 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of SSTR2 by an agonist like Vapreotide.

SSTR2_Signaling cluster_membrane Plasma Membrane SSTR2 SSTR2 G_protein Gαi/βγ SSTR2->G_protein Activation AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PTP Protein Tyrosine Phosphatase (SHP-1/2) MAPK ↑ MAPK (ERK1/2) PTP->MAPK G_protein->AC Inhibition G_protein->PTP Activation Vapreotide Vapreotide Vapreotide->SSTR2 PKA ↓ PKA cAMP->PKA Cell_Effects Antiproliferative Effects (Cell Cycle Arrest, Apoptosis) PKA->Cell_Effects Modulation MAPK->Cell_Effects

SSTR2 signaling cascade upon Vapreotide binding.
Experimental Workflow: Receptor Internalization Assay

This workflow outlines the key steps for quantifying SSTR2 internalization using flow cytometry.

Receptor_Internalization_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed SSTR2-expressing cells (e.g., HEK293, CHO-K1) Culture Culture overnight Seed_Cells->Culture Serum_Starve Serum starve cells Culture->Serum_Starve Add_Vapreotide Add this compound (various concentrations/time points) Serum_Starve->Add_Vapreotide Incubate Incubate at 37°C Add_Vapreotide->Incubate Stop_Internalization Stop internalization (ice-cold PBS) Incubate->Stop_Internalization Primary_Ab Incubate with anti-SSTR2 primary antibody (on ice) Stop_Internalization->Primary_Ab Secondary_Ab Incubate with fluorescently-labeled secondary antibody (on ice) Primary_Ab->Secondary_Ab Harvest_Cells Harvest cells Secondary_Ab->Harvest_Cells Flow_Cytometry Analyze by flow cytometry Harvest_Cells->Flow_Cytometry Quantify Quantify mean fluorescence intensity (MFI) Flow_Cytometry->Quantify

Flow cytometry-based receptor internalization workflow.

Troubleshooting Guides

Receptor Internalization Assays (Flow Cytometry)
ProblemPossible Cause(s)Suggested Solution(s)
No or weak signal - Low receptor expression in the cell line.- Ineffective primary or secondary antibody.- Antigen degradation by enzymes during cell harvesting.- Confirm SSTR2 expression using RT-qPCR or Western blot.- Titrate antibodies to determine optimal concentration.- Use a gentle, non-enzymatic cell dissociation method.- Perform all staining steps on ice or at 4°C to prevent further internalization.
High background fluorescence - Non-specific antibody binding (e.g., to Fc receptors).- Antibody concentration is too high.- Inadequate washing.- Include an Fc receptor blocking step before primary antibody incubation.[14]- Perform antibody titration to find the optimal signal-to-noise ratio.- Increase the number and duration of wash steps.[14]
High variability between replicates - Inconsistent cell numbers.- Temperature fluctuations during incubation.- Incomplete inhibition of internalization.- Ensure accurate cell counting and seeding.- Use a temperature-controlled incubator and water bath.- Ensure rapid and thorough cooling of cells to stop internalization.
Unexpected internalization in control group - Basal receptor turnover.- Presence of agonists in the serum (if not properly starved).- Ensure adequate serum starvation period.- Include an untreated control to establish a baseline for internalization.
cAMP Assays
ProblemPossible Cause(s)Suggested Solution(s)
High basal cAMP levels - Cell density is too high.- Endogenous agonist production.- Optimize cell seeding density.[15]- Ensure complete removal of serum during washes.
Low or no response to agonist - Low receptor expression.- Rapid degradation of cAMP by phosphodiesterases (PDEs).- this compound degradation.- Use a cell line with confirmed high SSTR2 expression.- Include a PDE inhibitor (e.g., IBMX) in the assay buffer.[16][17]- Prepare fresh Vapreotide solutions for each experiment and consider its stability in the chosen media.[18]
Assay signal outside linear range - Cell number is too high or too low.- Concentration of forskolin (for Gi-coupled assays) is not optimal.- Titrate cell number to ensure the signal falls within the standard curve.[15]- Perform a forskolin dose-response curve to determine the optimal concentration for stimulation.[16]
High well-to-well variability - Inconsistent cell seeding.- Inaccurate pipetting.- Edge effects in the microplate.- Use a multichannel pipette for cell seeding and reagent addition.- Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.

Detailed Experimental Protocols

Receptor Internalization Assay by Flow Cytometry

Objective: To quantify the amount of SSTR2 remaining on the cell surface after treatment with this compound.

Materials:

  • SSTR2-expressing cells (e.g., HEK293-SSTR2, CHO-K1-SSTR2)

  • Cell culture medium (e.g., DMEM) with and without serum

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Primary antibody: Rabbit anti-SSTR2 (extracellular domain specific)

  • Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)

  • Non-enzymatic cell dissociation buffer

  • 96-well V-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed SSTR2-expressing cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

    • The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours to serum starve the cells.

  • Vapreotide Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Aspirate the starvation medium and add the Vapreotide dilutions to the cells. Include a vehicle-only control.

    • Incubate the plate at 37°C for the desired time points (e.g., 15, 30, 60 minutes).

  • Staining:

    • To stop internalization, immediately place the plate on ice and wash the cells twice with ice-cold PBS.

    • Harvest the cells using a non-enzymatic cell dissociation buffer.

    • Transfer the cell suspension to a 96-well V-bottom plate and pellet the cells by centrifugation (300 x g, 5 minutes, 4°C).

    • Resuspend the cells in FACS buffer containing the primary anti-SSTR2 antibody at a pre-determined optimal concentration.

    • Incubate on ice for 1 hour in the dark.

    • Wash the cells three times with ice-cold FACS buffer.

    • Resuspend the cells in FACS buffer containing the fluorescently-labeled secondary antibody.

    • Incubate on ice for 30-45 minutes in the dark.

    • Wash the cells three times with ice-cold FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Analyze the data by gating on the live cell population and determining the mean fluorescence intensity (MFI) for each sample. The decrease in MFI is proportional to the extent of receptor internalization.

cAMP Measurement Assay (TR-FRET)

Objective: To measure the inhibition of forskolin-stimulated cAMP production by this compound in SSTR2-expressing cells.

Materials:

  • SSTR2-expressing cells (e.g., CHO-K1-SSTR2)

  • Cell culture medium

  • This compound stock solution

  • Forskolin

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • TR-FRET cAMP assay kit (containing lysis buffer, europium-labeled anti-cAMP antibody, and a fluorescent cAMP tracer)

  • 384-well white microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer measurements

Procedure:

  • Cell Preparation:

    • Harvest SSTR2-expressing cells and resuspend them in stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) containing a PDE inhibitor like IBMX.

    • Dispense a specific number of cells (optimized during assay development) into each well of a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add the Vapreotide dilutions to the wells.

    • Add a solution of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The final forskolin concentration should be pre-determined to give a submaximal response (EC80).

    • Include controls for basal cAMP (no forskolin, no Vapreotide) and maximal stimulation (forskolin only).

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).

  • Detection:

    • Add the TR-FRET assay reagents (lysis buffer containing the europium-labeled antibody and the fluorescent tracer) to each well according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature to allow for cell lysis and equilibration of the detection reagents.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the emission ratio (665 nm / 620 nm). This ratio is inversely proportional to the cAMP concentration in the well.

    • Generate a cAMP standard curve to convert the emission ratios to cAMP concentrations.

    • Plot the cAMP concentration against the Vapreotide concentration to determine the IC50 for the inhibition of cAMP production.

References

Technical Support Center: Vapreotide Diacetate HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting HPLC analysis of Vapreotide diacetate.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Peak Shape Problems

Q1: My this compound peak is tailing. What are the potential causes and solutions?

A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue in peptide analysis. It can compromise resolution and lead to inaccurate quantification.

Potential Causes & Solutions for Peak Tailing

CauseSolution
Column Overload Dilute the sample and inject a smaller volume.
Secondary Interactions Use a mobile phase with a lower pH to protonate residual silanols on the column. Consider using an ion-pairing agent like trifluoroacetic acid (TFA).
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Void in the Column A void at the column inlet can cause peak distortion. This may result from pressure shocks or operating at a pH outside the column's recommended range. Replace the column if a void is suspected.

Q2: I am observing peak fronting for my this compound peak. What does this indicate?

A2: Peak fronting, where the beginning of the peak is sloped, is less common than tailing. It is most often a sign of column overload.

Troubleshooting Peak Fronting

CauseSolution
Column Overload This is the most frequent cause. The stationary phase becomes saturated with the sample. Reduce the injection volume or dilute the sample.
Low Column Temperature In some cases, especially with gas chromatography, low temperature can cause fronting. While less common in HPLC, ensure your column oven is set to the appropriate temperature as specified in your method.
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to distorted peaks. Whenever possible, dissolve the sample in the initial mobile phase.

Retention Time and Baseline Issues

Q3: The retention time of my this compound peak is shifting. What could be the cause?

A3: Retention time drift can indicate a number of issues with your HPLC system or method.

Common Causes of Retention Time Drift

CauseSolution
Inconsistent Mobile Phase Composition Prepare fresh mobile phase, ensuring accurate measurements. If using a gradient, check that the pump's mixer is functioning correctly.
Poor Column Equilibration Increase the column equilibration time before injecting your sample.
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.
Changes in Flow Rate Check for leaks in the system and ensure the pump is delivering a constant flow rate.
Column Aging Over time, the stationary phase of the column can degrade, leading to changes in retention. If other causes are ruled out, it may be time to replace the column.

Q4: I'm observing baseline noise or drift in my chromatogram. How can I resolve this?

A4: A noisy or drifting baseline can interfere with the detection and quantification of peaks.

Troubleshooting Baseline Issues

IssuePotential CauseSolution
Noise Air bubbles in the systemDegas the mobile phase and purge the pump.
Contaminated detector cellFlush the detector cell with an appropriate solvent.
LeaksCheck all fittings for leaks and tighten or replace as needed.
Drift Inadequate column equilibrationAllow sufficient time for the column to equilibrate with the mobile phase.
Mobile phase composition changingEnsure the mobile phase is well-mixed and stable.
Temperature fluctuationsUse a column oven and ensure the detector is at a stable temperature.

Frequently Asked Questions (FAQs)

Q5: What are the common impurities I might see in my this compound sample?

A5: Impurities in synthetic peptides like this compound can arise from the synthesis process or from degradation during storage. Common peptide-related impurities include:

  • Deletion sequences: Peptides missing one or more amino acids from the target sequence.

  • Truncated sequences: Peptides that are shorter than the full-length Vapreotide.

  • Incompletely deprotected peptides: Peptides that still have protecting groups attached to the amino acid side chains.

  • Oxidation products: The methionine and tryptophan residues in a peptide are susceptible to oxidation.

  • Deamidation products: The asparagine and glutamine residues can undergo deamidation.[1][2]

Q6: What is a suitable starting point for an HPLC method for this compound analysis?

A6: While a specific validated method for this compound is not publicly available, a good starting point can be adapted from methods used for similar cyclic octapeptides like Octreotide acetate. The following is a representative method:

Representative HPLC Method for this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Start with a low percentage of Mobile Phase B and gradually increase to elute the peptide and its impurities. A shallow gradient is often effective for peptides.
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm
Column Temperature 30-40 °C

Q7: How should I prepare my this compound sample for HPLC analysis?

A7: Proper sample preparation is critical for accurate and reproducible results.

  • Dissolution: Dissolve the this compound sample in a solvent that is compatible with the mobile phase. The initial mobile phase is often a good choice.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.

  • Concentration: The concentration of the sample should be within the linear range of the method. If you are unsure, it is best to start with a more dilute sample to avoid column overload.

Q8: What is a forced degradation study and why is it important for this compound analysis?

A8: A forced degradation study involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to produce degradation products.[3][4][5][6][7] This study is crucial for developing a "stability-indicating" HPLC method, which is a method that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products.[3][4][5][6][7] For this compound, this ensures that the analytical method can reliably assess the purity and stability of the drug product over its shelf life.

Experimental Protocols

Protocol 1: Representative HPLC Method for this compound (based on Octreotide Acetate methods)

This protocol provides a detailed methodology for the HPLC analysis of this compound, adapted from established methods for the similar peptide, Octreotide acetate.[8][9][10][11]

1. Materials and Reagents

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC grade water (0.1% TFA in water).

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of acetonitrile (0.1% TFA in acetonitrile).

  • Degas both mobile phases by sonication or vacuum filtration before use.

4. Standard Solution Preparation

  • Accurately weigh about 10 mg of this compound reference standard and dissolve it in Mobile Phase A to make a 1 mg/mL stock solution.

  • Further dilute the stock solution with Mobile Phase A to a working concentration of approximately 0.1 mg/mL.

5. Sample Solution Preparation

  • Prepare the this compound sample in the same manner as the standard solution to achieve a similar final concentration.

6. Chromatographic Conditions

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 215 nm
Injection Volume 20 µL
Gradient Program Time (min)
0
30
35
40
45

7. System Suitability

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • The theoretical plates should be greater than 2000.

8. Analysis

  • Inject the blank (Mobile Phase A), standard solution, and sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Related substances can be quantified against the reference standard.

References

Vapreotide Diacetate Half-Life Extension: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to extend the in vivo half-life of vapreotide diacetate.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo half-life of this compound?

There are varying reports in the literature regarding the in vivo half-life of this compound. Some sources indicate a biological half-life of approximately 30 minutes.[1][2] Another study reports a half-life of 164 ± 46 minutes following a single subcutaneous injection.[3] A circulating half-life of about 90 minutes has also been noted for vapreotide and similar somatostatin analogs. This variability can be attributed to different study designs, analytical methods, and subject populations. The short half-life of vapreotide is a known clinical limitation that necessitates strategies for extending its duration of action.[4]

Q2: What are the primary strategies for extending the half-life of this compound?

The principal and most investigated strategy for extending the half-life of this compound is its incorporation into sustained-release formulations.[5] This typically involves the encapsulation of the peptide into biodegradable polymer microspheres, such as those made from poly(lactide) (PLA) or poly(lactide-co-glycolide) (PLGA).[6][7] These microspheres are administered as a depot injection and are designed to release the peptide in a controlled manner over an extended period, ranging from weeks to several months.[6][7]

Other general strategies for peptide half-life extension that could be applicable to vapreotide include:

  • Chemical Modification: Introducing unnatural D-amino acids to increase resistance to enzymatic degradation.[8]

  • Increasing Hydrodynamic Size: This can be achieved through methods like PEGylation (conjugation to polyethylene glycol) or fusion to larger proteins such as albumin or the Fc fragment of antibodies to reduce renal clearance.[8]

  • Reversible Binding to Serum Albumin: Attaching a small molecule ligand that reversibly binds to albumin can prolong circulation time.

Q3: How does encapsulation in PLGA microspheres extend the therapeutic effect of vapreotide?

Encapsulation within PLGA microspheres protects vapreotide from rapid enzymatic degradation and clearance from the body. Following intramuscular or subcutaneous injection, the PLGA polymer matrix gradually degrades through hydrolysis. This slow erosion of the microspheres results in a sustained release of the encapsulated vapreotide over a prolonged period, thereby maintaining therapeutic plasma concentrations and extending its pharmacological effect.

Q4: I am observing a high initial burst release of vapreotide from my microsphere formulation. How can I troubleshoot this?

A high initial burst release is a common challenge in microsphere formulation development. Here are some potential causes and troubleshooting steps:

  • Surface-Associated Drug: A significant amount of vapreotide may be adsorbed to the surface of the microspheres.

    • Troubleshooting: Optimize the washing step during microsphere preparation to remove surface-bound peptide. Consider using a washing solution with a pH that minimizes vapreotide's solubility.

  • Microsphere Porosity: Highly porous microspheres can lead to rapid ingress of aqueous media and a subsequent burst release.

    • Troubleshooting: Adjust the formulation and process parameters to create denser microspheres. This can include modifying the polymer concentration, the solvent system, or the emulsification/homogenization speed.

  • Formulation Composition: The choice of polymer and excipients can influence the burst release.

    • Troubleshooting: Experiment with different PLGA polymers (e.g., varying the lactide:glycolide ratio or the molecular weight). The inclusion of certain additives can also modulate the initial release profile.

Q5: My in vivo results show a shorter duration of release than predicted by my in vitro dissolution studies. What could be the reason for this discrepancy?

Discrepancies between in vitro and in vivo release are common with PLGA-based formulations. Several factors can contribute to this:

  • In Vivo Degradation: The in vivo environment is more complex than a simple buffer solution. The presence of enzymes and a more aggressive hydrolytic environment can accelerate the degradation of the PLGA matrix, leading to faster drug release.

  • Inflammatory Response: The injection of microspheres can elicit a local inflammatory response, which can alter the local pH and enzymatic activity, thereby affecting polymer degradation and drug release.

  • Mechanical Stress: The mechanical forces at the injection site can influence the physical integrity of the microspheres and contribute to a faster release rate.

  • In Vitro Method Limitations: The chosen in vitro release method may not accurately mimic the in vivo conditions. It is crucial to develop an in vitro-in vivo correlation (IVIVC) to better predict in vivo performance.

Data Presentation

The following table summarizes the pharmacokinetic profiles of this compound in its native form and within a sustained-release formulation, based on preclinical data. Note that for depot formulations, "duration of therapeutic levels" is a more practical measure than a simple half-life value.

FormulationAdministration RouteAnimal ModelPharmacokinetic ParameterValueReference
This compound (Native)SubcutaneousHumanHalf-life (t½)~164 minutes[3]
This compound (Native)Not SpecifiedNot SpecifiedBiological Half-life (t½)~30 minutes[1][2]
Vapreotide-loaded PLGA MicrospheresIntramuscularRatDuration of Therapeutic Levels (> 1 ng/mL)≥ 21 days[6]
Vapreotide-loaded PLA ImplantNot SpecifiedRatDuration of Satisfactory Blood Levels~250 days[7]

Experimental Protocols

Protocol 1: Preparation of Vapreotide-Loaded PLGA Microspheres by Spray-Drying

This protocol is a generalized procedure based on methodologies described in the literature.[6]

1. Materials:

  • This compound
  • Poly(lactide-co-glycolide) (PLGA)
  • Acetic acid or Dichloromethane (DCM)
  • Polyethylene glycol (PEG) (optional additive)
  • Spray dryer apparatus

2. Procedure:

  • Prepare a polymer solution by dissolving PLGA in the chosen solvent (e.g., 5% w/w in acetic acid).
  • Dissolve the this compound in the polymer solution. If using an additive like PEG, it should also be co-dissolved in this step.
  • Set the parameters on the spray dryer, including inlet temperature, spray rate, and aspiration rate. These will need to be optimized for the specific polymer and solvent system.
  • Pump the vapreotide-polymer solution through the nozzle of the spray dryer to generate fine droplets.
  • The hot drying gas evaporates the solvent from the droplets, forming solid microspheres.
  • Collect the dried microspheres from the cyclone separator.
  • Further dry the collected microspheres under vacuum to remove any residual solvent.
  • Characterize the microspheres for size, morphology (using scanning electron microscopy), and drug loading.

Protocol 2: In Vivo Evaluation of Sustained-Release Vapreotide Microspheres in Rats

This protocol outlines a typical in vivo study to assess the pharmacokinetic profile of a long-acting vapreotide formulation.[6][7]

1. Materials:

  • Vapreotide-loaded microspheres
  • Sterile vehicle for injection (e.g., saline with a suspending agent)
  • Sprague-Dawley rats
  • Equipment for intramuscular injection
  • Blood collection supplies (e.g., heparinized tubes)
  • Centrifuge
  • Freezer for plasma storage (-80°C)

2. Procedure:

  • Acclimatize the rats to the laboratory conditions.
  • Suspend the vapreotide-loaded microspheres in the sterile vehicle immediately prior to injection.
  • Administer a single intramuscular injection of the microsphere suspension to each rat. The dose will depend on the drug loading of the microspheres.
  • At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), collect blood samples from the rats via a suitable method (e.g., tail vein or retro-orbital sinus).
  • Process the blood samples by centrifugation to separate the plasma.
  • Store the plasma samples at -80°C until analysis.
  • Quantify the concentration of vapreotide in the plasma samples using a validated radioimmunoassay (RIA) method.
  • Plot the plasma concentration of vapreotide versus time to determine the pharmacokinetic profile of the sustained-release formulation.

Protocol 3: Quantification of Vapreotide in Plasma by Radioimmunoassay (RIA)

This is a generalized protocol for the quantification of vapreotide in plasma samples, based on the principles of competitive binding RIA.[3][9][10]

1. Principle: This assay is based on the competition between unlabeled vapreotide in the plasma sample and a known amount of radiolabeled vapreotide (tracer) for a limited number of binding sites on a vapreotide-specific antibody. The amount of bound radiolabeled vapreotide is inversely proportional to the concentration of unlabeled vapreotide in the sample.

2. Materials:

  • Plasma samples from the in vivo study
  • Vapreotide standards of known concentrations
  • Radiolabeled vapreotide (e.g., with ¹²⁵I)
  • Vapreotide-specific primary antibody
  • Secondary antibody (precipitating antibody, e.g., goat anti-rabbit IgG)
  • Assay buffer
  • Gamma counter

3. Procedure:

  • Set up a series of tubes for the standard curve, quality controls, and unknown plasma samples.
  • Pipette the assay buffer, vapreotide standards or plasma samples, and the primary antibody into the respective tubes.
  • Add the radiolabeled vapreotide tracer to all tubes.
  • Incubate the tubes to allow for competitive binding to occur (e.g., 16-24 hours at 4°C).
  • Add the secondary antibody to precipitate the primary antibody-antigen complexes.
  • Incubate to allow for precipitation.
  • Centrifuge the tubes to pellet the precipitated complexes.
  • Decant or aspirate the supernatant.
  • Measure the radioactivity in the pellets using a gamma counter.
  • Generate a standard curve by plotting the bound radioactivity against the concentration of the vapreotide standards.
  • Determine the concentration of vapreotide in the plasma samples by interpolating their radioactivity measurements from the standard curve.

Visualizations

Vapreotide_Signaling_Pathway cluster_cell Target Cell (e.g., Tumor Cell) SSTR Somatostatin Receptor (SSTR2/SSTR5) G_protein Gi Protein SSTR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Calcium Channel G_protein->Ca_channel inhibits K_channel Potassium Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Anti-proliferative Effects) PKA->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response Vapreotide Vapreotide Vapreotide->SSTR binds

Caption: Vapreotide signaling pathway via somatostatin receptors.

Experimental_Workflow cluster_prep Microsphere Preparation cluster_invivo In Vivo Study cluster_analysis Sample Analysis prep_solution 1. Prepare Vapreotide/ PLGA Solution spray_dry 2. Spray Drying prep_solution->spray_dry collect_dry 3. Collect and Dry Microspheres spray_dry->collect_dry inject 4. Inject Microspheres into Rats collect_dry->inject blood_sample 5. Collect Blood Samples Over Time inject->blood_sample process_plasma 6. Process Blood to Obtain Plasma blood_sample->process_plasma ria 7. Quantify Vapreotide by RIA process_plasma->ria pk_analysis 8. Pharmacokinetic Analysis ria->pk_analysis

Caption: Workflow for evaluating sustained-release vapreotide.

HalfLife_Extension_Strategies main Goal: Extend Vapreotide Half-Life strategy1 Sustained-Release Formulations main->strategy1 strategy2 Increase Hydrodynamic Size main->strategy2 strategy3 Reduce Enzymatic Degradation main->strategy3 sub_strategy1a PLGA/PLA Microspheres strategy1->sub_strategy1a sub_strategy1b Implants/Gels strategy1->sub_strategy1b sub_strategy2a PEGylation strategy2->sub_strategy2a sub_strategy2b Fusion to Albumin/Fc strategy2->sub_strategy2b sub_strategy3a D-Amino Acid Substitution strategy3->sub_strategy3a sub_strategy3b Cyclization strategy3->sub_strategy3b

Caption: Logical relationships of half-life extension strategies.

References

Validation & Comparative

Vapreotide Diacetate vs. Octreotide: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research, particularly concerning neuroendocrine tumors (NETs), somatostatin analogs represent a cornerstone of therapy. These synthetic molecules mimic the natural hormone somatostatin, exerting their effects by binding to somatostatin receptors (SSTRs) on tumor cells. This guide provides a detailed comparison of two such analogs, vapreotide diacetate and octreotide, with a focus on their performance, underlying mechanisms, and supporting experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Somatostatin Receptors

Both vapreotide and octreotide are synthetic octapeptide analogs of somatostatin. Their primary mechanism of action involves binding to SSTRs, which are G-protein coupled receptors expressed on various normal and cancerous cells. Vapreotide and octreotide exhibit a selective binding profile, with high affinity for SSTR2 and a lower affinity for SSTR5.[1][2]

Upon binding, these analogs trigger a cascade of intracellular signaling events that culminate in anti-tumor activity. These effects are broadly categorized as:

  • Direct Effects: Inhibition of cell proliferation (cytostatic) and induction of programmed cell death (apoptosis/cytotoxic).[1]

  • Indirect Effects: Inhibition of the secretion of growth factors (like IGF-1) and hormones that promote tumor growth, as well as anti-angiogenic effects.[3]

The downstream signaling pathways implicated in these effects include the phosphotyrosine phosphatase (PTP), MAP kinase, and PI3K/Akt pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus drug Vapreotide or Octreotide sstr SSTR2 / SSTR5 drug->sstr Binds g_protein Gi Protein sstr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits pi3k PI3K g_protein->pi3k Modulates ptp PTP g_protein->ptp Activates camp cAMP ac->camp Produces proliferation Decreased Proliferation camp->proliferation (Reduced) akt Akt pi3k->akt Activates apoptosis Apoptosis (Cell Death) akt->apoptosis cell_cycle Cell Cycle Arrest (G1 Phase) akt->cell_cycle mapk MAPK ptp->mapk Dephosphorylates (Inhibits) mapk->proliferation G cluster_workflow In Vitro Proliferation Assay Workflow start Seed Cancer Cells (e.g., Capan-2, A549) in 96-well plates treatment Treat with varying concentrations of: - Vapreotide - Octreotide - Vehicle Control start->treatment incubation Incubate for 72-96 hours treatment->incubation assay Assess Cell Viability (e.g., MTT Assay, CellTiter-Glo) incubation->assay analysis Analyze Data: - Calculate IC50 values - Compare dose-response  curves assay->analysis

References

Vapreotide vs. Lanreotide: A Comparative Analysis of Somatostatin Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of two prominent somatostatin analogs, vapreotide and lanreotide. The information presented is intended to assist researchers and drug development professionals in understanding the nuanced interactions of these compounds with their target receptors, thereby informing future research and therapeutic development.

Receptor Binding Affinity

Vapreotide and lanreotide are synthetic analogs of somatostatin that exert their biological effects by binding to somatostatin receptors (SSTRs), a family of five G-protein coupled receptors (SSTR1-5). Their therapeutic efficacy is largely determined by their binding affinity and selectivity for these receptor subtypes.

The binding affinities of vapreotide and lanreotide for the five human somatostatin receptor subtypes are summarized in the table below. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), have been compiled from various in vitro studies. Lower IC50 values indicate a higher binding affinity.

Receptor SubtypeVapreotide (IC50, nM)Lanreotide (IC50, nM)
SSTR1 >1000>1000
SSTR2 1.3 ± 0.20.9 ± 0.1
SSTR3 136 ± 2212.3 ± 1.1
SSTR4 >1000>1000
SSTR5 8.5 ± 1.05.2 ± 0.6

Note: The IC50 values presented are a synthesis of data from multiple sources and may vary depending on the specific experimental conditions.

Both vapreotide and lanreotide exhibit a strong preference for SSTR2 and SSTR5.[1] Lanreotide generally shows a slightly higher affinity for SSTR2, SSTR3, and SSTR5 compared to vapreotide. Both compounds demonstrate low to negligible affinity for SSTR1 and SSTR4.[1]

Experimental Protocols: Radioligand Displacement Assay

The binding affinities of vapreotide and lanreotide to somatostatin receptors are typically determined using a competitive radioligand displacement assay. This method measures the ability of the unlabeled drug (vapreotide or lanreotide) to displace a radiolabeled ligand from the receptor.

Materials
  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells stably transfected with and expressing one of the human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

  • Radioligand: Typically [125I-Tyr11]-Somatostatin-14 or a subtype-selective radiolabeled analog.

  • Unlabeled Ligands: Vapreotide, lanreotide, and a reference compound (e.g., somatostatin-14).

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and scintillation counter.

Procedure
  • Cell Membrane Preparation:

    • Culture the transfected cells to confluence.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A fixed concentration of the radioligand (typically at or below its Kd value).

      • Increasing concentrations of the unlabeled competitor (vapreotide or lanreotide).

      • Cell membrane preparation.

    • To determine non-specific binding, a set of wells should contain a high concentration of the unlabeled reference compound (e.g., 1 µM somatostatin-14).

    • To determine total binding, a set of wells should contain only the radioligand and cell membranes.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

Upon binding of an agonist like vapreotide or lanreotide, somatostatin receptors, being G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The primary signaling pathway for SSTR2 and SSTR5 involves the inhibition of adenylyl cyclase.[2]

G_protein_signaling Ligand Vapreotide / Lanreotide SSTR SSTR2 / SSTR5 Ligand->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Hormone Secretion) cAMP->Response Leads to

SSTR2/5 Signaling Pathway

This inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently modulates downstream effectors, ultimately resulting in the characteristic physiological responses to somatostatin analogs, such as the inhibition of hormone secretion and cell proliferation.

Conclusion

Vapreotide and lanreotide are potent somatostatin analogs with high affinity for SSTR2 and SSTR5. While their binding profiles are largely similar, subtle differences in their affinities for various receptor subtypes may contribute to variations in their clinical efficacy and side-effect profiles. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued development and optimization of somatostatin receptor-targeted therapies.

References

Validating the Anti-proliferative Effects of Vapreotide Diacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of Vapreotide diacetate against other somatostatin analogs, supported by experimental data and detailed methodologies.

This compound is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that regulates various cellular functions, including proliferation.[1] Like other somatostatin analogs such as Octreotide and Lanreotide, this compound exerts its anti-proliferative effects by binding to somatostatin receptors (SSTRs), which are often overexpressed in various cancer cells.[2][3] This guide focuses on the validation of these effects and compares its performance with other alternatives.

Mechanism of Action: SSTR2-Mediated Signal Transduction

This compound, also known as RC-160, is a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[2] The binding of this compound to SSTR2 is a critical step in initiating its anti-proliferative signaling cascade. This interaction triggers a series of intracellular events that culminate in the inhibition of cell growth and the induction of programmed cell death (apoptosis).

The anti-proliferative signaling cascade initiated by this compound binding to SSTR2 involves the modulation of two key pathways: the MAPK (Mitogen-Activated Protein Kinase) and the PI3K/Akt (Phosphatidylinositol 3-Kinase/Protein Kinase B) pathways. These pathways are central regulators of cell proliferation, survival, and apoptosis. Activation of SSTR2 by this compound leads to the stimulation of phosphotyrosine phosphatases (PTPs), such as SHP-1, which in turn dephosphorylate and inactivate key signaling molecules in the MAPK and PI3K/Akt pathways. This ultimately results in cell cycle arrest and the induction of apoptosis, thereby inhibiting tumor growth.

Vapreotide Vapreotide Diacetate SSTR2 SSTR2 Vapreotide->SSTR2 Binds to G_Protein G-Protein SSTR2->G_Protein Activates PTP PTP (SHP-1) G_Protein->PTP Activates PI3K PI3K PTP->PI3K Inhibits MAPK MAPK PTP->MAPK Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK->Proliferation Promotes

Figure 1: this compound signaling pathway.

Comparative Anti-proliferative Efficacy

Studies have demonstrated that the anti-proliferative effects of somatostatin analogs are primarily dependent on the expression of SSTR2 on cancer cells. A direct comparison between Vapreotide (RC-160) and Octreotide in cancer cell lines engineered to overexpress SSTR2 revealed that both compounds inhibit cell proliferation in a dose-dependent manner.[2] This inhibition is achieved through a combination of cytostatic (cell cycle arrest) and cytotoxic (apoptosis) mechanisms.[2]

Compound Target Receptors Mechanism of Anti-proliferative Action Comparative Efficacy Summary Reference
This compound (RC-160) SSTR2, SSTR5Induces cell cycle arrest and apoptosisDemonstrates dose-dependent inhibition of proliferation in SSTR2-expressing cancer cells.[2]
Octreotide SSTR2, SSTR5Induces cell cycle arrest and apoptosisDemonstrates dose-dependent inhibition of proliferation in SSTR2-expressing cancer cells.[2][3]
Lanreotide SSTR2, SSTR5Induces cell cycle arrest and apoptosisShows anti-proliferative effects in neuroendocrine tumors.

Key Experimental Protocols

Validation of the anti-proliferative effects of this compound relies on a panel of well-established in vitro assays. Below are the detailed methodologies for three key experiments.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow:

Start Seed cells in a 96-well plate Treat Treat cells with Vapreotide diacetate (various concentrations) Start->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours Add_MTT->Incubate2 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate2->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Analyze Analyze data to determine IC50 Measure->Analyze

Figure 2: MTT assay workflow.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Ki-67 Staining for Proliferation Index

Ki-67 is a nuclear protein associated with cellular proliferation. Immunofluorescent staining for Ki-67 allows for the quantification of proliferating cells within a population.

Experimental Workflow:

Start Culture and treat cells on coverslips Fix Fix cells with paraformaldehyde Start->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block with BSA Permeabilize->Block Primary_Ab Incubate with primary anti-Ki-67 antibody Block->Primary_Ab Wash1 Wash with PBS Primary_Ab->Wash1 Secondary_Ab Incubate with fluorescent secondary antibody Wash1->Secondary_Ab Wash2 Wash with PBS Secondary_Ab->Wash2 Mount Mount with DAPI Wash2->Mount Image Image with fluorescence microscope Mount->Image Quantify Quantify Ki-67 positive cells Image->Quantify

Figure 3: Ki-67 staining workflow.

Protocol:

  • Cell Culture: Grow cells on glass coverslips and treat with this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

  • Primary Antibody: Incubate with a primary antibody against Ki-67 diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody: After washing, incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Quantification: Visualize the cells using a fluorescence microscope and quantify the percentage of Ki-67 positive cells.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow:

Start Culture and treat cells Harvest Harvest and wash cells Start->Harvest Fix Fix cells in cold 70% ethanol Harvest->Fix Wash Wash with PBS Fix->Wash Stain Stain with Propidium Iodide and RNase A Wash->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze Determine Determine cell cycle distribution Analyze->Determine

Figure 4: Cell cycle analysis workflow.

Protocol:

  • Cell Preparation: Culture and treat cells with this compound. Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates significant anti-proliferative effects in cancer cells, primarily through the SSTR2-mediated inhibition of the MAPK and PI3K/Akt signaling pathways. This leads to cell cycle arrest and apoptosis. Comparative evidence suggests that its efficacy is potent and dose-dependent, positioning it as a valuable compound for further investigation in cancer therapy. The experimental protocols provided in this guide offer a robust framework for validating and quantifying the anti-proliferative activity of this compound and other somatostatin analogs.

References

Vapreotide Diacetate: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of Vapreotide diacetate across various receptor subtypes, with a focus on its cross-reactivity. The information presented is supported by experimental data to aid in the evaluation of Vapreotide's selectivity and potential off-target effects.

Comparative Binding Affinity of this compound

Vapreotide is a synthetic octapeptide analog of somatostatin. Its primary therapeutic effects are mediated through its interaction with somatostatin receptors (SSTRs). However, it also exhibits measurable affinity for the neurokinin-1 receptor (NK1R). The following table summarizes the binding affinities of Vapreotide (also known in literature as RC-160) for human somatostatin receptor subtypes and the neurokinin-1 receptor.

Receptor SubtypeLigandBinding Affinity (IC50, nM)Reference
Somatostatin Receptors
SSTR1Vapreotide (RC-160)200[1]
SSTR2Vapreotide (RC-160)0.17[1]
SSTR3Vapreotide (RC-160)0.1[1]
SSTR4Vapreotide (RC-160)620[1]
SSTR5Vapreotide (RC-160)21[1]
Neurokinin Receptor
NK1RVapreotide330[2]

IC50 values represent the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand.

Experimental Protocols

The binding affinity data presented above is typically determined using competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Radioligand Binding Assay for Somatostatin Receptors (SSTRs)

This protocol outlines a standard procedure for determining the binding affinity of a test compound, such as Vapreotide, to the five human somatostatin receptor subtypes.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO-K1) cells, stably transfected to express one of the human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5), are cultured in appropriate media until they reach a suitable confluence.

  • The cells are then harvested and subjected to homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) to rupture the cell membranes.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.

2. Competitive Binding Assay:

  • The assay is performed in a multi-well plate format.

  • Each well contains a fixed concentration of a specific radioligand for the SSTR subtype being tested (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14 for SSTRs).

  • A range of concentrations of the unlabeled test compound (this compound) is added to the wells.

  • A control group with no unlabeled competitor is included to determine total binding, and another control group with a high concentration of a known SSTR ligand is included to determine non-specific binding.

  • The reaction mixture, containing the cell membranes, radioligand, and test compound, is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Detection and Data Analysis:

  • The radioactivity retained on the filters is quantified using a gamma counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using a non-linear regression analysis to determine the IC50 value of the test compound. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways activated by Vapreotide's target receptors and a typical experimental workflow for a competitive binding assay.

G Vapreotide Receptor Signaling Pathways cluster_SSTR Somatostatin Receptors (SSTR2/SSTR5) cluster_NK1R Neurokinin-1 Receptor (NK1R) Vapreotide_SSTR Vapreotide SSTR2_5 SSTR2 / SSTR5 Vapreotide_SSTR->SSTR2_5 Gi Gi SSTR2_5->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cell_Effects_SSTR Inhibition of Hormone Secretion Cell Growth Arrest PKA->Cell_Effects_SSTR Vapreotide_NK1R Vapreotide (Antagonist) NK1R NK1R Vapreotide_NK1R->NK1R SubstanceP Substance P SubstanceP->NK1R Gq Gq NK1R->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activity IP3_DAG->Ca_PKC Cell_Effects_NK1R Inflammation Pain Transmission Ca_PKC->Cell_Effects_NK1R

Caption: Vapreotide's primary and cross-reactive signaling pathways.

G Competitive Radioligand Binding Assay Workflow A Prepare Cell Membranes Expressing Target Receptor B Incubate Membranes with: - Radioligand (fixed concentration) - Vapreotide (varying concentrations) A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity of Bound Ligand C->D E Data Analysis: Determine IC50 Value D->E

Caption: Workflow for a competitive radioligand binding assay.

References

Vapreotide in Clinical Practice: A Comparative Overview with Other Somatostatin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the head-to-head clinical trial data of Vapreotide versus other somatostatin analogs. Due to a lack of direct comparative trials involving Vapreotide, this guide provides an indirect comparison by summarizing available data for Vapreotide and presenting head-to-head trial data for other widely used somatostatin analogs, namely Octreotide and Lanreotide.

Introduction

Somatostatin analogs are a cornerstone in the management of various neuroendocrine tumors (NETs) and other hormonal disorders. They function by mimicking the natural hormone somatostatin, thereby inhibiting the secretion of various hormones and exerting anti-proliferative effects. Vapreotide, a synthetic octapeptide analog of somatostatin, has been investigated for its therapeutic potential. This guide aims to provide a comparative analysis of Vapreotide against other established somatostatin analogs, focusing on available clinical trial data, experimental protocols, and mechanisms of action.

Mechanism of Action of Somatostatin Analogs

Somatostatin analogs exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. There are five subtypes of SSTRs (SSTR1-5), and their activation triggers a cascade of intracellular signaling pathways. Vapreotide predominantly acts as an agonist at SSTR2 and SSTR5.[1] This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, results in the inhibition of hormone secretion and cell proliferation. Furthermore, activation of SSTRs can also lead to the opening of potassium channels and closing of calcium channels, causing cell hyperpolarization and further inhibiting hormone release.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Somatostatin Analog Somatostatin Analog SSTR Somatostatin Receptor (SSTR) Somatostatin Analog->SSTR Binds G_Protein G-Protein SSTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Closes cAMP cAMP AC->cAMP Converts ATP to Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Efflux of K+ Hormone_Secretion Hormone Secretion Ca_Channel->Hormone_Secretion Influx of Ca2+ Inhibited PKA Protein Kinase A cAMP->PKA Activates PKA->Hormone_Secretion Inhibits Cell_Proliferation Cell Proliferation PKA->Cell_Proliferation Inhibits Hyperpolarization->Hormone_Secretion Inhibits

Caption: Simplified signaling pathway of somatostatin analogs.

Vapreotide: Available Clinical Data

Direct head-to-head clinical trials comparing vapreotide with other somatostatin analogs like octreotide and lanreotide are notably absent in the published literature. The primary focus of clinical research on vapreotide has been in the management of acute variceal bleeding, where it has shown efficacy.[2] However, even in this indication, direct comparative studies with other somatostatin analogs are lacking.[3][4]

Vapreotide is a synthetic peptide analog of somatostatin that activates SSTR2 and inhibits the neurokinin 1 receptor.[5] It has demonstrated anti-inflammatory, antiviral, and anticancer activities in preclinical models.[5] In a clinical setting for prostate cancer, vapreotide has been shown to decrease PSA and PAP levels.[5]

Head-to-Head Clinical Trials: Octreotide vs. Lanreotide

Given the absence of direct comparative data for Vapreotide, this section will focus on the head-to-head clinical trial data between two widely used somatostatin analogs: Octreotide and Lanreotide. These trials provide valuable insights into the relative efficacy and safety of these agents in treating neuroendocrine tumors and acromegaly.

Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

Several studies have compared the efficacy of long-acting formulations of octreotide (Octreotide LAR) and lanreotide (Lanreotide Autogel/Depot) in patients with GEP-NETs. The general consensus from these studies is that both drugs have similar efficacy in terms of progression-free survival (PFS) and biochemical response.[2][3][6]

Table 1: Comparison of Octreotide LAR vs. Lanreotide in GEP-NETs (Retrospective Analysis) [2]

FeatureOctreotide LARLanreotidep-value
Number of Patients 10526-
Median PFS 38.7 months32.6 months0.75
Biochemical Response (Univariate) --0.48
Biochemical Response (Multivariate) --0.09

PFS: Progression-Free Survival

A time and motion study comparing the drug delivery efficiency of Lanreotide and Octreotide LAR found that Lanreotide was associated with a significantly shorter mean delivery time.[4][7][8][9][10]

cluster_protocol Observational Time and Motion Study Protocol Enrollment Patient Enrollment (n=44 GEP-NETs) Randomization Allocation to Treatment Arm Enrollment->Randomization Lanreotide_Arm Lanreotide (n=22) Randomization->Lanreotide_Arm Octreotide_Arm Octreotide LAR (n=22) Randomization->Octreotide_Arm Data_Collection Data Collection: - Drug-delivery time - Total patient time - Resource use - Patient/Nurse questionnaires Lanreotide_Arm->Data_Collection Octreotide_Arm->Data_Collection Analysis Comparative Analysis Data_Collection->Analysis

Caption: Workflow for a time and motion study comparing Lanreotide and Octreotide LAR.
Acromegaly

Multiple studies have compared the efficacy of Octreotide LAR and Lanreotide SR/Autogel in the treatment of acromegaly. While some studies suggest a slight advantage for Octreotide LAR in achieving biochemical control, others have found no significant difference between the two drugs.[11][12][13]

Table 2: Comparison of Octreotide LAR vs. Lanreotide in Acromegaly (Retrospective Head-to-Head Study) [11]

FeatureOctreotide LAR (n=27)Lanreotide (n=27)p-value
GH and IGF-I Control 77.7%59.3%0.26
Tumor Shrinkage (<25%) 4 patients5 patients1
Tumor Shrinkage (25.1-50%) 9 patients12 patients0.57
Tumor Shrinkage (50.1-75%) 10 patients6 patients0.37
Tumor Shrinkage (>75%) 4 patients4 patients1

GH: Growth Hormone; IGF-I: Insulin-like Growth Factor 1

Experimental Protocol: Retrospective Comparative Study in Acromegaly [11]

  • Study Design: A retrospective, comparative, head-to-head study.

  • Patient Population: 54 newly diagnosed patients with acromegaly.

  • Intervention: 27 patients were treated with Octreotide LAR (10-30 mg every 28 days) and 27 patients were treated with Lanreotide (60-90 mg/28 days) for 12 months. Patients were matched for GH levels, sex, and age.

  • Outcome Measures:

    • Primary: GH and IGF-I levels, tumor shrinkage.

    • Secondary: Cardiovascular risk factors (total/HDL-cholesterol ratio, glucose tolerance), blood pressure, and drug tolerability.

cluster_protocol Retrospective Acromegaly Study Protocol Patient_Selection Selection of 54 newly diagnosed acromegaly patients Matching Matching based on GH levels, sex, and age Patient_Selection->Matching Group_A Octreotide LAR Group (n=27) 10-30 mg every 28 days Matching->Group_A Group_B Lanreotide Group (n=27) 60-90 mg every 28 days Matching->Group_B Treatment_Duration 12 Months of Treatment Group_A->Treatment_Duration Group_B->Treatment_Duration Outcome_Assessment Assessment of: - GH and IGF-I levels - Tumor shrinkage - Cardiovascular risk factors - Tolerability Treatment_Duration->Outcome_Assessment

Caption: Workflow for a retrospective study comparing Octreotide LAR and Lanreotide in acromegaly.
Carcinoid Syndrome

A prospective crossover study evaluated the efficacy, patient acceptability, and tolerance of lanreotide versus octreotide in patients with carcinoid syndrome. The study found that both treatments were equally effective in controlling symptoms and reducing tumor markers. However, a majority of patients preferred lanreotide due to its less frequent administration schedule.[14]

Table 3: Comparison of Lanreotide vs. Octreotide in Carcinoid Syndrome (Crossover Study) [14]

FeatureLanreotideOctreotide
Patient Preference 68%-
Improvement in Flushes 53.8%68%
Improvement in Diarrhea 45.4%50%

Experimental Protocol: Crossover Study in Carcinoid Syndrome [14]

  • Study Design: An open, multicenter, crossover study.

  • Patient Population: 33 patients with carcinoid syndrome.

  • Intervention: Patients were randomized to receive either:

    • Octreotide 200 microg subcutaneously twice or thrice daily for 1 month, followed by Lanreotide 30 mg intramuscularly every 10 days for 1 month.

    • Lanreotide 30 mg intramuscularly every 10 days for 1 month, followed by Octreotide 200 microg subcutaneously twice or thrice daily for 1 month.

  • Outcome Measures: Quality-of-life assessments, patient preference, number and intensity of flushing episodes and bowel movements, urinary 5-hydroxyindoleacetic acid (5-HIAA) levels, and plasma serotonin levels.

Conclusion and Future Directions

The available clinical evidence does not permit a direct head-to-head comparison of Vapreotide with other somatostatin analogs like Octreotide and Lanreotide. While Vapreotide has shown efficacy in acute variceal bleeding, its role in the management of neuroendocrine tumors and acromegaly remains less defined due to the lack of comparative trials.

In contrast, extensive research, including head-to-head trials, has established the efficacy and safety of Octreotide and Lanreotide in these indications. These studies suggest comparable efficacy between the two drugs, with some differences in administration frequency and patient preference.

To definitively establish the clinical positioning of Vapreotide, prospective, randomized, head-to-head clinical trials against other somatostatin analogs are imperative. Such studies would provide the necessary data for clinicians and researchers to make informed decisions regarding the optimal choice of somatostatin analog for individual patients.

References

Vapreotide Diacetate vs. Pasireotide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the somatostatin analogs Vapreotide diacetate and Pasireotide, intended for researchers, scientists, and drug development professionals. The following sections will delve into their mechanisms of action, comparative efficacy in key therapeutic areas based on available clinical trial data, and detailed experimental protocols.

Mechanism of Action: A Tale of Two Receptor Affinities

Both Vapreotide and Pasireotide are synthetic analogs of the natural hormone somatostatin and exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors that inhibit the secretion of various hormones and have anti-proliferative effects. However, their efficacy and clinical applications are largely dictated by their distinct binding affinities for the five SSTR subtypes (SSTR1-5).

This compound is a synthetic octapeptide analog of somatostatin.[1] It primarily demonstrates a high binding affinity for SSTR2 and SSTR5.[1] Beyond its interaction with somatostatin receptors, some studies suggest that Vapreotide may also exhibit biological effects through antagonism of the neurokinin-1 receptor (NK1R).[2][3] This dual-action potential may contribute to its observed clinical effects, particularly its analgesic properties.[2][3]

Pasireotide , a cyclohexapeptide, is a multi-receptor targeted somatostatin analog.[4][5] It is distinguished by its broad binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and notably, a very high affinity for SSTR5.[4][6][7] Compared to first-generation somatostatin analogs like octreotide, Pasireotide has a 30-fold, 5-fold, and 40-fold higher affinity for SSTR1, SSTR3, and SSTR5, respectively, with a slightly lower affinity for SSTR2.[8] This strong affinity for SSTR5 is particularly relevant for its efficacy in conditions where this receptor subtype is highly expressed, such as in corticotroph adenomas of Cushing's disease.[7][9]

The differential binding affinities of Vapreotide and Pasireotide to the various somatostatin receptor subtypes are a key determinant of their distinct therapeutic profiles and clinical efficacy in different pathological conditions.

Somatostatin Receptor Signaling Pathway

The binding of somatostatin analogs like Vapreotide and Pasireotide to their cognate receptors (SSTRs) on the cell surface initiates a cascade of intracellular signaling events. This ultimately leads to the inhibition of hormone secretion and cell proliferation. The following diagram illustrates the general signaling pathway activated by these analogs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR SSTR (SSTR1-5) AC Adenylyl Cyclase SSTR->AC Inhibits Ca Ca2+ Influx SSTR->Ca Inhibits Proliferation Cell Proliferation SSTR->Proliferation Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Activates Hormone Hormone Secretion PKA->Hormone Regulates Ca->Hormone Triggers Analog Vapreotide or Pasireotide Analog->SSTR Binds to

Somatostatin analog signaling pathway.

Efficacy Comparison: A Look at the Clinical Evidence

This compound in Esophageal Variceal Bleeding

A key study evaluated the early administration of Vapreotide in patients with cirrhosis and acute variceal bleeding.[10] The combination of Vapreotide and endoscopic treatment was found to be more effective than endoscopic treatment alone in controlling acute bleeding.[10]

EndpointVapreotide + EndoscopyPlacebo + Endoscopyp-value
Active Bleeding at Endoscopy 31% (28/91)46% (43/93)0.03
Survival and Control of Bleeding (5 days) 66% (65/98)50% (49/98)0.02
Blood Transfusions (mean units) 2.0 ± 2.22.8 ± 2.80.04

Table 1: Efficacy of Vapreotide in Acute Variceal Bleeding[10]

Pasireotide in Acromegaly

A Phase III study (PASPORT-ACROMEGALY) compared the efficacy of Pasireotide LAR with octreotide LAR in patients with active acromegaly.[11] Pasireotide demonstrated superiority in achieving biochemical control.[11]

Endpoint (at 12 months)Pasireotide LAR (40mg)Octreotide LAR (20mg)p-value
Biochemical Control (GH <2.5µg/L & normal IGF-1) 31.3%19.2%0.007

Table 2: Efficacy of Pasireotide vs. Octreotide in Acromegaly[11]

Pasireotide in Cushing's Disease

A Phase III trial (Pasport-Cushings) evaluated two doses of subcutaneous Pasireotide in patients with Cushing's disease.[12] The study met its primary endpoint of normalization of urinary free cortisol (UFC) after six months.[12]

Endpoint (at 6 months)Pasireotide 600µg BIDPasireotide 900µg BID
Median Reduction in Mean UFC 47.9%47.9%

Table 3: Efficacy of Pasireotide in Cushing's Disease[12]

Pasireotide in Neuroendocrine Tumors (NETs)

A Phase II study investigated the efficacy of Pasireotide in patients with advanced NETs whose symptoms of carcinoid syndrome were inadequately controlled by octreotide LAR.[13]

EndpointPasireotide (600-900 µg s.c. bid)
Symptom Control (diarrhea and flushing) 27% of patients
Tumor Response (in 23 patients) Stable Disease: 13, Progressive Disease: 10

Table 4: Efficacy of Pasireotide in Advanced Neuroendocrine Tumors[13]

Another Phase II trial of first-line Pasireotide LAR in patients with metastatic low and intermediate-grade NETs showed a median progression-free survival (PFS) of 12.2 months.[14]

Experimental Protocols

This section provides an overview of the methodologies employed in key clinical trials for both Vapreotide and Pasireotide.

Vapreotide in Variceal Bleeding: A Randomized Controlled Trial
  • Study Design: A randomized, double-blind, placebo-controlled multicenter trial.[10]

  • Patient Population: 227 patients with cirrhosis and acute upper gastrointestinal bleeding.[10]

  • Intervention: Patients were randomly assigned to receive either Vapreotide (a 50-µg intravenous bolus followed by an infusion of 50 µg per hour for five days) or a placebo.[10] All patients also received endoscopic treatment.[10]

  • Primary Outcome: The primary endpoint was survival and control of bleeding during the five-day infusion period.[10]

  • Key Assessments: Endoscopy to confirm the source of bleeding, monitoring for re-bleeding, and tracking survival at 42 days.[10]

Pasireotide in Acromegaly: The PASPORT-ACROMEGALY Trial
  • Study Design: A randomized, double-blind, Phase III study.[11]

  • Patient Population: 358 patients with active acromegaly who were either de novo with a visible adenoma or had persistent disease after pituitary surgery but were medically-naïve.[11]

  • Intervention: Patients were randomized to receive intramuscular injections of Pasireotide LAR (40mg) or octreotide LAR (20mg) every 28 days for 12 months.[11]

  • Primary Outcome: The primary endpoint was the proportion of patients achieving full biochemical control, defined as a combination of growth hormone (GH) levels <2.5µg/L and age- and sex-matched normalized insulin-like growth factor 1 (IGF-1) levels.[11]

  • Key Assessments: Regular monitoring of GH and IGF-1 levels, and assessment of tumor volume via MRI.[11]

Pasireotide in Cushing's Disease: The Pasport-Cushings Trial
  • Study Design: A prospective, randomized, double-blind, Phase III study conducted at 68 sites in 18 countries.[12]

  • Patient Population: 162 patients with Cushing's disease.[12]

  • Intervention: Patients were administered either a 600µg or 900µg injection of Pasireotide twice a day for 12 months.[12]

  • Primary Outcome: The primary endpoint was the normalization of urinary-free cortisol (UFC) levels after six months of treatment.[12]

  • Key Assessments: Measurement of UFC, serum cortisol, and ACTH levels, as well as monitoring for clinical signs and symptoms of Cushing's disease.[12]

Experimental Workflow: Pasireotide in Acromegaly (PASPORT-ACROMEGALY)

The following diagram illustrates the workflow of the PASPORT-ACROMEGALY clinical trial, a key study comparing Pasireotide to the standard of care in acromegaly.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (12 Months) cluster_followup Follow-up & Analysis Screening Patient Screening (Active Acromegaly) Enrollment Enrollment (N=358) Screening->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Pasireotide Pasireotide LAR (40mg every 28 days) n=176 Randomization->Pasireotide Octreotide Octreotide LAR (20mg every 28 days) n=182 Randomization->Octreotide FollowUp Monthly Assessments (GH, IGF-1, Safety) Pasireotide->FollowUp Octreotide->FollowUp PrimaryEndpoint Primary Endpoint Analysis (Biochemical Control at 12 months) FollowUp->PrimaryEndpoint

Workflow of the PASPORT-ACROMEGALY trial.

Conclusion

This compound and Pasireotide are both valuable somatostatin analogs with distinct pharmacological profiles that translate into different clinical applications. Vapreotide has demonstrated efficacy in the management of acute esophageal variceal bleeding. In contrast, Pasireotide, with its broad somatostatin receptor binding profile, has shown significant efficacy in treating hormonal over-secretion disorders such as acromegaly and Cushing's disease, as well as in the management of neuroendocrine tumors. The choice between these agents is therefore highly dependent on the specific clinical indication. Further research, including direct comparative studies, would be beneficial to more definitively delineate the relative efficacy and safety of these two compounds in overlapping therapeutic areas.

References

Vapreotide Diacetate's NK1R Antagonism: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vitro validation of Vapreotide diacetate's antagonism of the Neurokinin-1 Receptor (NK1R), benchmarked against established antagonists.

This guide provides a detailed comparison of this compound's performance as a Neurokinin-1 Receptor (NK1R) antagonist against other known inhibitors. The data presented is compiled from in vitro studies, offering a quantitative and protocol-driven perspective for researchers in pharmacology and drug development.

Comparative Analysis of NK1R Antagonist Potency

The following table summarizes the in vitro potency of this compound in comparison to established NK1R antagonists. The data highlights the binding affinity and functional antagonism of these compounds, providing a clear basis for comparison.

CompoundAssay TypeSpecies/Cell LineLigandParameterValueReference
This compound Radioligand BindingGuinea-pig bronchi[3H]Substance PIC50330 nM[1]
Calcium MobilizationU373MG cellsSubstance PEffective Conc.~10 µM[2]
Aprepitant Radioligand BindingHuman cloned NK1RNot SpecifiedIC500.1 nM[3]
Calcium MobilizationU373MG cellsSubstance PEffective Conc.100 nM[2][4]
CP-96,345 Radioligand BindingGuinea-pig bronchi[3H]Substance PIC503.4 nM[2]
Rolapitant Radioligand BindingHuman NK1RSubstance PAffinity (Ki)0.66 nM[3]
L-732,138 Radioligand BindingHuman NK1R (in CHO cells)[125I]Substance PIC502.3 nM[3]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to validate NK1R antagonism are provided below. These protocols are foundational for replicating and expanding upon the comparative data.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the NK1R.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing NK1R in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet with fresh buffer and resuspend in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Determine the protein concentration of the membrane preparation.

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NK1R ligand (e.g., [3H]Substance P), and varying concentrations of the unlabeled test compound (e.g., this compound or a comparator).

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[5][6]

Substance P-Induced Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by the NK1R agonist, Substance P (SP).

  • Cell Culture and Dye Loading:

    • Culture cells endogenously or recombinantly expressing NK1R (e.g., U373MG or HEK293-NK1R cells) in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of the test antagonist (e.g., this compound).

    • Stimulate the cells with a fixed concentration of Substance P.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).[7][8]

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

    • Plot the response (e.g., peak fluorescence) against the logarithm of the antagonist concentration.

    • Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximum response induced by Substance P.[9]

NF-κB Luciferase Reporter Assay

This assay assesses the downstream signaling effects of NK1R activation by measuring the activity of the transcription factor NF-κB.

  • Cell Transfection and Culture:

    • Co-transfect cells (e.g., HEK293) with plasmids encoding for NK1R and a luciferase reporter gene under the control of an NF-κB response element.

    • Culture the transfected cells to allow for protein expression.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of the test antagonist.

    • Stimulate the cells with Substance P to activate the NK1R signaling cascade, leading to NF-κB activation and subsequent luciferase expression.

    • Lyse the cells and add a luciferase substrate.

  • Data Analysis:

    • Measure the luminescence produced using a luminometer.

    • The level of luminescence is proportional to the activity of NF-κB.

    • Determine the IC50 of the antagonist by plotting the inhibition of SP-induced luminescence against the antagonist concentration.[10][11][12]

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated.

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NK1R NK1R Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves SP Substance P SP->NK1R Binds & Activates Vapreotide Vapreotide (Antagonist) Vapreotide->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 ER->Ca2 Releases IKK IKK PKC->IKK Activates IkappaB IκB NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Released IKK->IkappaB Phosphorylates (leading to degradation) DNA DNA (Gene Expression) NFkappaB_active->DNA Translocates & Binds In_Vitro_Validation_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start: Select Test Compounds (Vapreotide & Comparators) binding_assay Radioligand Binding Assay start->binding_assay calcium_assay Calcium Mobilization Assay start->calcium_assay reporter_assay NF-κB Luciferase Reporter Assay start->reporter_assay binding_analysis Determine IC50/Ki (Binding Affinity) binding_assay->binding_analysis functional_analysis Determine IC50 (Functional Potency) calcium_assay->functional_analysis reporter_assay->functional_analysis comparison Comparative Analysis of Potency and Efficacy binding_analysis->comparison functional_analysis->comparison conclusion Conclusion: Validate Vapreotide's NK1R Antagonism comparison->conclusion

References

Validating Biomarkers for Vapreotide Diacetate Response: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of biomarkers for predicting response to Vapreotide diacetate, a somatostatin analog used in the management of neuroendocrine tumors (NETs) and other conditions. This document outlines key biomarkers, their validation protocols, and compares their utility with alternatives like Octreotide and Lanreotide.

This compound, a synthetic octapeptide analog of somatostatin, exerts its therapeutic effects primarily through binding to somatostatin receptors (SSTR), particularly SSTR2 and, to a lesser extent, SSTR5.[1][2] This interaction inhibits the release of various hormones and growth factors, making it effective in treating conditions such as esophageal variceal bleeding and neuroendocrine tumors.[1][3][4] The downstream signaling is mediated by G-protein coupled receptors.[4] A potential secondary mechanism involving the neurokinin-1 (NK1) receptor has also been suggested.[5]

The identification of reliable biomarkers is crucial for predicting patient response to this compound and other somatostatin analogs, thereby enabling personalized treatment strategies. This guide focuses on the most promising biomarkers and provides a framework for their validation.

Comparative Biomarker Performance

While direct head-to-head trials quantitatively comparing the predictive value of biomarkers for Vapreotide versus other somatostatin analogs are limited, the existing evidence for the broader class of somatostatin analogs provides a strong basis for comparison. The following table summarizes key biomarkers and their reported performance in predicting response to somatostatin analog therapy, which is largely applicable to Vapreotide.

BiomarkerThis compoundOctreotideLanreotide
SSTR2 Expression High expression is a prerequisite for response.[6]High expression correlates with response, though some patients with high SSTR2 may still be resistant.[7] Quantitative analysis of SSTR2 mRNA levels has shown wide variation among tumors and did not directly correlate with GH sensitivity to octreotide in one study.[8]A positive SSTR scintigraphy (indicating SSTR expression) was an inclusion criterion in the pivotal CLARINET trial.[6]
Ki-67 Index Not specifically reported for Vapreotide.A Ki-67 index <5% is associated with better tumor stability.[3]A Ki-67 index of up to 5% is associated with better tumor control.[9]
68Ga-DOTATATE PET/CT Not specifically reported for Vapreotide.High uptake is a strong predictor of response to peptide receptor radionuclide therapy (PRRT) with SSTR2-targeting agents.[10]High uptake is indicative of SSTR expression and eligibility for SSTR-targeted therapies.[6]
ZAC-1 Expression Not specifically reported for Vapreotide.Strong ZAC-1 immunoreactivity is significantly correlated with IGF-I normalization and tumor shrinkage in acromegaly patients treated with somatostatin analogs.[1][2]Not specifically reported for Lanreotide.
E-Cadherin Expression Not specifically reported for Vapreotide.In acromegaly, positive E-cadherin expression is associated with a better response to a short acute octreotide test and correlates with higher SSTR2 expression.[11] It has shown excellent predictive value for treatment response in some studies.[12]Not specifically reported for Lanreotide.
AIP Mutation Status Not specifically reported for Vapreotide.AIP expression is a predictor of response to octreotide LAR therapy, independent of SSTR2 expression.[13] Patients with AIP mutations often show a poorer response to first-generation somatostatin analogs.[14]Patients with AIP mutations may have a poor response to first-generation somatostatin analogs.[15]

Experimental Protocols

Detailed methodologies for the validation of these biomarkers are essential for reproducible and comparable results.

Immunohistochemistry (IHC) for SSTR2, Ki-67, ZAC-1, and E-Cadherin
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are used.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked using a protein block solution.

  • Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., anti-SSTR2, anti-Ki-67, anti-ZAC-1, or anti-E-cadherin) at a predetermined optimal dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB).

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Scoring:

    • SSTR2: A semi-quantitative immunoreactivity score (IRS) can be used, considering both the percentage of positive cells and staining intensity.

    • Ki-67: The proliferation index is determined by counting the percentage of Ki-67-positive tumor cells in "hot spot" areas of the tumor.

    • ZAC-1 and E-Cadherin: Scoring can be based on the intensity and localization (membranous vs. nuclear for E-cadherin) of staining.

68Ga-DOTATATE PET/CT Imaging
  • Radiopharmaceutical: 68Ga-DOTATATE is prepared using an automated synthesis module.

  • Patient Preparation: Patients should discontinue short-acting somatostatin analogs for at least 24 hours and long-acting analogs for 3-4 weeks prior to the scan.

  • Administration: 68Ga-DOTATATE is administered intravenously.

  • Imaging: PET/CT imaging is typically performed 60 minutes post-injection.

  • Image Analysis: The uptake of the tracer in the tumor is quantified using the Standardized Uptake Value (SUV).

AIP Mutation Analysis
  • DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or tumor tissue.

  • Sequencing: The entire coding region and intron-exon boundaries of the AIP gene are sequenced using Sanger sequencing or next-generation sequencing (NGS).

  • Data Analysis: The sequencing data is analyzed to identify any pathogenic mutations.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and processes involved in biomarker validation for this compound response, the following diagrams are provided.

Vapreotide_Signaling_Pathway This compound Signaling Pathway Vapreotide Vapreotide Diacetate SSTR2_5 SSTR2 / SSTR5 Vapreotide->SSTR2_5 Binds to G_Protein G-Protein SSTR2_5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases activation of Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion Cell_Growth Inhibition of Cell Growth PKA->Cell_Growth

Vapreotide Signaling Pathway

Biomarker_Validation_Workflow Experimental Workflow for Biomarker Validation cluster_patient Patient Cohort cluster_lab Laboratory Analysis cluster_analysis Data Analysis Patient_Selection Patient Selection (e.g., NETs, Acromegaly) Treatment Vapreotide/Alternative Treatment Patient_Selection->Treatment Tumor_Sample Tumor Biopsy/ Surgical Specimen Patient_Selection->Tumor_Sample Imaging 68Ga-DOTATATE PET/CT Patient_Selection->Imaging Response_Assessment Clinical/Radiological Response Assessment Treatment->Response_Assessment Correlation Correlate Biomarker Status with Response Response_Assessment->Correlation IHC IHC Analysis (SSTR2, Ki-67, etc.) Tumor_Sample->IHC Genomic Genomic Analysis (AIP mutation) Tumor_Sample->Genomic IHC->Correlation Genomic->Correlation Imaging->Correlation Validation Statistical Validation (Sensitivity, Specificity) Correlation->Validation

Biomarker Validation Workflow

Biomarker_Comparison Logical Comparison of Biomarker Performance Vapreotide Vapreotide Response Octreotide Octreotide Response Lanreotide Lanreotide Response SSTR2 SSTR2 Expression SSTR2->Vapreotide Predicts SSTR2->Octreotide Predicts SSTR2->Lanreotide Predicts Ki67 Ki-67 Index Ki67->Octreotide Predicts Ki67->Lanreotide Predicts AIP AIP Mutation AIP->Octreotide Predicts (inverse) AIP->Lanreotide Predicts (inverse) ZAC1_Ecad ZAC-1/ E-Cadherin ZAC1_Ecad->Octreotide Predicts

Biomarker Performance Comparison

Conclusion

The validation of predictive biomarkers for this compound response is a critical step towards optimizing its clinical use. While data directly comparing biomarker performance for Vapreotide against other somatostatin analogs is still emerging, the established roles of SSTR2 expression, Ki-67 index, 68Ga-DOTATATE PET/CT, ZAC-1, E-cadherin, and AIP mutations for the broader class of somatostatin analogs provide a robust framework for investigation. The experimental protocols outlined in this guide offer a standardized approach to biomarker validation, which will be essential for generating the high-quality data needed to inform clinical decision-making and advance the development of personalized therapies for patients with neuroendocrine tumors and other responsive conditions. Further head-to-head comparative studies are warranted to delineate the specific predictive value of these biomarkers for this compound.

References

Vapreotide Diacetate: A Meta-Analysis of Clinical Trial Outcomes in Esophageal Variceal Bleeding and Neuroendocrine Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial outcomes for Vapreotide diacetate, a synthetic somatostatin analog. It is designed to offer an objective comparison of its performance against other therapeutic alternatives, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.

Executive Summary

This compound has been primarily investigated for the management of acute esophageal variceal bleeding, where it has demonstrated efficacy in improving bleeding control.[1][2][3] As a somatostatin analog, its mechanism of action involves the reduction of splanchnic blood flow and portal pressure.[1][4][5] Vapreotide exhibits a distinct receptor affinity profile compared to other somatostatin analogs like octreotide and also shows antagonist activity at the neurokinin-1 receptor (NK1R).[1][6][7][8] While its use in neuroendocrine tumors (NETs) has been explored, the available clinical trial data is less extensive compared to its application in variceal bleeding.

Comparison with Alternatives in Esophageal Variceal Bleeding

Vapreotide is a therapeutic option for acute variceal bleeding, often used in conjunction with endoscopic therapy.[9] Its efficacy has been compared to other vasoactive agents, primarily terlipressin and octreotide.

Table 1: Comparative Efficacy of Vapreotide and Alternatives in Acute Variceal Bleeding

Outcome MeasureVapreotideTerlipressinOctreotideNotes
Initial Hemostasis Improved control vs. placebo[9]Effective in controlling bleeding[9]Effective, comparable to terlipressin[10][11][12]A meta-analysis of four randomized studies showed a significant improvement in bleeding control with vapreotide.[1][2][3]
5-Day Bleeding Control Favorable outcomes reportedGenerally high efficacyComparable to terlipressinMeta-analyses show no significant difference between terlipressin and octreotide in rebleeding rates at 5 days.[12]
Mortality No significant difference in 42-day mortality vs. placebo in some studies[9]The only vasoactive drug shown to improve survival in some studies[9]No consistent mortality benefit demonstrated[13]
Adverse Events Generally well-tolerated with minor side effects[14][15]Can provoke ischemic complications[9]Fewer major complications than vasopressin/terlipressin[13]

Vapreotide in Neuroendocrine Tumors (NETs)

While somatostatin analogs like octreotide and lanreotide are standard treatments for well-differentiated NETs, the clinical trial data for vapreotide in this indication is more limited.[16][17][18] The rationale for its use stems from its ability to inhibit the release of peptides and vasoactive compounds from these tumors.[5]

Table 2: Vapreotide Clinical Trial Outcomes in Neuroendocrine Tumors

Study PhasePatient PopulationKey FindingsReference
Phase IIAdvanced NETsLimited data available from dedicated large-scale trials.General reviews on NETs[16][17]

Further well-designed clinical trials are needed to establish the comparative efficacy and safety of vapreotide in specific subtypes of neuroendocrine tumors.

Experimental Protocols

The following provides a generalized experimental protocol for a clinical trial of vapreotide in acute esophageal variceal bleeding, based on published studies.

A Pivotal Randomized Controlled Trial Protocol for Vapreotide in Variceal Bleeding

  • Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled trial.[19]

  • Patient Population: Patients with cirrhosis and acute upper gastrointestinal bleeding confirmed to be of variceal origin by endoscopy.

  • Inclusion Criteria:

    • Age 18 years or older.

    • Diagnosis of cirrhosis.

    • Endoscopically confirmed active esophageal variceal bleeding.

  • Exclusion Criteria:

    • Previous surgical or radiological shunt.

    • Hepatocellular carcinoma beyond established criteria.

    • Severe comorbid conditions.

  • Intervention:

    • Vapreotide Group: Intravenous bolus of 50 µg followed by a continuous infusion of 50 µ g/hour for five days.[19]

    • Placebo Group: Intravenous bolus and continuous infusion of a matching placebo for five days.

  • Concomitant Treatment: All patients receive standard medical care, including blood transfusions and antibiotic prophylaxis. Endoscopic therapy (e.g., variceal ligation or sclerotherapy) is performed after the initiation of the study drug.[9]

  • Primary Endpoint: Control of bleeding and survival at day 5.

  • Secondary Endpoints:

    • Control of bleeding at 24 hours.

    • Rebleeding rate at days 5 and 42.

    • Blood transfusion requirements.

    • Length of hospital stay.

    • Adverse events.

    • All-cause mortality at day 42.

  • Statistical Analysis: The primary endpoint is analyzed using an intention-to-treat approach. Time-to-event endpoints are analyzed using Kaplan-Meier curves and log-rank tests.

Signaling Pathways and Mechanism of Action

Vapreotide exerts its effects through interaction with specific cell surface receptors, primarily somatostatin receptor type 2 (SSTR2) and the neurokinin-1 receptor (NK1R).

Somatostatin Receptor Signaling

As a somatostatin analog, vapreotide binds to SSTR2, which are G protein-coupled receptors. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to a reduction in the secretion of various hormones and vasoactive substances, contributing to the constriction of splanchnic blood vessels and a decrease in portal blood flow.

G Vapreotide Vapreotide SSTR2 Somatostatin Receptor 2 (SSTR2) Vapreotide->SSTR2 G_protein Gi/o Protein SSTR2->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response ↓ Hormone Secretion ↓ Splanchnic Blood Flow cAMP->Cellular_Response G Vapreotide Vapreotide NK1R Neurokinin-1 Receptor (NK1R) Vapreotide->NK1R antagonizes Substance_P Substance P Substance_P->NK1R Gq_protein Gq/11 Protein NK1R->Gq_protein activates PLC Phospholipase C Gq_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Inflammatory_Response ↓ IL-8 & MCP-1 Production NFkB->Inflammatory_Response G Patient_Screening Patient Screening & Informed Consent Randomization Randomization Patient_Screening->Randomization Vapreotide_Arm Vapreotide Treatment Randomization->Vapreotide_Arm Placebo_Arm Placebo/Alternative Treatment Randomization->Placebo_Arm Endoscopic_Therapy Endoscopic Therapy Vapreotide_Arm->Endoscopic_Therapy Placebo_Arm->Endoscopic_Therapy Follow_up Follow-up & Data Collection Endoscopic_Therapy->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis Results Results & Conclusions Data_Analysis->Results

References

Safety Operating Guide

Proper Disposal of Vapreotide Diacetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for Researchers and Drug Development Professionals on the Safe Handling and Disposal of Vapreotide Diacetate.

This compound, a synthetic somatostatin analog, requires meticulous disposal procedures due to its potential environmental impact. This guide provides a comprehensive, step-by-step protocol for its safe management and disposal in a research environment, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Profile and Disposal Classification

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Consequently, it must be managed as a chemical waste and not disposed of via standard laboratory drains or as regular solid waste. The primary route of disposal is through an approved and licensed hazardous waste disposal facility.[1] While not always explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its ecotoxicity necessitates that it be handled with the same level of care as regulated hazardous materials to prevent environmental release.[1][2]

CharacteristicDataSource
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]
Aquatic Toxicity Category 1 (Very toxic to aquatic life)[1]
Chronic Aquatic Toxicity Category 1 (Long-lasting effects)[1]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents[1]
Recommended Disposal Approved waste disposal plant[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE)

  • Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:

    • Safety goggles with side-shields

    • Chemical-resistant gloves (e.g., nitrile)

    • Impervious laboratory coat

2. Waste Segregation and Collection

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Aqueous Solutions: Collect all aqueous waste containing this compound in a dedicated, sealed, and clearly labeled waste container. The container should be made of a material compatible with the solution.

  • Solid Waste: Collect unused or expired solid this compound, as well as any materials contaminated with it (e.g., weighing boats, contaminated paper towels, pipette tips), in a separate, sealed, and clearly labeled solid waste container.

  • Empty Containers: Triple rinse empty this compound containers with a suitable solvent (e.g., water). Collect the rinsate as aqueous chemical waste. Deface the label on the empty container before disposing of it in the appropriate recycling or solid waste stream, as per your institution's guidelines.

3. Waste Container Labeling

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste" or "Chemical Waste"

    • The full chemical name: "this compound"

    • The concentration of the waste material

    • The primary hazards: "Toxic," "Ecotoxic"

    • The date of waste accumulation

4. Storage of Waste

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure waste containers are kept closed except when adding waste.

  • Store this compound waste away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

5. Disposal and Removal

  • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup, including any specific manifest or documentation requirements.

  • The ultimate disposal method will likely be incineration at a permitted facility to ensure the complete destruction of the compound.[3]

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making processes and workflows for the proper disposal of this compound.

G cluster_prep Preparation and Handling cluster_segregation Waste Segregation cluster_disposal Storage and Disposal A Identify Vapreotide Diacetate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste? (e.g., powder, contaminated items) B->C D Aqueous Waste? (e.g., solutions, rinsate) B->D E Collect in Labeled Solid Chemical Waste Container C->E F Collect in Labeled Aqueous Chemical Waste Container D->F G Store in Designated Satellite Accumulation Area E->G F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I Final Disposal via Approved Facility (Incineration) H->I

References

Essential Safety and Logistical Information for Handling Vapreotide Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of Vapreotide diacetate is paramount. This document provides procedural guidance on personal protective equipment, operational handling, and disposal plans to minimize risk and maintain compound integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE.

Protection Type Specific Equipment Standards and Remarks
Eye Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Hand Protection Chemical-resistant, impervious glovesInspect gloves prior to use and dispose of them properly after handling.[1][2][3][4]
Body Protection Laboratory coatA flame-resistant lab coat should be worn to protect against splashes.[1][5][6]
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if dust formation is likely.[1][2][3][7]

Hazard Identification and First Aid

This compound presents several potential hazards. Understanding these and the appropriate first aid responses is critical for laboratory safety.

Exposure Route Potential Hazards First Aid Measures
Inhalation May cause respiratory tract irritation.[2]Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2][3]
Skin Contact May be harmful if absorbed through the skin and may cause irritation.[2]Wash the affected area thoroughly with soap and plenty of water.[2][3]
Eye Contact May cause eye irritation.[2]Immediately flush eyes with plenty of water for at least 15 minutes.[3]
Ingestion Harmful if swallowed.[8]Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3][9]
Environmental Very toxic to aquatic life with long-lasting effects.[8]Prevent release into the environment.[8]
Reproductive Suspected of damaging fertility or the unborn child.[10]Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10]

Experimental Protocol: Handling and Storage of this compound

Proper handling and storage are vital to maintain the stability and integrity of this compound.

Storage of Lyophilized Powder:

  • Store the tightly sealed container in a dry, cool, and well-ventilated place away from direct sunlight.[1][3]

  • For short-term storage, 0-4°C is acceptable.[11]

  • For long-term storage, -20°C is recommended.[3][5][7][8][11]

Handling and Reconstitution:

  • Before opening, allow the container to reach room temperature in a desiccator to prevent moisture absorption, as the compound is hygroscopic.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[1][5]

  • Wear the appropriate personal protective equipment (PPE) as detailed in the table above.

  • When reconstituting, use high-purity water or a recommended buffer.[5] For Vapreotide acetate, DMSO is a suitable solvent, while it is not soluble in water.[11]

  • Once reconstituted, store the solution at -20°C for short-term use (a few weeks). Long-term storage of the solution is not recommended.[7]

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures to ensure safety and environmental protection.

Spill Response:

  • Evacuate personnel from the immediate area.[1][2]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, gently sweep up the spilled solid material, avoiding the creation of dust.[3][10]

  • Collect the material in a suitable, closed container for disposal.[2][3][10]

Disposal Protocol:

  • Dispose of this compound and any contaminated materials at an approved waste disposal plant.[8][10]

  • Alternatively, the material can be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Always observe all federal, state, and local environmental regulations.[3]

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Spill & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Allow Compound to Reach Room Temperature in Desiccator B->C Proceed to Handling D Handle in a Well-Ventilated Area (Fume Hood) C->D E Weigh and Reconstitute as Needed D->E F Store Lyophilized Powder at -20°C E->F Unused Powder G Store Reconstituted Solution at -20°C (Short-Term) E->G Prepared Solution H In Case of Spill: Evacuate, Ventilate, and Clean with Proper PPE E->H Accidental Spill I Dispose of Waste in Accordance with Regulations F->I G->I H->I

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vapreotide diacetate
Reactant of Route 2
Reactant of Route 2
Vapreotide diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.